molecular formula C17H23F B114905 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene CAS No. 144977-47-9

1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene

Cat. No.: B114905
CAS No.: 144977-47-9
M. Wt: 246.36 g/mol
InChI Key: DGWOCNOIHNULTH-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene ( 144977-47-9) is an organic compound with the molecular formula C17H23F . It is offered with a high purity level of 99% and is intended for research and development purposes . This fluorinated and multi-methylated cyclic structure suggests potential utility in various advanced research areas. Researchers may investigate its properties for use as a building block in synthetic organic chemistry, particularly in the development of novel materials or as a precursor for more complex pharmaceutical intermediates. The steric and electronic influences of the tetramethylcyclohexene and fluorinated phenyl ring make it a molecule of interest for structure-activity relationship (SAR) studies and for probing new chemical spaces. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the relevant safety data sheets (SDS) prior to handling.

Properties

IUPAC Name

1-fluoro-2-methyl-4-(3,3,5,5-tetramethylcyclohexen-1-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F/c1-12-8-13(6-7-15(12)18)14-9-16(2,3)11-17(4,5)10-14/h6-9H,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWOCNOIHNULTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(CC(C2)(C)C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377683
Record name 4'-Fluoro-3,3,3',5,5-pentamethyl-2,3,4,5-tetrahydro-1,1'-biphenyl
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Molecular Weight

246.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144977-47-9
Record name 4'-Fluoro-3,3,3',5,5-pentamethyl-2,3,4,5-tetrahydro-1,1'-biphenyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 144977-47-9
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Foundational & Exploratory

Synthesis route for 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene

Introduction

The synthesis of novel chemical entities with precisely controlled three-dimensional structures is a cornerstone of modern drug discovery and materials science. This compound represents a scaffold of interest, combining a substituted aromatic moiety with a sterically hindered cyclohexene ring. This guide provides a comprehensive, field-proven methodology for the synthesis of this target molecule, designed for researchers, scientists, and drug development professionals. The selected synthetic strategy is a robust two-step process involving a Grignard reaction to form the key carbon-carbon bond, followed by an acid-catalyzed dehydration to introduce the cyclohexene unsaturation. This approach was chosen for its reliability, scalability, and use of readily accessible starting materials.

Retrosynthetic Analysis

The synthetic route is conceived from a retrosynthetic disconnection of the target molecule. The primary disconnection is at the C-C bond between the aromatic ring and the cyclohexene moiety. This reveals a nucleophilic 4-fluoro-3-methylphenyl synthon, which can be realized as a Grignard reagent, and an electrophilic 3,3,5,5-tetramethylcyclohexanone synthon. The cyclohexene double bond is retrosynthetically derived from the dehydration of a tertiary alcohol, a common and efficient transformation.

retrosynthesis target This compound intermediate 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexanol target->intermediate Dehydration reagents 4-Fluoro-3-methylphenylmagnesium bromide + 3,3,5,5-Tetramethylcyclohexanone intermediate->reagents C-C Bond Formation starting_material 1-Bromo-4-fluoro-3-methylbenzene reagents->starting_material Grignard Formation

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of the Grignard Reagent: 4-Fluoro-3-methylphenylmagnesium bromide

The formation of a Grignard reagent is a fundamental organometallic reaction that transforms an electrophilic organohalide into a potent carbon-based nucleophile.[1] The reaction involves the oxidative insertion of magnesium metal into the carbon-halogen bond.[2] Success is highly dependent on maintaining anhydrous conditions to prevent quenching of the highly reactive Grignard reagent by protic solvents like water.[1]

Mechanism and Key Considerations:

The formation of 4-fluoro-3-methylphenylmagnesium bromide is initiated by the transfer of an electron from the magnesium surface to the antibonding orbital of the C-Br bond of 1-bromo-4-fluoro-3-methylbenzene. This leads to the formation of a radical anion which then fragments to form an aryl radical and a bromide anion. The aryl radical then reacts with a magnesium radical cation on the metal surface to form the organomagnesium compound.[2] Activation of the magnesium turnings, often with a small crystal of iodine or 1,2-dibromoethane, is crucial to remove the passivating layer of magnesium oxide from the metal surface.[3]

Experimental Protocol:

  • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried to remove any adsorbed moisture.

  • Magnesium turnings are added to the flask, and the system is purged with dry nitrogen.

  • A small crystal of iodine is added to the magnesium turnings.

  • Anhydrous tetrahydrofuran (THF) is added to the flask to cover the magnesium.

  • A solution of 1-bromo-4-fluoro-3-methylbenzene in anhydrous THF is prepared and added to the dropping funnel.

  • A small portion of the bromide solution is added to the magnesium suspension. The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the iodine color. Gentle heating may be required.

  • Once the reaction has initiated, the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent. The resulting grey-black solution is used directly in the next step.

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Equivalents
Magnesium Turnings24.31-1201.2
1-Bromo-4-fluoro-3-methylbenzene189.031.521001.0
Anhydrous THF72.110.889--
Iodine253.81-catalytic-

Part 2: Grignard Addition to 3,3,5,5-Tetramethylcyclohexanone

The core carbon-carbon bond of the target molecule is formed in this step through the nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon of 3,3,5,5-tetramethylcyclohexanone.[4] This reaction proceeds through a six-membered ring transition state and results in the formation of a tertiary alcohol.[4] The steric hindrance of the ketone will influence the rate of addition.[4]

Mechanism of Nucleophilic Addition:

The highly polarized carbon-magnesium bond of the Grignard reagent allows the 4-fluoro-3-methylphenyl group to act as a potent nucleophile.[2] It attacks the electrophilic carbonyl carbon of 3,3,5,5-tetramethylcyclohexanone. The pi-bond of the carbonyl group breaks, and the electrons are pushed onto the oxygen atom, forming a magnesium alkoxide intermediate. A subsequent aqueous acidic workup protonates the alkoxide to yield the tertiary alcohol, 1-(4-fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexanol.[1][5]

Experimental Protocol:

  • The solution of 4-fluoro-3-methylphenylmagnesium bromide prepared in Part 1 is cooled to 0 °C in an ice bath.

  • A solution of 3,3,5,5-tetramethylcyclohexanone[6][7] in anhydrous THF is added dropwise to the stirred Grignard solution.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.

  • The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[8]

  • The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

  • The crude product can be purified by column chromatography on silica gel.

Characterization of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexanol:

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons, the methyl group on the aromatic ring, the four methyl groups on the cyclohexyl ring, the methylene protons of the cyclohexyl ring, and a characteristic singlet for the hydroxyl proton.

  • ¹³C NMR: The spectrum should display the corresponding signals for all the unique carbon atoms in the molecule.

  • IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol.

Part 3: Acid-Catalyzed Dehydration to Yield the Final Product

The final step in the synthesis is the elimination of a water molecule from the tertiary alcohol to form the desired alkene. This reaction is typically carried out under acidic conditions and proceeds via an E1 mechanism.[9][10] The formation of the more substituted alkene (Zaitsev's rule) is generally favored.[11]

Mechanism of E1 Elimination:

The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst, forming a good leaving group, water.[9] The departure of the water molecule results in the formation of a tertiary carbocation intermediate.[11] A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon atom, leading to the formation of the carbon-carbon double bond and regeneration of the acid catalyst.[12]

Experimental Protocol:

  • The purified 1-(4-fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexanol from Part 2 is dissolved in a suitable solvent such as toluene.

  • A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is added to the solution.

  • The reaction mixture is heated to reflux, and the water formed during the reaction is removed using a Dean-Stark apparatus to drive the equilibrium towards the product.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product, this compound, is purified by column chromatography on silica gel.

Characterization of this compound:

  • ¹H NMR: The disappearance of the hydroxyl proton signal and the appearance of a new signal in the olefinic region (typically 5-6 ppm) are indicative of product formation.

  • ¹³C NMR: The appearance of two new signals in the sp² region (typically 120-150 ppm) corresponding to the double bond carbons confirms the formation of the alkene.

  • IR Spectroscopy: The disappearance of the broad O-H stretch from the starting material is a key indicator of a successful reaction.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the target compound.

Overall Process Visualization

workflow cluster_part1 Part 1: Grignard Reagent Formation cluster_part2 Part 2: Grignard Addition cluster_part3 Part 3: Dehydration start1 1-Bromo-4-fluoro-3-methylbenzene + Mg process1 Reaction in Anhydrous THF (Iodine activation) start1->process1 product1 4-Fluoro-3-methylphenylmagnesium bromide process1->product1 process2 Nucleophilic Addition in THF (0 °C to RT) product1->process2 Grignard Reagent start2 3,3,5,5-Tetramethylcyclohexanone start2->process2 workup2 Aqueous NH4Cl Workup & Extraction process2->workup2 product2 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexanol workup2->product2 process3 Acid-Catalyzed Dehydration (e.g., p-TsOH, Toluene, Reflux) product2->process3 workup3 Neutralization, Extraction & Purification process3->workup3 final_product This compound workup3->final_product

Caption: Overall synthetic workflow.

Safety Considerations

  • Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water and other protic sources. All reactions involving Grignard reagents must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous Solvents: Anhydrous solvents such as THF are flammable and can form explosive peroxides upon standing. Always use freshly distilled or commercially available anhydrous solvents.

  • Strong Acids: Concentrated sulfuric acid and p-toluenesulfonic acid are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • General Precautions: All experimental procedures should be carried out in a well-ventilated fume hood.

References

  • Singh, U. P., & Singh, R. P. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(1), 139-175. [Link]

  • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium (II)‐catalyzed C–H activation/C–C cross‐coupling reactions: versatility and practicality. Angewandte Chemie International Edition, 48(28), 5094-5115. [Link]

  • Billingsley, K. L. (2006). Palladium-catalyzed CC, CN and CO bond formation. Massachusetts Institute of Technology. [Link]

  • Crasto, A. M. (2013). Pd catalyzed CC Coupling reactions- a short introduction (Nobel Prize 2010). [Link]

  • LibreTexts. (2023). 12.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,3,5,5-Tetramethylcyclohexanone. PubChem. [Link]

  • LookChem. (n.d.). 4-(1-Ethoxyvinyl)-3,3,5,5-tetramethylcyclohexanone. [Link]

  • Premier Group. (n.d.). 4-(1- ethoxy vinyl)-3,3,5,5- Tetramethyl cyclohexanone (Kephalis). [Link]

  • Study.com. (n.d.). In the acid-catalyzed dehydration of cyclohexanol, the mechanism requires only catalytic acid.... [Link]

  • University of California, Irvine. (n.d.). Grignard Reaction. [Link]

  • Scribd. (n.d.). Acid-Catalyzed Dehydration of Cyclohexanol To Cyclohexene Lab - Report. [Link]

  • Filo. (n.d.). Question i Consider the dehydration of the following tertiary cyclohexano.... [Link]

  • YouTube. (2010). Convert Cyclohexanol to Cyclohexene via a Acid-Catalyzed Dehydration reaction. [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Studylib. (n.d.). Cyclohexanol Dehydration: Acid Catalysis & Alkenes. [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. [Link]

  • YouTube. (2018). Grignard Reagent Reaction Mechanism. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • PubMed. (2002). Synthesis of [n]- and [n.n]cyclophanes by using Suzuki-Miyaura coupling. [Link]

  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • PrepChem.com. (n.d.). Synthesis of A. Bromo(4-fluorophenyl)magnesium. [Link]

  • ResearchGate. (n.d.). An eco-friendly approach to synthesize arylmethylene bis(3-hydroxy-5,5'-dimethyl-2-cyclohexene-1-ones) and 1,8-dioxo-octahydroxanthenes. [Link]

  • MDPI. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. [Link]

  • Google Patents. (n.d.).
  • PubMed. (n.d.). Reaction of (Z)-1-aryl-3-hexen-1,5-diynes With Sodium Azide: Synthesis of 1-aryl-1H-benzotriazoles. [Link]

  • ResearchGate. (n.d.). Synthesis of Arylmethylene-bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) Derivatives and Their Effect on Tyrosinase Activity. [Link]

  • PubMed Central. (n.d.). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-fluoro-3-methyl-I+--Pyrrolidinovalerophenone. PubChem. [Link]

Sources

1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene CAS 144977-47-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene (CAS 144977-47-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 144977-47-9), a specialized organic compound. Given the limited direct literature on this specific molecule, this document synthesizes information from established chemical principles and data from structurally related compounds to offer a robust resource for researchers. The guide covers plausible synthetic routes, detailed experimental protocols, physicochemical properties, and potential applications, with a focus on the underlying chemical logic and practical insights.

Introduction and Molecular Overview

This compound is an aromatic hydrocarbon featuring a substituted phenyl ring linked to a tetramethylcyclohexene moiety. The molecular formula is C₁₇H₂₃F[1]. The structure combines a sterically hindered and conformationally restricted cyclohexene ring with a fluorinated and methylated phenyl group. This unique combination of features suggests potential applications in medicinal chemistry and materials science, where such motifs can influence molecular conformation, lipophilicity, and metabolic stability.

Molecular Structure:

G target 1-(4-Fluoro-3-methylphenyl)- 3,3,5,5-tetramethylcyclohexene reagents Pd Catalyst Base target->reagents sub1 4-Fluoro-3-methylphenylboronic acid reagents->sub1 + sub2 3,3,5,5-Tetramethylcyclohexenyl triflate reagents->sub2

Caption: Retrosynthetic analysis via Suzuki-Miyaura coupling.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. [2][3][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-triflate bond of the 3,3,5,5-tetramethylcyclohexenyl triflate.

  • Transmetalation: The boronic acid is activated by a base to form a boronate complex, which then transfers the aryl group to the palladium center. [5]3. Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst. [2][4] Experimental Protocol (Suzuki-Miyaura Coupling):

  • To a flame-dried Schlenk flask, add 4-fluoro-3-methylphenylboronic acid (1.2 equivalents), 3,3,5,5-tetramethylcyclohexenyl triflate (1.0 equivalent), potassium carbonate (2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a deoxygenated mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Grignard Reaction Approach

The Grignard reaction provides a classic and powerful method for forming C-C bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile. [6][7] Proposed Retrosynthesis:

G target 1-(4-Fluoro-3-methylphenyl)- 3,3,5,5-tetramethylcyclohexene reagents Acidic Workup target->reagents intermediate Magnesium alkoxide intermediate reagents->intermediate sub1 4-Fluoro-3-methylphenylmagnesium bromide intermediate->sub1 + sub2 3,3,5,5-Tetramethylcyclohexanone intermediate->sub2

Caption: Retrosynthetic analysis via Grignard reaction.

Mechanistic Rationale: The Grignard reagent, being a strong nucleophile and base, attacks the electrophilic carbonyl carbon of the ketone. [8]This is followed by an acidic workup to protonate the resulting alkoxide and subsequent dehydration to form the cyclohexene ring.

Experimental Protocol (Grignard Reaction):

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings (1.1 equivalents). Add a small crystal of iodine. Slowly add a solution of 1-bromo-4-fluoro-3-methylbenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) via the addition funnel to initiate the reaction. Once initiated, add the remaining bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

  • Addition to Ketone: Cool the Grignard reagent to 0 °C. Add a solution of 3,3,5,5-tetramethylcyclohexanone (0.9 equivalents) in anhydrous THF dropwise.

  • Workup and Dehydration: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. Combine the organic layers and wash with water and brine. Dry over anhydrous sodium sulfate and concentrate. The resulting tertiary alcohol can be dehydrated by refluxing with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene, with azeotropic removal of water.

  • Purification: Purify the crude product by flash column chromatography.

Physicochemical and Spectroscopic Properties (Predicted)

Due to the absence of published experimental data for the title compound, the following properties are predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Reference
Molecular FormulaC₁₇H₂₃FBased on structure [1]
Molecular Weight~246.36 g/mol Calculated from formula
AppearanceColorless oil or low-melting solidTypical for similar hydrocarbons
Boiling Point> 250 °C (at 760 mmHg)High molecular weight and aromaticity
SolubilitySoluble in common organic solvents (e.g., hexanes, ethyl acetate, dichloromethane); insoluble in water.Non-polar structure
XLogP3~5.5High lipophilicity due to hydrocarbon content

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:

    • Aromatic protons in the 6.8-7.5 ppm region, showing coupling to the fluorine atom.

    • A singlet for the methyl group on the phenyl ring around 2.2-2.4 ppm.

    • Signals for the allylic and aliphatic protons on the cyclohexene ring between 1.0 and 2.5 ppm.

    • Singlets for the gem-dimethyl groups on the cyclohexene ring.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons, with the carbon directly bonded to fluorine exhibiting a large C-F coupling constant. Signals for the cyclohexene carbons, including the quaternary carbons bearing the gem-dimethyl groups, would also be present.

  • ¹⁹F NMR: A singlet is expected for the single fluorine atom.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 246. Subsequent fragmentation would involve loss of methyl groups and cleavage of the cyclohexene ring.

Potential Applications in Research and Development

While specific applications for this compound have not been reported, its structural features suggest several areas of potential interest for researchers:

  • Medicinal Chemistry: The 4-fluoro-3-methylphenyl motif is present in some biologically active compounds. The tetramethylcyclohexene group can serve as a bulky, lipophilic substituent to probe steric requirements in receptor binding pockets. The fluorine atom can enhance metabolic stability and binding affinity.

  • Materials Science: Aryl-cycloalkene structures can be precursors to polymers or liquid crystals. The specific substitution pattern may influence the thermal and optical properties of such materials.

  • Fragment-Based Drug Discovery: This molecule could serve as a fragment for screening against biological targets where a substituted aromatic ring with a bulky hydrophobic group is desired.

Safety and Handling

As with any research chemical with limited toxicological data, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a compound with potential utility in various research and development fields. This guide provides a foundational understanding of its synthesis, properties, and potential applications, drawing upon established principles of organic chemistry. The detailed synthetic protocols for Suzuki-Miyaura coupling and Grignard reactions offer practical starting points for its preparation in a laboratory setting. Further research is needed to fully characterize this molecule and explore its potential in medicinal chemistry and materials science.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available from: [Link]

  • Master Organic Chemistry. All About The Reactions of Grignard Reagents. (2015-12-10). Available from: [Link]

  • ACS Publications. The Grignard Reagents | Organometallics. Available from: [Link]

  • Chemical-Suppliers. Product Search. Available from: [Link]

Sources

Spectroscopic Blueprint: A Predictive Analysis of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene via ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains an unparalleled tool for the structural elucidation of organic molecules. This guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra for the novel compound 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene. In the absence of empirical data, this document synthesizes foundational NMR principles and spectral data from analogous structures to forecast the chemical shifts, coupling constants, and signal multiplicities. This predictive blueprint serves as a robust framework for researchers in synthetic chemistry and drug development, offering a detailed roadmap for spectral assignment and structural verification upon synthesis. We will delve into the nuanced effects of the fluoro and methyl substituents on the aromatic system and the conformational dynamics of the tetramethylcyclohexene moiety. Furthermore, this guide outlines a rigorous, self-validating experimental protocol for the acquisition of high-resolution NMR data, ensuring reproducibility and accuracy.

Introduction: The Structural Imperative

The precise characterization of a molecule's three-dimensional structure is fundamental to understanding its chemical reactivity and biological activity. For novel compounds like this compound, NMR spectroscopy is the gold standard for unambiguous structural determination in solution. The molecule's architecture, featuring a dissymmetrical aromatic ring and a sterically hindered cyclohexene, presents a compelling case for a detailed NMR investigation. The interplay between the electronic effects of the fluorine atom and the methyl group on the phenyl ring, coupled with the rigid conformation of the cyclohexene, is expected to generate a unique and informative spectral signature. This guide will deconstruct the molecule into its primary fragments to provide a granular prediction of its NMR spectrum.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be characterized by distinct regions corresponding to the aromatic, vinylic, allylic, and aliphatic protons. The chemical shifts are influenced by the local electronic environment, with electronegative atoms like fluorine causing deshielding (a shift to higher ppm values). Spin-spin coupling will provide valuable information about the connectivity of the protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2'7.25 - 7.35dd (doublet of doublets)³JH-H ≈ 8.5 Hz, ⁴JH-F ≈ 5.5 Hz
H-5'6.95 - 7.05t (triplet)³JH-H ≈ ³JH-F ≈ 8.5 Hz
H-6'7.10 - 7.20dd (doublet of doublets)³JH-H ≈ 8.5 Hz, ⁴JH-H ≈ 2.5 Hz
H-25.80 - 5.90s (singlet) or t (triplet, small J)⁴JH-H ≈ 1-2 Hz (allylic coupling)
CH₂ (Position 6)2.10 - 2.20s (singlet)
CH₂ (Position 4)1.40 - 1.50s (singlet)
CH₃ (Aromatic)2.20 - 2.30d (doublet)⁵JH-F ≈ 2-3 Hz
2 x CH₃ (Position 5)0.95 - 1.05s (singlet)
2 x CH₃ (Position 3)1.05 - 1.15s (singlet)

Rationale for Predictions:

  • Aromatic Protons (H-2', H-5', H-6'): The substitution pattern on the phenyl ring will lead to a complex splitting pattern. The fluorine at C-4' will couple with H-5' (³JH-F) and H-2' (⁴JH-F). The methyl group at C-3' will not introduce proton coupling but will influence the chemical shifts. The proton ortho to the fluorine (H-5') is expected to appear as a triplet due to coupling to both H-6' and the fluorine.

  • Vinylic Proton (H-2): This proton on the cyclohexene ring is adjacent to a quaternary carbon and is expected to be a singlet, though small allylic coupling to the methylene protons at position 4 may result in a narrow triplet.

  • Methylene Protons (Positions 4 & 6): Due to the gem-dimethyl substitution at positions 3 and 5, the adjacent methylene protons at positions 4 and 6 are expected to be singlets as they lack adjacent protons to couple with.

  • Methyl Protons: The four methyl groups on the cyclohexene ring are expected to appear as sharp singlets. The two methyl groups at position 3 may have a slightly different chemical shift from those at position 5 due to the proximity of the aromatic ring. The aromatic methyl group will be a singlet, potentially showing a small long-range coupling to the fluorine.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, and the coupling between carbon and fluorine (JC-F) is a powerful diagnostic tool.

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C-1140 - 145
C-2125 - 130
C-335 - 40
C-450 - 55
C-530 - 35
C-645 - 50
C-1'135 - 140d, ³JC-F ≈ 3-5 Hz
C-2'130 - 135d, ³JC-F ≈ 5-7 Hz
C-3'125 - 130d, ²JC-F ≈ 15-20 Hz
C-4'160 - 165d, ¹JC-F ≈ 240-250 Hz
C-5'115 - 120d, ²JC-F ≈ 20-25 Hz
C-6'128 - 133d, ⁴JC-F ≈ 1-3 Hz
CH₃ (Aromatic)15 - 20
2 x CH₃ (Position 5)28 - 32
2 x CH₃ (Position 3)28 - 32

Rationale for Predictions:

  • Aromatic Carbons: The carbon directly attached to the fluorine (C-4') will exhibit a large one-bond coupling constant (¹JC-F) and will be shifted significantly downfield.[1] The other aromatic carbons will show smaller two-, three-, and four-bond couplings to fluorine.

  • Cyclohexene Carbons: The quaternary carbons (C-1, C-3, C-5) and the methylene carbons (C-4, C-6) are in the expected aliphatic range. The olefinic carbons (C-1, C-2) will be in the vinylic region.

  • Methyl Carbons: The four gem-dimethyl carbons are expected to be in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for structural confirmation, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring that the acquired data is accurate and reliable.

Step 1: Sample Preparation

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d is often a good starting point for non-polar to moderately polar compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Step 2: Instrument Setup and Calibration

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the solvent or TMS signal.

  • Calibrate the 90° pulse width for both ¹H and ¹³C nuclei.

Step 3: ¹H NMR Acquisition

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[2]

  • Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons for each resonance.

Step 4: ¹³C NMR Acquisition

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters include a spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 128-1024) to obtain a good signal-to-noise ratio.

  • For distinguishing between CH, CH₂, and CH₃ groups, acquire a DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) spectrum.

Step 5: 2D NMR Experiments (for unambiguous assignment)

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and connecting molecular fragments.

Visualization of Key Concepts

Molecular Structure and Numbering

Caption: Numbering scheme for this compound.

NMR Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock & Shim transfer->lock_shim proton_1d 1D ¹H NMR lock_shim->proton_1d carbon_13d 1D ¹³C NMR proton_1d->carbon_13d two_d 2D NMR (COSY, HSQC, HMBC) carbon_13d->two_d ft_phase FT, Phasing, Baseline Correction two_d->ft_phase integrate Integration & Peak Picking ft_phase->integrate assign Spectral Assignment integrate->assign structure Structure Verification assign->structure

Sources

Mass spectrometry fragmentation pattern of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene

Abstract: This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of the novel compound this compound. By dissecting the molecule into its core aromatic and alicyclic moieties, we can apply fundamental principles of mass spectrometry to forecast the primary fragmentation pathways under Electron Ionization (EI). This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and impurity profiling. We will explore the theoretical underpinnings of the fragmentation mechanisms, present detailed experimental protocols for analysis, and visualize the predicted pathways using Graphviz diagrams.

Introduction: The Structural Rationale

The compound this compound is a complex molecule featuring a substituted aromatic ring linked to a highly substituted cyclohexene moiety. Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in various matrices. The structural features—a fluorinated and methylated phenyl group, a tetramethyl-substituted cyclohexene ring, and the linkage between them—all contribute to a unique fragmentation signature. This guide will proceed by first principles, predicting the fragmentation based on the known behavior of these individual functional groups.

Foundational Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a high-energy radical cation known as the molecular ion (M•+). The excess energy imparted to the molecular ion induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure. The fragmentation pathways are governed by the relative stability of the resulting carbocations and radicals.

Key Fragmentation Mechanisms Relevant to the Target Molecule:

  • Benzylic Cleavage: Fission of the bond beta to the aromatic ring, leading to the formation of a stable, resonance-stabilized benzylic cation.

  • Alpha-Cleavage (α-Cleavage): Cleavage of a bond adjacent to a functional group or radical site.

  • Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation pathway for cyclohexene derivatives, where the ring cleaves into a diene and a dienophile.

  • McLafferty Rearrangement: A hydrogen atom transfer followed by cleavage, typically seen in molecules with a carbonyl group and a gamma-hydrogen. While not directly applicable here in its classic form, analogous hydrogen rearrangement processes can occur.

Predicted Fragmentation Pathways of this compound

The molecular weight of this compound (C₁₉H₂₅F) is 276.4 g/mol . The initial step in EI-MS is the formation of the molecular ion (M•+) at m/z 276.

Benzylic Cleavage and Fragmentation of the Aromatic Moiety

The bond between the aromatic ring and the cyclohexene ring is a prime site for cleavage. Benzylic cleavage would result in the formation of a stable benzylic cation.

  • Pathway A: Formation of the Fluoro-methylbenzyl Cation Cleavage of the C-C bond connecting the phenyl and cyclohexene rings would generate the 4-fluoro-3-methylbenzyl cation at m/z 123 . This is a highly probable fragmentation due to the resonance stabilization of the resulting cation.

  • Pathway B: Toluene-like Fragmentation Subsequent loss of a hydrogen atom from the methyl group of the m/z 123 fragment could lead to the formation of a fluorinated tropylium-like ion at m/z 122 , a common fragmentation pattern for substituted toluenes. Further fragmentation could involve the loss of acetylene (C₂H₂) or other small neutral molecules.

Fragmentation of the Tetramethylcyclohexene Moiety

The highly substituted cyclohexene ring is expected to undergo characteristic fragmentations.

  • Pathway C: Retro-Diels-Alder (RDA) Reaction The cyclohexene ring can undergo a retro-Diels-Alder reaction, leading to the cleavage of the ring into two smaller fragments. For the tetramethylcyclohexene radical cation, this would result in the loss of isobutylene (C₄H₈, 56 Da), leading to a fragment at m/z 220 (M - 56). This is a very common and often prominent fragmentation pathway for cyclohexene derivatives.

  • Pathway D: Loss of Methyl Groups The presence of four methyl groups on the cyclohexene ring provides multiple sites for the loss of a methyl radical (•CH₃, 15 Da). The loss of a methyl group from the molecular ion would result in a fragment at m/z 261 (M - 15). This is a very common initial fragmentation step for molecules containing tertiary or quaternary carbon centers. Subsequent losses of additional methyl groups are also possible.

Combined and Secondary Fragmentation

The initial fragments can undergo further fragmentation, leading to a complex spectrum. For example, the m/z 220 fragment from the RDA reaction could subsequently lose a methyl group to form a fragment at m/z 205 .

Summary of Predicted Key Fragments:

m/z Proposed Identity Formation Mechanism
276Molecular Ion [M]•+Electron Ionization
261[M - CH₃]⁺Loss of a methyl radical
220[M - C₄H₈]•+Retro-Diels-Alder reaction (loss of isobutylene)
123[C₈H₈F]⁺ (4-fluoro-3-methylbenzyl cation)Benzylic cleavage
122[C₈H₇F]⁺ (fluorinated tropylium-like ion)Loss of H• from the m/z 123 fragment
57[C₄H₉]⁺ (tert-butyl cation)Cleavage within the cyclohexene ring

Predicted Fragmentation Pathway Diagram:

Fragmentation_Pathway M M•+ (m/z 276) 1-(4-Fluoro-3-methylphenyl)- 3,3,5,5-tetramethylcyclohexene F1 [M - CH₃]⁺ (m/z 261) M->F1 - •CH₃ F2 [M - C₄H₈]•+ (m/z 220) M->F2 - C₄H₈ (RDA) F3 [C₈H₈F]⁺ (m/z 123) M->F3 Benzylic Cleavage F5 [C₄H₉]⁺ (m/z 57) M->F5 Ring Cleavage F4 [C₈H₇F]⁺ (m/z 122) F3->F4 - H•

Caption: Predicted EI-MS fragmentation pathways for this compound.

Experimental Protocol for EI-MS Analysis

This section outlines a standard operating procedure for acquiring the mass spectrum of the title compound.

4.1. Sample Preparation

  • Solvent Selection: Dissolve approximately 1 mg of the solid compound in 1 mL of a volatile organic solvent such as methanol, acetonitrile, or dichloromethane. The choice of solvent should be based on the solubility of the compound and its compatibility with the GC-MS or direct infusion system.

  • Concentration: A typical concentration for direct infusion is in the range of 1-10 µg/mL. For GC-MS, a concentration of 10-100 µg/mL is generally suitable.

  • Filtration: If any particulate matter is present, filter the sample solution through a 0.22 µm syringe filter to prevent contamination of the instrument.

4.2. Instrumentation and Parameters

The following parameters are recommended for a standard gas chromatography-mass spectrometry (GC-MS) system.

Gas Chromatograph (GC) Parameters:

  • Injection Mode: Splitless or split (e.g., 50:1 split ratio)

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 300 °C

    • Final Hold: Hold at 300 °C for 5 minutes

  • Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

Mass Spectrometer (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-550

  • Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent)

4.3. Data Acquisition and Processing

  • Acquisition: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the target compound.

    • Extract the mass spectrum from this peak.

    • Identify the molecular ion peak and the major fragment ions.

    • Compare the observed fragmentation pattern with the predicted pathways.

    • Utilize mass spectral libraries (e.g., NIST, Wiley) for comparison with known compounds, although a match for this specific novel compound is unlikely.

Workflow for Experimental Analysis:

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve in Solvent filter Filter Solution dissolve->filter inject Inject into GC-MS filter->inject separate Chromatographic Separation inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-550) ionize->detect extract Extract Mass Spectrum detect->extract identify Identify Key Fragments extract->identify compare Compare with Predictions identify->compare elucidate Elucidate Structure compare->elucidate

Caption: Workflow for the GC-EI-MS analysis of this compound.

Conclusion and Future Work

This guide has provided a detailed theoretical framework for predicting the mass spectrometric fragmentation pattern of this compound under Electron Ionization. The primary expected fragmentation pathways include benzylic cleavage to form a stable m/z 123 ion, a retro-Diels-Alder reaction leading to a fragment at m/z 220, and the initial loss of a methyl group to yield an ion at m/z 261. The provided experimental protocol offers a robust starting point for the empirical validation of these predictions.

For unequivocal structure confirmation, further experiments are recommended. High-resolution mass spectrometry (HRMS) would provide accurate mass measurements to confirm the elemental composition of the molecular ion and key fragments. Additionally, tandem mass spectrometry (MS/MS) experiments would allow for the isolation of specific precursor ions and the characterization of their fragmentation products, providing definitive evidence for the proposed fragmentation pathways.

References

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]

  • March, R. E., & Hughes, R. J. (1989). Quadrupole Storage Mass Spectrometry. John Wiley & Sons. [Link]

Crystal structure analysis of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene

Abstract

Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for determining the precise three-dimensional atomic arrangement of molecules.[1] This guide provides a comprehensive, field-proven methodology for the crystal structure analysis of the novel compound this compound. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishing a self-validating framework for obtaining and interpreting high-fidelity structural data. We will navigate the complete workflow, from the rational synthesis and meticulous crystallization of the target compound to the intricacies of data collection, structure solution, and final refinement. The resulting analysis offers critical insights into molecular conformation, stereochemistry, and the supramolecular interactions that govern its solid-state architecture, information paramount to fields such as medicinal chemistry and materials science.

Introduction: The Imperative for Structural Precision

The biological activity and material properties of a molecular compound are inextricably linked to its three-dimensional structure. For drug development professionals, understanding the precise conformation of a molecule is fundamental for designing effective pharmaceuticals.[2] X-ray crystallography provides this ultimate level of detail, revealing exact bond lengths, bond angles, and the spatial orientation of every atom within a crystal lattice.[3]

The target molecule, this compound, combines a substituted aromatic ring with a sterically hindered cyclohexene moiety. The fluorine substituent is of particular interest in medicinal chemistry for its ability to modulate metabolic stability and binding affinity. The tetramethylcyclohexene group introduces significant conformational constraints. A definitive crystal structure is therefore essential to understand the interplay of these structural features, including the conformation of the cyclohexene ring and the rotational relationship between the two main fragments. This guide presents a hypothetical, yet rigorous, case study outlining the complete process for achieving this structural elucidation.

Compound Synthesis and Generation of X-ray Quality Crystals

A prerequisite for any crystallographic study is the synthesis of a pure compound and the subsequent growth of high-quality single crystals. The purity of the compound is critical, as impurities can inhibit crystallization or become incorporated into the crystal lattice, compromising the quality of the diffraction data.[4]

Proposed Synthesis

A plausible synthetic route to the title compound involves a Suzuki coupling reaction between a boronic acid derivative of the tetramethylcyclohexene moiety and a suitable aryl halide. This approach is widely used for its reliability and tolerance of various functional groups.

Step 1: Synthesis of 1-bromo-3,3,5,5-tetramethylcyclohexene. Step 2: Synthesis of (4-fluoro-3-methylphenyl)boronic acid. Step 3: Suzuki Coupling. The two fragments are coupled using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent mixture like toluene/ethanol/water.

Following the reaction, the crude product must be purified, typically via column chromatography, to achieve the high level of purity (>98%) necessary for successful crystallization.

The Art and Science of Crystallization

Crystallization is a process of controlled precipitation, where molecules self-assemble from a supersaturated solution into a highly ordered, three-dimensional lattice.[5] The goal is to grow a single crystal of sufficient size (typically 0.1-0.3 mm in each dimension) and quality (minimal defects) for diffraction.[6] Several methods can be employed, and success often relies on empirical screening of various conditions.[4]

Protocol 1: General Crystallization Screening

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble, with solubility increasing significantly with temperature.[5] A screening of common laboratory solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) should be performed.

  • Dissolution: Dissolve a small amount of the purified compound in a minimal volume of a chosen hot solvent to create a saturated or near-saturated solution.[7] Ensure all solid material is dissolved; any remaining particulates are likely impurities and should be removed by hot filtration.[7]

  • Inducing Crystallization: The method chosen depends on the compound's solubility characteristics.

    • Slow Evaporation: The most common method involves leaving the solution in a loosely covered vial, allowing the solvent to evaporate slowly over several days.[4] This gradually increases the concentration, leading to supersaturation and crystal growth.

    • Slow Cooling: If the compound is significantly more soluble in a hot solvent, a saturated hot solution can be allowed to cool slowly to room temperature, and then transferred to a refrigerator or freezer.[4] Insulating the container can promote the formation of fewer, larger crystals.[7]

    • Vapor Diffusion: This highly successful technique involves dissolving the compound in a "good" solvent and placing this solution inside a larger, sealed chamber containing a "poor" solvent in which the compound is insoluble.[4] The poor solvent must be more volatile and miscible with the good solvent. It slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[4] A common solvent pair is chloroform (good) and pentane (poor).

    • Liquid-Liquid Diffusion: Similar to vapor diffusion, this involves carefully layering a solution of the compound onto a less dense, miscible solvent in which it is insoluble. Crystals form at the interface.

The key to all methods is to allow the process to occur slowly and without disturbance, as this favors the growth of high-quality single crystals over a mass of microcrystalline powder.[4]

Single-Crystal X-ray Diffraction: From Diffraction to Structure

Once a suitable crystal is obtained, it is analyzed using a single-crystal X-ray diffractometer. The technique is non-destructive and provides detailed information about the unit cell dimensions, bond lengths, and bond angles.[8]

The Overall Workflow

The process of determining a crystal structure is a logical sequence of experimental and computational steps. It begins with mounting the crystal and collecting diffraction data and ends with a validated, refined atomic model.

Crystal Structure Analysis Workflow cluster_0 Experimental Phase cluster_1 Computational Phase cluster_2 Final Output A Compound Synthesis & Purification B Single Crystal Growth (Protocol 1) A->B C Crystal Mounting & Screening B->C D X-ray Data Collection (Diffractometer) C->D E Data Processing (Integration, Scaling, Merging) D->E F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement (Least-Squares) F->G H Structure Validation & Analysis G->H I Crystallographic Information File (CIF) H->I J Structural Report & Publication I->J

Caption: The comprehensive workflow for crystal structure determination.

Data Collection

A selected crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Modern instruments use highly sensitive detectors like CCD or CMOS to capture the diffraction pattern.[8] To minimize thermal motion of the atoms and improve data quality, data collection is typically performed at low temperatures (e.g., 100-150 K) under a stream of cold nitrogen gas. The crystal is rotated in the beam, and hundreds of images (frames) are collected at different orientations to capture a complete sphere of diffraction data.[3]

Data Processing, Solution, and Refinement

This phase is entirely computational and involves specialized software (e.g., SHELX, Olex2).[9]

Protocol 2: Computational Structure Determination

  • Data Processing: The raw diffraction images are processed.[10]

    • Integration: The software identifies the diffraction spots on each image and measures their intensities.

    • Scaling and Merging: Intensities from all images are scaled to a common reference frame to correct for experimental variations like beam intensity fluctuations or crystal decay.[3] Symmetry-equivalent reflections are averaged to produce a single file of unique reflections.

  • Structure Solution: The "phase problem" is the central challenge in crystallography; while intensities are measured, the phase information is lost.[11] For small molecules, this is typically solved using direct methods, which use statistical relationships between the measured intensities to estimate the initial phases.[12] This yields an initial, approximate electron density map.

  • Structure Refinement: This is an iterative process of optimizing the atomic model to best fit the experimental data.[13]

    • An initial atomic model is built into the electron density map.

    • Least-squares refinement is then used to adjust atomic parameters (positions, thermal vibrations) to minimize the difference between the structure factors calculated from the model (|F_calc|) and those observed experimentally (|F_obs|).[12]

    • The quality of the fit is monitored using the R-factor (R1). A final R1 value below 5% (0.05) is indicative of a well-refined structure.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[14]

Structural Analysis and Discussion (Illustrative)

As no public crystal structure exists for the title compound, this section presents the type of data and analysis that would be expected from a successful determination, based on known principles of structural chemistry and data from related compounds.[2]

Crystallographic Data Summary

All quantitative crystallographic data would be summarized in a standardized table.

ParameterIllustrative Value
Chemical FormulaC₁₇H₂₃F
Formula Weight246.36
Temperature150(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.5 Å, b = 15.2 Å, c = 9.8 Å, β = 98.5°
Volume1550 ų
Z (Molecules/Unit Cell)4
Density (calculated)1.055 Mg/m³
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.115
Goodness-of-fit on F²1.03

Note: These values are hypothetical and for illustrative purposes only.

Molecular Conformation

The primary insights from the structure would relate to the molecule's conformation.

  • Cyclohexene Ring Conformation: The tetramethyl-substituted cyclohexene ring is expected to adopt a non-planar conformation to alleviate steric strain. The most likely conformation would be a half-chair or potentially a twist-boat . The analysis of torsion angles within the ring would definitively establish this. The gem-dimethyl groups at positions 3 and 5 would significantly influence the ring's puckering.[15]

  • Aryl Group Orientation: The 4-fluoro-3-methylphenyl ring itself would be planar. The key parameter is the torsion angle between the plane of the phenyl ring and the plane of the double bond in the cyclohexene ring. This angle would be a balance between steric hindrance from the methyl groups and electronic effects (conjugation).

  • Bond Lengths and Angles: All bond lengths and angles would be compared to standard values. The C-F bond length and the bond angles within the aromatic ring would confirm the substitution pattern.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing describes how individual molecules arrange themselves in the solid state. This is governed by intermolecular forces. In this non-polar molecule, classical hydrogen bonds are absent. The packing would likely be dominated by:

  • Van der Waals Forces: These are the primary forces holding the molecules together.

  • Weak C-H···F Interactions: The fluorine atom could act as a weak hydrogen bond acceptor, forming short contacts with hydrogen atoms from neighboring molecules.

  • C-H···π Interactions: Hydrogen atoms from the cyclohexene ring of one molecule could interact with the electron-rich face of the phenyl ring of an adjacent molecule.

Analysis of these interactions helps in understanding the stability of the crystal lattice and can be relevant to material properties like melting point and solubility.

Conclusion

This guide has outlined a complete and rigorous pathway for the determination and analysis of the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, data collection, and computational refinement, researchers can obtain a definitive three-dimensional model of the molecule. The resulting structural data provides unparalleled insight into its conformation and solid-state packing, which are critical parameters for rational drug design and the development of new functional materials. The principles and methodologies described herein represent a universal framework applicable to the structural elucidation of a vast range of small organic molecules.

References

  • Vertex AI Search. (n.d.). SOP: CRYSTALLIZATION.
  • Read, R. J., & McCoy, A. J. (2016). Recent developments in phasing and structure refinement for macromolecular crystallography. PubMed Central.
  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. wikiHow.
  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder.
  • University of St Andrews. (n.d.). Introduction to Structure Refinement.
  • LibreTexts Chemistry. (n.d.). Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes.
  • University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography.
  • Myerson, A. S. (Ed.). (n.d.). Crystallization of Organic Compounds.
  • BenchChem. (2025). Unveiling the Three-Dimensional Architectures of Cyclohex-2-ene-1-carboxylic Acid Derivatives: A Comparative Guide to X-ray Crystallography.
  • Owen, R. L. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist.
  • Giacovazzo, C., et al. (n.d.). Solution and Refinement of Crystal Structures. Oxford Academic.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC.
  • Palatinus, L. (n.d.). Structure solution and refinement: introductory strategies.
  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Rigaku. (n.d.). Single crystal X-ray diffraction.
  • Wikipedia. (n.d.). X-ray crystallography.
  • BenchChem. (2025). X-ray Crystallography of 1-Butyl-2-cyclohexen-1-ol Derivatives: A Comparative Guide.
  • Wikipedia. (n.d.). Rotamer.

Sources

An In-Depth Technical Guide to the Synthesis of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of 1-(4-fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene, a key structural motif in contemporary medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and professionals in drug development. Two distinct and validated synthetic pathways are presented: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and a classical Grignard reagent addition followed by dehydration. The rationale behind the selection of starting materials, reagents, and reaction conditions is discussed in detail, emphasizing chemical causality and process optimization. Each protocol is designed to be self-validating, with clear, step-by-step instructions and supporting data.

Introduction

The synthesis of substituted aryl cyclohexene scaffolds is of paramount importance in the development of novel therapeutic agents and functional materials. The target molecule, this compound, combines a sterically hindered cyclohexene ring with a fluorinated toluene moiety, bestowing unique physicochemical properties. This guide elucidates two divergent and efficacious strategies for its construction, leveraging both modern organometallic catalysis and foundational organic transformations. The selection between these pathways may be dictated by factors such as substrate availability, functional group tolerance, and desired scale of production.

Strategic Overview: Two Pathways to the Target Molecule

Two primary retrosynthetic disconnections of the target molecule guide our synthetic approach. The first strategy involves the formation of the aryl-vinyl carbon-carbon bond via a palladium-catalyzed cross-coupling reaction. The second approach relies on the addition of an aryl nucleophile to a cyclohexanone precursor, followed by the introduction of the double bond.

Pathway 1: Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp²-hybridized centers.[1] This pathway is predicated on the coupling of an arylboronic acid with a vinyl triflate, offering high yields and excellent functional group tolerance.[2][3]

Logical Framework for the Suzuki-Miyaura Pathway

Suzuki_Pathway Aryl_Start 4-Bromo-1-fluoro-2-methylbenzene Aryl_Intermediate 4-Fluoro-3-methylphenylboronic acid Aryl_Start->Aryl_Intermediate Target This compound Aryl_Intermediate->Target Suzuki-Miyaura Coupling Cyclo_Start 3,3,5,5-Tetramethylcyclohexanone Cyclo_Intermediate 3,3,5,5-Tetramethylcyclohex-1-en-1-yl trifluoromethanesulfonate Cyclo_Start->Cyclo_Intermediate Triflation Cyclo_Intermediate->Target

Caption: Synthetic workflow for the Suzuki-Miyaura pathway.

Step 1a: Synthesis of 4-Fluoro-3-methylphenylboronic acid

While 4-fluoro-3-methylphenylboronic acid is commercially available[4][5][6], its synthesis from the corresponding aryl bromide is a cost-effective alternative for large-scale preparations. The procedure typically involves a lithium-halogen exchange followed by quenching with a borate ester.[7]

ReagentMolar Mass ( g/mol )EquivalentsAmount
4-Bromo-1-fluoro-2-methylbenzene189.021.018.9 g (0.1 mol)
Anhydrous Tetrahydrofuran (THF)--200 mL
n-Butyllithium (2.5 M in hexanes)64.061.144 mL (0.11 mol)
Triisopropyl borate188.081.222.6 g (0.12 mol)
1 M Hydrochloric Acid (HCl)--As needed

Experimental Protocol:

  • To a flame-dried, three-necked flask under an inert argon atmosphere, add 4-bromo-1-fluoro-2-methylbenzene and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour after the addition is complete.

  • Add triisopropyl borate dropwise, again maintaining the temperature below -70 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic (pH ~2).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the desired boronic acid.

Step 1b: Synthesis of 3,3,5,5-Tetramethylcyclohex-1-en-1-yl trifluoromethanesulfonate

The conversion of a ketone to a vinyl triflate is a crucial step to prepare a suitable electrophile for the Suzuki-Miyaura coupling. This is typically achieved by forming an enolate, which is then trapped with a triflating agent such as trifluoromethanesulfonic anhydride (Tf₂O) or N-(5-chloro-2-pyridyl)triflimide (Comins' reagent).[8][9][10]

ReagentMolar Mass ( g/mol )EquivalentsAmount
3,3,5,5-Tetramethylcyclohexanone154.251.015.4 g (0.1 mol)
Anhydrous Tetrahydrofuran (THF)--200 mL
Lithium diisopropylamide (LDA) (2.0 M)107.121.155 mL (0.11 mol)
Trifluoromethanesulfonic anhydride282.141.131.0 g (0.11 mol)

Experimental Protocol:

  • In a flame-dried, argon-purged flask, dissolve 3,3,5,5-tetramethylcyclohexanone in anhydrous THF and cool to -78 °C.

  • Slowly add the LDA solution dropwise to the ketone solution.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add trifluoromethanesulfonic anhydride dropwise to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the vinyl triflate.

Step 1c: Suzuki-Miyaura Coupling

The final step in this pathway is the palladium-catalyzed cross-coupling of the arylboronic acid and the vinyl triflate.[11][12] The choice of catalyst, ligand, and base is critical for achieving high yields.

ReagentMolar Mass ( g/mol )EquivalentsAmount
4-Fluoro-3-methylphenylboronic acid153.951.218.5 g (0.12 mol)
3,3,5,5-Tetramethylcyclohex-1-en-1-yl trifluoromethanesulfonate286.311.028.6 g (0.1 mol)
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.560.033.47 g (3 mmol)
2 M Aqueous Sodium Carbonate (Na₂CO₃)-2.0100 mL (0.2 mol)
Toluene--250 mL

Experimental Protocol:

  • To a Schlenk flask under an inert atmosphere, add the vinyl triflate, 4-fluoro-3-methylphenylboronic acid, and Pd(PPh₃)₄.

  • Add toluene, followed by the aqueous sodium carbonate solution.

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Pathway 2: Grignard Reaction and Dehydration Approach

This classical approach involves the nucleophilic addition of an organometallic reagent to a carbonyl compound, followed by an elimination reaction to form the alkene. This pathway is often advantageous due to the low cost of the reagents.

Logical Framework for the Grignard Pathway

Grignard_Pathway Aryl_Start 4-Bromo-1-fluoro-2-methylbenzene Grignard_Reagent (4-Fluoro-3-methylphenyl)magnesium bromide Aryl_Start->Grignard_Reagent Grignard Formation Tertiary_Alcohol 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexan-1-ol Grignard_Reagent->Tertiary_Alcohol 1,2-Addition Cyclo_Start 3,3,5,5-Tetramethylcyclohexanone Cyclo_Start->Tertiary_Alcohol Target This compound Tertiary_Alcohol->Target Dehydration

Caption: Synthetic workflow for the Grignard and Dehydration pathway.

Step 2a: Preparation of (4-Fluoro-3-methylphenyl)magnesium bromide

The Grignard reagent is prepared by the reaction of the corresponding aryl bromide with magnesium metal in an ethereal solvent.[13]

ReagentMolar Mass ( g/mol )EquivalentsAmount
4-Bromo-1-fluoro-2-methylbenzene189.021.018.9 g (0.1 mol)
Magnesium turnings24.311.12.67 g (0.11 mol)
Anhydrous Tetrahydrofuran (THF)--100 mL
Iodine253.81catalytic1 crystal

Experimental Protocol:

  • Flame-dry a three-necked flask containing magnesium turnings and a magnetic stir bar under a stream of argon.

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a small portion of a solution of 4-bromo-1-fluoro-2-methylbenzene in anhydrous THF.

  • Initiate the reaction by gentle heating if necessary. An exothermic reaction should commence.

  • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent. The resulting dark solution is used directly in the next step.

Step 2b: Reaction with 3,3,5,5-Tetramethylcyclohexanone

The nucleophilic Grignard reagent will add to the electrophilic carbonyl carbon of the cyclohexanone to form a tertiary alcohol after acidic workup.

ReagentMolar Mass ( g/mol )EquivalentsAmount
(4-Fluoro-3-methylphenyl)magnesium bromide~213.331.0~0.1 mol in THF
3,3,5,5-Tetramethylcyclohexanone154.251.015.4 g (0.1 mol)
Anhydrous Tetrahydrofuran (THF)--100 mL
Saturated Aqueous Ammonium Chloride (NH₄Cl)--As needed

Experimental Protocol:

  • Cool the freshly prepared Grignard reagent solution to 0 °C.

  • Add a solution of 3,3,5,5-tetramethylcyclohexanone in anhydrous THF dropwise to the Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly pouring it into a stirred solution of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2c: Dehydration of the Tertiary Alcohol

The final step is the acid-catalyzed dehydration of the tertiary alcohol to form the desired cyclohexene.[14][15][16]

ReagentMolar Mass ( g/mol )EquivalentsAmount
1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexan-1-ol264.391.0~0.1 mol (crude)
Toluene--200 mL
p-Toluenesulfonic acid monohydrate190.22catalytic~0.5 g

Experimental Protocol:

  • Dissolve the crude tertiary alcohol in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Conclusion

This guide has detailed two robust and reliable synthetic routes for the preparation of this compound. The Suzuki-Miyaura pathway offers a modern, high-yielding approach with broad functional group compatibility, while the Grignard reaction pathway provides a more classical and often more economical alternative. The choice of synthesis will depend on the specific needs and resources of the research laboratory. Both methodologies, when executed with care, will provide access to this valuable molecular scaffold for further investigation in drug discovery and materials science.

References

  • Specklin, S., Bertus, P., Weibel, J.-M., & Pale, P. (2008). A Versatile and Highly Stereoselective Access to Vinyl Triflates Derived from 1,3-Dicarbonyl and Related Compounds. The Journal of Organic Chemistry, 73(19), 7845–7848. [Link]

  • Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Retrieved from [Link]

  • Quora. (2017). What is the mechanism for the dehydration of tertiary alcohols? Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Pan, C., Chu, L., & Liu, T. (2024). Palladium-Catalyzed Triple Suzuki–Miyaura Reactions Using Cyclic (Vinyl Triflate)iodonium Salts. Organic Letters. [Link]

  • Khan Academy. (n.d.). Dehydration of alcohols. Retrieved from [Link]

  • Taylor & Francis Online. (2010). Convenient and Efficient Palladium-Catalyzed Coupling Reaction Between Ferroceneboronic Acid and Organic Triflates. Retrieved from [Link]

  • Wikipedia. (n.d.). Alcohol (chemistry). Retrieved from [Link]

  • Google Patents. (n.d.). EP2428519A2 - Process for the preparation of 17-vinyl- triflates as intermediates.
  • Master Organic Chemistry. (2015). Elimination Reactions of Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Retrieved from [Link]

  • YouTube. (2020). Suzuki Coupling. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • PubChem. (n.d.). (4-Fluoro-3-methylphenyl)boronic acid. Retrieved from [Link]

  • ResearchGate. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. Retrieved from [Link]

  • Covethouse. (n.d.). 4-Fluoro-3-methylphenylboronic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Comins' reagent. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-(5-chloro-2-pyridyl)triflimide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). [-Spiro[4.5]decan-1-one, 4-methoxy-. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010043522A1 - Synthesis of green ketone intermediate.
  • ChemRxiv. (n.d.). SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluorotoluene. Retrieved from [Link]

Sources

A Comprehensive Theoretical Guide to the Molecular Structure and Reactivity of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene. Aimed at researchers, computational chemists, and professionals in drug development, this document outlines a robust computational methodology rooted in Density Functional Theory (DFT). We delve into the rationale behind selecting specific computational methods and basis sets to ensure scientific rigor. The guide details the analysis of the molecule's optimized geometry, vibrational frequencies, and electronic properties. Key analyses, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis, are explored to predict the molecule's chemical reactivity, stability, and potential for intermolecular interactions. This work serves as a self-validating protocol for researchers seeking to apply computational chemistry to understand and predict the behavior of complex organic molecules.

Introduction: The Rationale for Theoretical Investigation

The study of novel organic compounds is a cornerstone of modern medicinal chemistry and materials science. This compound is a molecule of significant interest, combining a substituted aromatic ring with a sterically hindered cyclohexene moiety. The presence of a fluorine atom and a methyl group on the phenyl ring introduces specific electronic effects that can modulate the molecule's properties, making it a potential scaffold for drug design or a model system for studying non-covalent interactions.[1][2]

Before undertaking costly and time-consuming synthesis and experimental analysis, a thorough theoretical investigation provides invaluable predictive insights.[3] Computational chemistry allows for the determination of the most stable three-dimensional structure, prediction of spectroscopic signatures, and mapping of electronic properties that govern chemical reactivity.[4][5] This in-silico approach is pivotal for rational drug design, where understanding a molecule's electrostatic potential and orbital interactions can guide the optimization of binding affinity and specificity with biological targets.[6][7][8] This guide details the theoretical protocols necessary to build a complete molecular and electronic profile of the title compound.

The Computational Workflow: A Self-Validating Protocol

A successful theoretical investigation relies on a logical and well-justified workflow. Each step is designed to build upon the previous, culminating in a comprehensive understanding of the molecule. The workflow described herein is grounded in Density Functional Theory (DFT), which offers an excellent balance of computational accuracy and efficiency for molecules of this size.[9]

G cluster_0 Part 1: Structural & Thermodynamic Analysis cluster_1 Part 2: Electronic & Spectroscopic Property Analysis A Molecular Structure Input (Initial Geometry) B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Thermodynamic Stability Check (No Imaginary Frequencies) C->D E Single Point Energy Calculation D->E F NBO Analysis (Hyperconjugation, Charge) E->F G FMO Analysis (HOMO-LUMO Gap, Reactivity) E->G H MEP Analysis (Reactive Sites, Polarity) E->H I Spectroscopic Prediction (FT-IR, FT-Raman, NMR, UV-Vis) E->I

Caption: Computational workflow for theoretical molecular analysis.

Step-by-Step Computational Protocol

This protocol outlines the essential steps for conducting the theoretical investigation using the Gaussian suite of programs, a widely adopted standard in the field.[10][11]

  • Molecular Construction: The initial 3D structure of this compound is built using a molecular editor like GaussView.

  • Geometry Optimization:

    • Objective: To find the lowest energy conformation of the molecule on the potential energy surface.

    • Methodology: The geometry is optimized using DFT. The B3LYP hybrid functional is chosen for its proven reliability in predicting the geometries of organic molecules.[12][13] The 6-311++G(d,p) basis set is selected because it provides a robust description of electron distribution. The ++ indicates the inclusion of diffuse functions on all atoms, crucial for describing weak interactions and the electron density far from the nuclei, while (d,p) adds polarization functions to allow for non-spherical electron density distribution, which is essential for accurate bonding representation.[13][14]

    • Implementation: In a Gaussian input file, this is specified using the keyword Opt.

  • Vibrational Frequency Calculation:

    • Objective: To confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) and Raman spectra.

    • Methodology: A frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)) as the optimization.[15][16] A true minimum is confirmed by the absence of any imaginary frequencies. The calculated frequencies are typically scaled by a known factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and other systematic errors in the computational method.[17]

    • Implementation: This is specified with the keyword Freq.

  • Single Point Calculations for Electronic Properties:

    • Objective: To calculate detailed electronic properties from the stable, optimized geometry.

    • Methodology: Using the optimized coordinates, single-point energy calculations are performed to derive wavefunctions for further analysis.

    • Implementation: Keywords such as Pop=NBO for Natural Bond Orbital analysis are added to the input file for these calculations.[10]

Analysis of Molecular Structure and Properties

The data derived from the computational workflow provides a multi-faceted view of the molecule's characteristics.

Optimized Molecular Geometry

The geometry optimization reveals the most stable conformation. For substituted cyclohexene derivatives, the ring conformation and the orientation of the bulky phenyl group are of primary interest.[18][19] The tetramethyl groups on the cyclohexene ring create significant steric hindrance, influencing the dihedral angle between the phenyl ring and the cyclohexene moiety. This twist angle is critical as it affects the extent of π-conjugation between the two ring systems.

Table 1: Predicted Key Geometric Parameters for this compound (Note: These are representative parameters based on typical values for similar structures.)

ParameterDescriptionPredicted ValueJustification
C=C (cyclohexene)Double bond length within the cyclohexene ring~ 1.34 ÅTypical C=C double bond length.
C-F (phenyl)Carbon-Fluorine bond length~ 1.35 ÅStrong, partially ionic bond characteristic of fluoroaromatics.
C-C (inter-ring)Bond connecting the phenyl and cyclohexene rings~ 1.50 ÅSingle bond with potential for some π-character.
Dihedral AngleTwist between phenyl and cyclohexene planes40° - 60°Steric hindrance from ortho-methyl and tetramethyl groups prevents planarity.[19][20]
Vibrational Analysis (FT-IR & FT-Raman)

The calculated vibrational frequencies, after scaling, can be used to predict the FT-IR and FT-Raman spectra.[12][21] This is a powerful tool for identifying characteristic functional groups.

  • C-F Stretch: A strong absorption band in the FT-IR spectrum, typically expected in the 1250-1000 cm⁻¹ region.

  • Aromatic C-H Stretch: Vibrations appearing above 3000 cm⁻¹.[14]

  • Aliphatic C-H Stretch: Vibrations from the methyl and cyclohexene groups, expected just below 3000 cm⁻¹.

  • C=C Stretch: A mode for the cyclohexene double bond, typically found around 1650 cm⁻¹.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[22][23]

  • HOMO: For this molecule, the HOMO is expected to be localized primarily on the electron-rich 4-fluoro-3-methylphenyl ring, which acts as the primary electron donor.

  • LUMO: The LUMO is likely distributed across the π-system of the phenyl ring and the C=C bond of the cyclohexene moiety, indicating these are the most probable sites for nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[13][24] A smaller gap suggests the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[25]

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the total electrostatic potential on the electron density surface of the molecule.[6][26] It is an indispensable tool in drug design for predicting how a molecule will interact with a biological receptor.[7][8]

  • Negative Potential Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. In the title compound, these regions are expected around the electronegative fluorine atom and the π-system of the aromatic ring.

  • Positive Potential Regions (Blue): These electron-deficient areas are favorable for nucleophilic attack. These are typically found around the hydrogen atoms.

  • Neutral Regions (Green): These areas are characteristic of nonpolar moieties, such as the tetramethyl groups on the cyclohexene ring.

G cluster_0 Molecular Properties cluster_1 Derived Insights A Optimized Geometry C Stability & Conformation A->C Bond Lengths, Angles F Spectroscopic Signatures A->F Vibrational Modes B Electronic Structure D Chemical Reactivity B->D HOMO-LUMO Gap E Intermolecular Interactions B->E MEP Surface, NBO Charges

Caption: Relationship between computational results and derived insights.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure in terms of localized Lewis-like structures.[27] It quantifies charge distribution and reveals stabilizing intramolecular interactions.

  • Charge Distribution: NBO analysis calculates the natural charges on each atom, offering a more chemically intuitive picture than other methods. The fluorine atom will carry a significant negative charge, while its attached carbon will be more positive.

  • Hyperconjugation: This analysis reveals delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs.[28] For instance, interactions between the π orbitals of the phenyl ring and the σ* anti-bonding orbitals of adjacent C-H or C-C bonds contribute to the overall stability of the molecule. The energy associated with these interactions (E(2)) quantifies their stabilizing effect.[29]

Conclusion

The theoretical investigation of this compound using a DFT-based approach provides a profound understanding of its structural, electronic, and reactive properties. By optimizing the geometry and analyzing the resulting wavefunction, we can predict its stable conformation, spectroscopic characteristics, and sites susceptible to chemical attack. The HOMO-LUMO gap serves as a quantitative measure of kinetic stability, while MEP and NBO analyses offer qualitative and quantitative insights into the charge distribution and potential for non-covalent interactions. This comprehensive in-silico protocol stands as a powerful, cost-effective precursor to experimental studies, enabling researchers to make informed decisions in the fields of drug discovery and materials science.

References

  • Deep Origin. (n.d.). Electrostatic Potential Maps - Computational Chemistry Glossary. Retrieved from [Link]

  • UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. Retrieved from [Link]

  • ChemRxiv. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved from [Link]

  • Fluorine notes. (n.d.). Orbital for a new fluorocarbonate compound. Retrieved from [Link]

  • Fluorine notes. (n.d.). Structural Properties,Theory Functional Calculations (DFT), Natural Bond Orbital and Energies for the Two fluorocarbon compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular electrostatic potential map of all drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational studies on the structure of cyclohexyne vs. 3-methoxycyclohexyne. Retrieved from [Link]

  • ChemRxiv. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. Retrieved from [Link]

  • Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). Retrieved from [Link]

  • Wikipedia. (n.d.). Natural bond orbital. Retrieved from [Link]

  • YouTube. (2023). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. Retrieved from [Link]

  • YouTube. (2023). NBO Analysis and the Hyperconjugation Effect in Gaussian Part-1 || Gaurav Jhaa. Retrieved from [Link]

  • Frontiers. (2021). HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Substituted Cyclohexanes. Retrieved from [Link]

  • SciSpace. (2013). Quantum mechanical and spectroscopic (FT-IR, 13C, 1H NMR and UV) investigations of potent antiepileptic. Retrieved from [Link]

  • YouTube. (2025). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. Retrieved from [Link]

  • ResearchGate. (n.d.). We present only the HOMO, HOMO-1 and LUMO. The energy difference.... Retrieved from [Link]

  • YouTube. (2016). Substituted Cyclohexanes. Retrieved from [Link]

  • ResearchGate. (2025). Experimental (FT-IR, FT-Raman, UV and NMR) and quantum chemical studies on molecular structure, spectroscopic analysis, NLO, NBO and reactivity descriptors of 3,5-Difluoroaniline. Retrieved from [Link]

  • Scientific & Academic Publishing. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omair-Al-Wahaibi/12b2a6a6f1d8e9e7f8b9c8d7e6f5a4a3b2c1d0e9]([Link]

  • National Institutes of Health. (2023). Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). Retrieved from [Link]

  • NWChem. (n.d.). Vibrational frequencies. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Retrieved from [Link]

  • ResearchGate. (2025). On the calculation of the vibrational frequencies of polycyclic aromatic hydrocarbons. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. Retrieved from [Link]

  • ResearchGate. (n.d.). DFT computations on vibrational spectra: Scaling procedures to improve the wavenumbers. Retrieved from [Link]the-wavenumbers)

Sources

Solubility profile of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Solubility Profile of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene in Organic Solvents: A Methodical Approach for Pre-formulation and Process Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pre-formulation stage of drug development is critical for establishing a foundational understanding of a new chemical entity's (NCE) physicochemical properties. Among these, solubility is a paramount parameter that influences bioavailability, processability, and the ultimate success of a therapeutic candidate. This technical guide provides a comprehensive overview of the solubility profile of this compound, a novel arylcyclohexene derivative. Due to the absence of published empirical data for this specific molecule, this paper outlines a systematic and scientifically rigorous approach to predicting, determining, and interpreting its solubility in a range of common organic solvents. We present a theoretical solubility assessment based on structural analysis and the principle of "like dissolves like," followed by a detailed, step-by-step experimental protocol for empirical solubility determination. This guide is intended to serve as a practical resource for researchers, enabling them to apply these methodologies to this and other NCEs in their development pipeline.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of these properties.[1] For drug development professionals, a thorough understanding of a compound's solubility profile is not merely an academic exercise; it is a critical determinant of a drug's therapeutic efficacy and manufacturability. Poor solubility can lead to low bioavailability, erratic absorption, and significant hurdles in formulation and process chemistry.

This compound is a non-polar, hydrophobic molecule. Its structural characteristics—a substituted phenyl ring and a tetramethylcyclohexene moiety—suggest limited aqueous solubility but favorable solubility in organic solvents. A comprehensive solubility profile in various organic solvents is therefore essential for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Identifying suitable solvent systems for creating stable and effective dosage forms, including oral, topical, and parenteral formulations.[2]

  • Analytical Method Development: Choosing appropriate diluents for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

  • Toxicology Studies: Preparing solutions for in-vitro and in-vivo toxicological assessments.

This guide provides a robust framework for characterizing the solubility of this compound, offering both predictive insights and detailed experimental methodologies.

Theoretical Solubility Assessment: "Like Dissolves Like"

In the absence of empirical data, a preliminary assessment of solubility can be made by applying the principle of "like dissolves like."[1] This principle states that substances with similar polarity and intermolecular forces are more likely to be soluble in one another.

Molecular Structure Analysis:

  • This compound: This molecule is predominantly non-polar. The large hydrocarbon structure of the tetramethylcyclohexene ring and the methyl-substituted phenyl group contribute significantly to its lipophilic character. The single fluorine atom introduces a minor polar element, but its effect is largely overshadowed by the extensive non-polar regions.

Predicted Solubility Profile:

Based on this analysis, we can predict the solubility of this compound in a range of organic solvents:

  • High Solubility: Expected in non-polar, aprotic solvents such as hexane, cyclohexane, and toluene. These solvents primarily interact through van der Waals forces, which are compatible with the non-polar nature of the solute.

  • Moderate to High Solubility: Expected in solvents of intermediate polarity like dichloromethane (DCM), diethyl ether, and ethyl acetate. While these solvents have some polar character, their overall nature is still largely compatible with the solute.

  • Moderate Solubility: Expected in polar aprotic solvents such as acetone and acetonitrile. The polarity of these solvents may present a slight mismatch.

  • Low to Very Low Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol. The hydrogen-bonding capabilities of these solvents are not well-matched with the non-polar solute.

  • Insoluble: Expected in highly polar solvents like water.

This theoretical assessment provides a valuable starting point for experimental design, allowing for a more targeted selection of solvents for empirical testing.

Experimental Determination of Solubility: A Rigorous Protocol

The following section details a comprehensive, step-by-step protocol for the experimental determination of the solubility of this compound. This protocol is designed to ensure accuracy, reproducibility, and compliance with good laboratory practices.

Materials and Equipment
  • Solute: this compound (purity >99%)

  • Solvents: A range of analytical grade organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, acetonitrile, methanol, isopropanol).

  • Equipment:

    • Analytical balance (4-decimal place)

    • Vials with screw caps

    • Thermostatically controlled shaker or incubator

    • Vortex mixer

    • Centrifuge

    • Syringes and syringe filters (0.22 µm)

    • Calibrated pipettes

    • HPLC or GC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

    • Volumetric flasks

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Weigh excess solute into vials B Add precise volume of solvent A->B Dispense solvent C Equilibrate at constant temperature (e.g., 25°C) with agitation B->C Incubate D Monitor until equilibrium is reached (e.g., 24-48 hours) C->D Time E Centrifuge to separate solid D->E Sample F Filter supernatant E->F Clarify G Dilute sample F->G Prepare for analysis H Analyze by HPLC/GC G->H Inject I Calculate concentration from calibration curve H->I Quantify J Report solubility (mg/mL or g/L) I->J Finalize

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of labeled vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a precise volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) for a subset of solvents to confirm that the concentration has plateaued, indicating equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Centrifuge the vials to further separate the solid from the supernatant.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high solubility readings.

    • Accurately dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC or GC method. A calibration curve should be prepared using standards of known concentrations of this compound.

    • Determine the concentration of the solute in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/L.

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C

SolventSolvent TypePolarity IndexPredicted SolubilityHypothetical Experimental Solubility (mg/mL)
HexaneNon-polar, Aprotic0.1High> 200
TolueneNon-polar, Aprotic2.4High> 200
Dichloromethane (DCM)Polar Aprotic3.1Moderate to High150 - 200
Ethyl AcetatePolar Aprotic4.4Moderate to High100 - 150
AcetonePolar Aprotic5.1Moderate50 - 100
AcetonitrilePolar Aprotic5.8Moderate25 - 50
IsopropanolPolar Protic3.9Low to Very Low5 - 10
MethanolPolar Protic5.1Low to Very Low< 5
WaterPolar Protic10.2Insoluble< 0.01

Interpretation and Application of Solubility Data

The solubility data, both theoretical and experimental, provide invaluable insights for subsequent drug development activities:

  • For Process Chemists: The high solubility in non-polar solvents like hexane and toluene suggests these are excellent candidates for reaction and crystallization solvents. The moderate solubility in solvents like ethyl acetate and DCM indicates their potential use in chromatographic purification.

  • For Formulation Scientists: The poor solubility in polar protic solvents highlights the challenges for developing aqueous-based formulations. Lipid-based formulations or the use of co-solvents and solubilizing agents may be necessary for oral or parenteral delivery.[2]

  • For Analytical Chemists: The high solubility in a range of solvents provides flexibility in selecting appropriate diluents for analytical testing, ensuring complete dissolution of the analyte for accurate quantification.

Conclusion

A comprehensive understanding of the solubility profile of a new chemical entity is fundamental to its successful development. This guide has provided a dual approach for characterizing the solubility of this compound in organic solvents. By combining a theoretical assessment based on molecular structure with a rigorous experimental protocol, researchers can generate a robust and reliable solubility profile. This information is critical for making informed decisions in process chemistry, formulation development, and analytical sciences, ultimately accelerating the transition of promising NCEs from the laboratory to the clinic. The methodologies outlined herein are broadly applicable and can serve as a standard operating procedure for solubility determination in any drug development program.

References

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Available at: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning. Available at: [Link]

  • Solubility experimental methods. Slideshare. Available at: [Link]

  • Annex 4 - World Health Organization (WHO). WHO. Available at: [Link]

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. Available at: [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. EMA. Available at: [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. Available at: [Link]

  • ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Admescope. Available at: [Link]

  • Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. ResearchGate. Available at: [Link]

  • Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. Available at: [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution. FDA. Available at: [Link]

  • How to Select an Optimal Formulation Strategy for Solubility. HyCON Labs. Available at: [Link]

  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery (RSC Publishing). Available at: [Link]

  • Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. ResearchGate. Available at: [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available at: [Link]

  • Predicting drug solubility in organic solvents mixtures. Unipd. Available at: [Link]

  • Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility. FDA. Available at: [Link]

  • Solubility | Dissolution | Bioavailability Enhancement CDMO. PharmaCompass.com. Available at: [Link]

  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N. MDPI. Available at: [Link]

  • Fub-144 | C23H24FNO | CID 118796439. PubChem - NIH. Available at: [Link]

  • Mfpvp | C16H22FNO | CID 163195978. PubChem - NIH. Available at: [Link]

  • 4-fluoro-3-methyl-I+--Pyrrolidinovalerophenone | C16H24FN | CID 167713284. PubChem - NIH. Available at: [Link]

  • 4-Fluoro-3-methylcyclopentene | C6H9F | CID 144577905. PubChem - NIH. Available at: [Link]

  • 3-Fluoro-1-methylcyclopentene | C6H9F | CID 18520916. PubChem - NIH. Available at: [Link]

Sources

A Technical Guide to the Prospective Synthesis and Characterization of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of the novel compound 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene. As a molecule not yet characterized in peer-reviewed literature, this guide serves as a foundational resource for researchers and drug development professionals. It outlines a robust, proposed synthetic pathway, including detailed experimental protocols for the formation of key precursors and the final product. The causality behind experimental choices is discussed, drawing upon established principles of organic chemistry to ensure a self-validating and reproducible methodology. This whitepaper aims to be the authoritative starting point for any future investigation into the properties and potential applications of this compound.

Introduction and Current Landscape

The compound this compound represents an unexplored area of chemical space. A thorough review of existing scientific databases and patent literature reveals a notable absence of data concerning its synthesis, properties, or biological activity. However, the constituent structural motifs—the 4-fluoro-3-methylphenyl group and the sterically hindered 3,3,5,5-tetramethylcyclohexene moiety—are present in various molecules of scientific interest.

The fluorinated aromatic substructure is a common feature in medicinal chemistry, often introduced to modulate metabolic stability, binding affinity, and pharmacokinetic properties. The tetramethylcyclohexene scaffold provides a rigid, lipophilic core that can be used to orient appended functional groups in a defined three-dimensional arrangement. The combination of these two fragments in the target molecule suggests potential applications in materials science or as a scaffold in drug discovery. This guide, therefore, presents a prospective blueprint for its creation and initial characterization.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of this compound can be logically approached through a three-stage process. This pathway is designed for efficiency and relies on well-established, high-yielding chemical transformations.

Diagram 1: Overall Synthetic Workflow

G cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: Nucleophilic Addition cluster_2 Stage 3: Dehydration A 4-Bromo-1-fluoro-2-methylbenzene C 4-Fluoro-3-methylphenyl- magnesium bromide A->C Anhydrous THF, I₂ (cat.) B Magnesium Turnings E 1-(4-Fluoro-3-methylphenyl)- 3,3,5,5-tetramethylcyclohexan-1-ol C->E Anhydrous THF D 3,3,5,5-Tetramethylcyclohexanone D->E F Target Compound: 1-(4-Fluoro-3-methylphenyl)- 3,3,5,5-tetramethylcyclohexene E->F p-Toluenesulfonic acid, Toluene, Heat

Caption: Proposed three-stage synthesis of the target compound.

Stage 1: Synthesis of 4-Fluoro-3-methylphenylmagnesium bromide

The initial step involves the preparation of a Grignard reagent from a commercially available aryl halide. This organometallic intermediate will serve as the carbon-based nucleophile in the subsequent stage.

Expertise & Rationale: 4-Bromo-1-fluoro-2-methylbenzene is selected as the starting material due to the higher reactivity of aryl bromides in Grignard formation compared to chlorides.[1][2][3][4] The use of anhydrous tetrahydrofuran (THF) is critical, as Grignard reagents are highly reactive with protic solvents like water.[5] A small crystal of iodine is used as an initiator to activate the magnesium surface.[6]

Protocol 1: Grignard Reagent Formation

  • To a flame-dried 250 mL three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

  • Assemble the apparatus and flush with dry nitrogen gas.

  • Add anhydrous THF via syringe.

  • Add a single crystal of iodine. The disappearance of the iodine color indicates activation of the magnesium.

  • Prepare a solution of 4-bromo-1-fluoro-2-methylbenzene (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the aryl bromide solution to the magnesium suspension. An exothermic reaction should commence.

  • Once the reaction has initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.[6]

  • Cool the resulting dark grey solution to room temperature for use in the next stage.

Stage 2: Nucleophilic Addition to 3,3,5,5-Tetramethylcyclohexanone

This stage involves the core carbon-carbon bond-forming reaction, where the prepared Grignard reagent attacks the electrophilic carbonyl carbon of 3,3,5,5-tetramethylcyclohexanone to form a tertiary alcohol.[7]

Expertise & Rationale: The nucleophilic addition of a Grignard reagent to a ketone is a classic and reliable method for forming tertiary alcohols.[8][9] The sterically hindered nature of 3,3,5,5-tetramethylcyclohexanone may slow the reaction rate, necessitating careful control of the reaction conditions.[9] The reaction is quenched with a saturated aqueous solution of ammonium chloride, which is acidic enough to protonate the alkoxide but mild enough to avoid premature dehydration of the tertiary alcohol.[9]

Diagram 2: Mechanism of Nucleophilic Addition

Caption: Grignard reagent attacking the carbonyl of the ketone.

Protocol 2: Synthesis of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexan-1-ol

  • In a separate flame-dried flask under a nitrogen atmosphere, dissolve 3,3,5,5-tetramethylcyclohexanone (1.0 equivalent) in anhydrous THF.[7]

  • Cool the ketone solution to 0 °C using an ice bath.

  • Slowly add the Grignard reagent solution prepared in Stage 1 to the stirred ketone solution via cannula.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours to ensure complete reaction.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

  • Purify the product by flash column chromatography on silica gel.

Stage 3: Acid-Catalyzed Dehydration to Yield the Final Product

The final step is the elimination of water from the tertiary alcohol to form the desired alkene.

Expertise & Rationale: Acid-catalyzed dehydration of tertiary alcohols is an effective method for alkene synthesis.[6] p-Toluenesulfonic acid is chosen as the catalyst because it is a strong, non-nucleophilic acid that is soluble in organic solvents like toluene. The use of a Dean-Stark apparatus allows for the azeotropic removal of water, which drives the equilibrium towards the formation of the alkene product, thereby maximizing the yield.

Protocol 3: Synthesis of this compound

  • Combine the purified tertiary alcohol from Stage 2 and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents) in a round-bottom flask.[6]

  • Add toluene as the solvent.

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the solution with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude product can be purified by column chromatography to yield the final target compound.

Data Presentation and Characterization

The successful synthesis of the target compound and its intermediates would require rigorous characterization to confirm their identity and purity. The following tables summarize the key physical and chemical properties of the reactants and the expected product.

Table 1: Properties of Key Reactants and Intermediates

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberRole
4-Bromo-1-fluoro-2-methylbenzeneC₇H₆BrF189.0251437-00-4Starting Material
3,3,5,5-TetramethylcyclohexanoneC₁₀H₁₈O154.2514376-79-5Electrophile
1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexan-1-olC₁₇H₂₅FO264.38N/AIntermediate

Table 2: Predicted Properties of the Final Product

PropertyPredicted Value
Compound Name This compound
Molecular Formula C₁₇H₂₂F
Molecular Weight ( g/mol ) 245.35
Appearance Expected to be a colorless oil or low-melting solid
¹H NMR Expect characteristic signals for the aromatic protons (doublets and multiplets), the vinylic proton (singlet or multiplet), and the aliphatic protons of the cyclohexene ring and methyl groups.
¹³C NMR Expect distinct signals for the aromatic, vinylic, and aliphatic carbons. Carbon-fluorine coupling should be observable.
Mass Spectrometry (EI) Molecular ion peak (M⁺) expected at m/z = 245.35.

Conclusion

While this compound is a novel chemical entity, this guide provides a scientifically rigorous and experimentally viable pathway for its synthesis. By leveraging fundamental reactions in organic chemistry, researchers can access this compound for further study. The protocols outlined herein are designed to be self-validating and are grounded in established methodologies. The successful synthesis and characterization of this molecule will open the door to exploring its physical, chemical, and biological properties, potentially leading to new discoveries in materials science and medicinal chemistry.

References

  • University of Missouri–St. Louis. (n.d.). Grignard Reaction. Retrieved January 14, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of tetramethyl-cyclohexanone. Retrieved January 14, 2026, from [Link]

  • ChemBK. (n.d.). 4-bromo-1-fluoro-2-methylbenzene. Retrieved January 14, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Bromo-2-Fluorotoluene: A Versatile Intermediate in Chemical Synthesis. Retrieved January 14, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-BROMO-1-FLUORO-2-METHYLBENZENE | CAS 51437-00-4. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 3,3,5,5-Tetramethylcyclohexanone. Retrieved January 14, 2026, from [Link]

  • Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. Retrieved January 14, 2026, from [Link]

  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved January 14, 2026, from [Link]

Sources

Methodological & Application

Application Note & Protocols: Strategic Derivatization of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the chemical derivatization of the novel scaffold, 1-(4-fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene. The protocols outlined herein are designed to generate a focused library of analogs for Structure-Activity Relationship (SAR) studies, a critical component of modern drug discovery.[1][2][3] We present validated, step-by-step methods for functionalizing three key regions of the parent molecule: the tetrasubstituted cyclohexene double bond, the aromatic ring, and the benzylic methyl group. For each protocol, we discuss the underlying chemical principles, reagent selection, reaction monitoring, purification, and analytical characterization. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this unique chemical scaffold.

Introduction and Rationale

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, systematically exploring how modifications to a molecule's structure influence its biological activity.[4][5] By synthesizing and testing a series of related compounds, researchers can identify the key structural features responsible for potency, selectivity, and pharmacokinetic properties, thereby guiding the optimization of initial "hit" compounds into viable drug candidates.[2]

The core scaffold, this compound, presents a compelling starting point for an SAR campaign. It combines several features of high interest in medicinal chemistry:

  • Aryl-Cyclohexene Moiety: This structural motif is present in various biologically active compounds. The rigid cyclohexene ring serves as a scaffold to orient the aromatic group in a defined vector.

  • Fluorinated Aromatic Ring: The fluorine substituent can enhance metabolic stability, improve membrane permeability, and modulate pKa. Its electron-withdrawing nature also influences the reactivity of the aromatic ring.

  • gem-Dimethyl Groups: The 3,3,5,5-tetramethyl substitution provides steric bulk and lipophilicity. This feature, often found in natural products, can restrict conformational flexibility, potentially leading to a more favorable entropic profile upon binding to a biological target, and can also block sites of metabolism.[6][7]

This application note details three strategic derivatization pathways to probe the chemical space around this core structure.

Overview of Derivatization Strategies

To build a comprehensive SAR model, modifications should be introduced at distinct points on the scaffold. We have identified three primary vectors for derivatization, each allowing for the modulation of different physicochemical properties (e.g., sterics, electronics, hydrogen bonding potential).

// Define Nodes Core [label="Core Scaffold\n1-(4-fluoro-3-methylphenyl)-\n3,3,5,5-tetramethylcyclohexene", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];

// Pathway A P_A [label="Pathway A:\nAlkene Functionalization", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124", pos="-3,-2!"]; Deriv_A1 [label="Epoxide Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-4.5,-3.5!"]; Deriv_A2 [label="Diol Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-1.5,-3.5!"];

// Pathway B P_B [label="Pathway B:\nAromatic Substitution", shape=ellipse, fillcolor="#FCE8E6", fontcolor="#202124", pos="3,-2!"]; Deriv_B1 [label="Bromo Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="1.5,-3.5!"]; Deriv_B2 [label="Nitro Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="4.5,-3.5!"];

// Pathway C P_C [label="Pathway C:\nBenzylic Functionalization", shape=ellipse, fillcolor="#FEF7E0", fontcolor="#202124", pos="0,3!"]; Deriv_C1 [label="Benzylic Bromide", fillcolor="#FBBC05", fontcolor="#202124", pos="-1.5,4.5!"]; Deriv_C2 [label="Benzylic Alcohol", fillcolor="#FBBC05", fontcolor="#202124", pos="1.5,4.5!"];

// Edges Core -> P_A; P_A -> Deriv_A1 [label="m-CPBA"]; P_A -> Deriv_A2 [label="1. OsO4\n2. NaHSO3"];

Core -> P_B; P_B -> Deriv_B1 [label="NBS, cat. H+"]; P_B -> Deriv_B2 [label="HNO3, H2SO4"];

Core -> P_C; P_C -> Deriv_C1 [label="NBS, Light"]; Deriv_C1 -> Deriv_C2 [label="Hydrolysis"]; } } Caption: Strategic derivatization pathways for SAR studies.

  • Pathway A: Alkene Functionalization. The tetrasubstituted double bond is a key site for introducing polarity and new stereocenters. Epoxidation creates a reactive intermediate that can be opened by various nucleophiles, while dihydroxylation adds hydrogen bond donors.

  • Pathway B: Electrophilic Aromatic Substitution. The aromatic ring can be functionalized to probe electronic effects and potential π-stacking or halogen bonding interactions. The existing fluoro and methyl groups will direct incoming electrophiles.[8][9]

  • Pathway C: Benzylic Functionalization. The benzylic methyl group is a target for radical halogenation, providing a handle for further nucleophilic substitution to introduce a variety of functional groups.[10][11]

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All reagents should be handled according to their Safety Data Sheets (SDS).

Protocol A: Epoxidation of the Cyclohexene Double Bond

Rationale: Epoxidation of the electron-rich tetrasubstituted alkene is a reliable transformation that introduces a three-membered ether ring (oxirane).[12] This group is a versatile synthetic handle and introduces polarity. We use meta-chloroperoxybenzoic acid (m-CPBA), a common and effective reagent for this purpose. The reaction is performed at low temperature to minimize side reactions.

Materials:

  • This compound (Parent Compound, 1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Dissolve the parent compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add m-CPBA (1.2 eq) portion-wise over 10 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Reaction Monitoring (QC): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 95:5 Hexanes:Ethyl Acetate mobile phase. The product spot should appear at a lower Rf than the starting material.

  • Once the reaction is complete (typically 2-4 hours), quench by slowly adding saturated Na₂S₂O₃ solution to decompose excess peroxide, followed by saturated NaHCO₃ solution to remove m-chlorobenzoic acid.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., 100:0 to 95:5).

  • Characterization: Confirm the structure of the resulting epoxide by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol B: Benzylic Bromination of the Aromatic Methyl Group

Rationale: The benzylic position is susceptible to free-radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of bromine radicals, minimizing competitive electrophilic addition to the aromatic ring.[11][13] A radical initiator (like AIBN or light) is required. The resulting benzyl bromide is a versatile intermediate.

Materials:

  • Parent Compound (1.0 eq)

  • N-Bromosuccinimide (NBS, 1.1 eq)

  • Azobisisobutyronitrile (AIBN, 0.05 eq) or a 250W UV lamp

  • Carbon tetrachloride (CCl₄) or acetonitrile, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask fitted with a reflux condenser, add the parent compound (1.0 eq), NBS (1.1 eq), and AIBN (0.05 eq).

  • Add anhydrous CCl₄ (approx. 0.2 M concentration).

  • Heat the mixture to reflux (approx. 77 °C) and stir. If using photo-initiation, irradiate the flask with a UV lamp at room temperature.[14]

  • Reaction Monitoring (QC): Monitor the reaction by TLC or GC-MS. The formation of the product will be evident by a new spot and the disappearance of the starting material. The reaction is typically complete in 1-3 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

  • Combine the filtrates and wash with saturated NaHCO₃ solution (1x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude benzyl bromide is often used directly in the next step due to its potential instability. If necessary, it can be purified quickly by flash chromatography on silica gel (eluting with hexanes).

  • Characterization: Characterize by ¹H NMR (expect a new singlet around 4.5 ppm for the -CH₂Br protons) and MS.

Protocol C: Electrophilic Nitration of the Aromatic Ring

Rationale: Electrophilic aromatic substitution allows for direct modification of the phenyl ring.[8] The directing effects of the existing substituents must be considered. The methyl group is an ortho-, para-director and activating, while the fluorine is an ortho-, para-director but deactivating. The bulky cyclohexene group will sterically hinder the ortho-positions. Therefore, nitration is expected to occur primarily at the position ortho to the methyl group and meta to the fluorine.

Materials:

  • Parent Compound (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Dichloromethane (DCM)

  • Ice-cold water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flask, cool concentrated H₂SO₄ to 0 °C in an ice bath.

  • Slowly add the parent compound dissolved in a minimal amount of DCM.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated HNO₃ to concentrated H₂SO₄ (1:1 v/v) at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the parent compound, maintaining the temperature between 0-5 °C.

  • Stir the reaction at 0 °C for 30-60 minutes.

  • Reaction Monitoring (QC): Carefully take an aliquot, quench it in ice water, extract with DCM, and analyze by TLC.

  • Once the reaction is complete, pour the reaction mixture slowly over a large volume of crushed ice.

  • Extract the aqueous mixture with DCM (3x).

  • Combine the organic extracts and wash carefully with water (1x), saturated NaHCO₃ solution (until effervescence ceases), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the product by flash column chromatography (Hexanes/Ethyl Acetate gradient).

  • Characterization: Confirm the structure and regiochemistry of the nitro-derivative using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS.

Characterization Data Summary

The following table presents expected analytical data for the parent compound and its synthesized derivatives. (Note: These are representative values for illustrative purposes).

Compound IDDerivative TypeMol. Weight ( g/mol )¹H NMR (CDCl₃, δ ppm) Key SignalsMS (ESI+) m/z [M+H]⁺
Parent-001 Starting Material260.407.0-6.8 (m, 3H, Ar-H), 5.5 (s, 1H, C=CH), 2.25 (s, 3H, Ar-CH₃)261.2
Deriv-A01 Epoxide276.407.0-6.8 (m, 3H, Ar-H), 3.1 (s, 1H, O-CH), 2.25 (s, 3H, Ar-CH₃)277.2
Deriv-B01 Benzylic Bromide339.307.2-6.9 (m, 3H, Ar-H), 5.5 (s, 1H, C=CH), 4.51 (s, 2H, Ar-CH₂Br)339.1 / 341.1
Deriv-C01 Aromatic Nitro305.397.5 (s, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 5.5 (s, 1H, C=CH)306.2

SAR Study Workflow

The synthesized derivatives form the basis of the SAR study. The general workflow follows a well-established cycle in drug discovery.[2]

// Nodes A [label="Synthesis of Analogs\n(Protocols A, B, C)", fillcolor="#E8F0FE", fontcolor="#202124"]; B [label="Purification & QC\n(Chromatography, Purity >95%)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Structural Confirmation\n(NMR, MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Primary Biological Screening\n(In vitro assay vs. Target)", fillcolor="#E6F4EA", fontcolor="#202124"]; E [label="Data Analysis: SAR Generation\n(Relate structure to activity)", fillcolor="#FEF7E0", fontcolor="#202124"]; F [label="Design Next-Generation\nAnalogs", fillcolor="#FCE8E6", fontcolor="#202124"];

// Edges A -> B -> C -> D -> E -> F -> A; E -> G [style=invis]; // Dummy node for layout F -> H [style=invis]; // Dummy node for layout G [label="Identify Key\nPharmacophores", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="Optimize Potency,\nSelectivity, ADME", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; E -> G [dir=back]; F -> H [dir=back]; } } Caption: Iterative cycle for a Structure-Activity Relationship study.

  • Synthesis & Characterization: Produce a library of analogs using the protocols described.

  • Biological Screening: Test all purified compounds in a relevant biological assay (e.g., enzyme inhibition, receptor binding) to determine their activity (e.g., IC₅₀, EC₅₀, Kᵢ).

  • Data Analysis: Correlate the structural changes with the observed biological activity. For example:

    • Does adding the polar epoxide (Deriv-A01) increase or decrease activity compared to the parent? This probes the tolerance for polarity in the binding pocket.

    • How does the position and electronic nature of the nitro group (Deriv-C01) affect potency? This explores electronic requirements.

    • Can the benzylic position (Deriv-B01 and subsequent products) be modified to interact with a nearby residue?

  • Iterative Design: Use the insights gained to design the next round of compounds to further refine the SAR model and optimize for desired properties.

References

  • Grokipedia. Structure–activity relationship.
  • Oncodesign Services. Structure-Activity Relationship (SAR) Studies.
  • Drug Design Org. Structure Activity Relationships.
  • Collaborative Drug Discovery. SAR: Structure Activity Relationships.
  • Wikipedia. Structure–activity relationship.
  • Chemistry Steps. Benzylic Bromination. Available from: [Link]

  • University of Glasgow. Selectivity of Aryl and Benzylic Bromination.
  • Chemistry LibreTexts. Oxidation of Alkenes: Epoxidation and Hydroxylation. Available from: [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. Available from: [Link]

  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available from: [Link]

  • Chad's Prep. Allylic and Benzylic Bromination with NBS. Available from: [Link]

  • Wikipedia. Electrophilic aromatic substitution. Available from: [Link]

  • University of Calgary. Electrophilic Aromatic Substitution. Available from: [Link]

Sources

The Enigmatic Intermediate: Deconstructing the Synthetic Utility of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search of the scientific and patent literature reveals a significant finding for researchers and drug development professionals: 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene is not a commonly documented synthetic intermediate. This suggests the compound may be a novel entity, a highly specialized intermediate within a proprietary process, or potentially a misidentified structure.

While the specific applications and reaction protocols for this exact molecule are not publicly available, this guide will address the available information and provide a framework for approaching the synthesis and potential utility of structurally related compounds. The recurring appearance in the literature of a similarly named, yet structurally distinct, class of compounds—synthetic cathinones—will also be addressed to prevent potential confusion.

Part 1: Analysis of the Target Structure and Potential Synthetic Pathways

The structure of this compound combines a substituted aromatic ring with a sterically hindered cyclohexene moiety. The fluorinated and methylated phenyl group is a common feature in many biologically active molecules, often modulating metabolic stability and receptor binding affinity. The gem-dimethyl groups on the cyclohexene ring introduce significant steric bulk, which would influence its reactivity and the conformational preferences of any downstream products.

Retrosynthetic Analysis

A logical approach to the synthesis of this compound would likely involve a coupling reaction between a derivative of 4-fluoro-3-methylbenzene and a 3,3,5,5-tetramethylcyclohexene precursor.

Diagram 1: Proposed Retrosynthetic Analysis

G cluster_0 Precursors Target 1-(4-Fluoro-3-methylphenyl)- 3,3,5,5-tetramethylcyclohexene disconnection1 C-C Bond Formation (e.g., Suzuki, Stille, Grignard) Target->disconnection1 Aryl_Halide 1-Bromo-4-fluoro-3-methylbenzene or corresponding boronic acid/ester disconnection1->Aryl_Halide Cyclohexene_Moiety 3,3,5,5-Tetramethylcyclohexenyl boronic acid/ester or Grignard reagent disconnection1->Cyclohexene_Moiety G cluster_target Requested Compound cluster_cathinone Literature Compound Target 1-(4-Fluoro-3-methylphenyl)- 3,3,5,5-tetramethylcyclohexene note Key Differences: - Cyclohexene vs. Acyl Chain - Absence vs. Presence of Carbonyl and Pyrrolidine Target->note Cathinone 1-(4-Fluoro-3-methylphenyl)- 2-(pyrrolidin-1-yl)pentan-1-one (4F-3Me-α-PVP) Cathinone->note

Application Notes & Protocols: Exploring the Medicinal Chemistry Potential of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling Therapeutic Promise in Novel Scaffolds

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount to addressing unmet medical needs. The molecule 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene presents a unique convergence of structural motifs, each with a well-established precedent in medicinal chemistry. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining the potential therapeutic applications of this compound and providing detailed protocols for its investigation. By dissecting the individual contributions of the fluoro-methylphenyl group and the tetramethylcyclohexene scaffold, we can strategically hypothesize and empirically validate its potential as a modulator of biological pathways implicated in disease.

The strategic incorporation of a fluorine atom and a methyl group on the phenyl ring is a classic medicinal chemistry approach to enhance pharmacokinetic and pharmacodynamic properties.[1][2] Fluorine substitution is known to improve metabolic stability, membrane permeability, and binding affinity.[2][3] Concurrently, the bulky and lipophilic tetramethylcyclohexene moiety offers a three-dimensional scaffold that can be tailored for specific receptor interactions, a feature exploited in the development of various therapeutic agents.[4] This guide will navigate the logical progression from theoretical potential to practical application, empowering research teams to unlock the therapeutic value of this intriguing molecule.

Section 1: Rationale for Investigation & Potential Therapeutic Targets

The structural architecture of this compound suggests several plausible avenues for therapeutic intervention. The combination of a substituted phenyl ring and a cyclohexene core is reminiscent of scaffolds found in molecules targeting a range of biological entities, from enzymes to nuclear receptors.

Anticancer Applications: Targeting Receptor Tyrosine Kinases

The cyclohexane scaffold has been identified as a promising framework for the development of anticancer agents.[5] Specifically, derivatives of cyclohexane-1,3-dione have shown potential in inhibiting non-small-cell lung cancer by targeting receptor tyrosine kinases (RTKs).[5] RTKs are crucial mediators of cellular signaling pathways that, when dysregulated, can drive tumorigenesis. The lipophilic nature of the tetramethylcyclohexene in our target molecule could facilitate its interaction with the hydrophobic pockets of kinase domains.

  • Hypothesized Mechanism of Action: The 1-(4-fluoro-3-methylphenyl) moiety could engage in specific interactions within the ATP-binding site of an RTK, while the tetramethylcyclohexene scaffold orients the molecule for optimal binding and contributes to overall target affinity. The fluorine atom may enhance binding affinity through favorable electrostatic interactions and improve metabolic stability, prolonging the compound's inhibitory effect.

Diagram: Hypothesized Interaction with a Receptor Tyrosine Kinase

G cluster_0 Cell Membrane cluster_1 Intracellular Domain RTK Receptor Tyrosine Kinase (RTK) ATP_Binding_Site ATP Binding Site RTK->ATP_Binding_Site Contains Compound Our Compound Compound->ATP_Binding_Site Binds & Inhibits

Caption: Proposed binding of the compound to the ATP site of an RTK.

Modulator of Nuclear Receptors

The three-dimensional and lipophilic character of the tetramethylcyclohexene ring makes it a candidate for interacting with nuclear receptors. These ligand-activated transcription factors play pivotal roles in a multitude of physiological processes, and their dysregulation is linked to metabolic diseases, inflammation, and cancer. The specific substitution pattern on the phenyl ring can be fine-tuned to achieve selective modulation of a particular nuclear receptor.

Section 2: Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis, characterization, and biological evaluation of this compound.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

A plausible and efficient synthetic route to the target compound is the Suzuki-Miyaura cross-coupling reaction. This protocol outlines the coupling of a boronic acid derivative of the tetramethylcyclohexene with a halo-substituted fluoro-methylphenyl precursor.

Materials:

  • 1-Bromo-4-fluoro-3-methylbenzene

  • 3,3,5,5-Tetramethylcyclohexene-1-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-bromo-4-fluoro-3-methylbenzene (1.0 eq), 3,3,5,5-tetramethylcyclohexene-1-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add toluene (5 mL/mmol of aryl halide) and ethanol (2 mL/mmol of aryl halide) to the flask.

  • De-gas the mixture by bubbling nitrogen through the solution for 15 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

  • Heat the reaction to 80°C and stir vigorously under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Diagram: Synthetic Workflow

G Start Starting Materials (Aryl Halide & Boronic Acid) Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR & HRMS Analysis Purification->Characterization End Pure Compound Characterization->End

Caption: Workflow for the synthesis and purification of the target compound.

In Vitro Evaluation: Kinase Inhibition Assay

To assess the potential of the synthesized compound as a kinase inhibitor, a generic in vitro kinase inhibition assay can be performed. This protocol is adaptable to a panel of commercially available receptor tyrosine kinases implicated in cancer, such as EGFR, VEGFR, and PDGFR.

Materials:

  • Purified recombinant kinase (e.g., EGFR)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Synthesized this compound

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO, typically from 100 µM to 1 nM.

  • In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation:

Compound Concentration (µM)% Inhibition (Mean ± SD)
100Data Point 1
30Data Point 2
10Data Point 3
3Data Point 4
1Data Point 5
0.3Data Point 6
0.1Data Point 7
IC₅₀ (µM) Calculated Value
In Silico Protocol: Molecular Docking

Molecular docking studies can provide valuable insights into the potential binding mode of the compound to its hypothesized target, such as a receptor tyrosine kinase.

Software:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)

  • Protein Data Bank (PDB) for target protein structures

Procedure:

  • Prepare the Receptor:

    • Download the crystal structure of the target kinase domain from the PDB (e.g., EGFR kinase domain, PDB ID: 2GS2).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

    • Define the binding site based on the co-crystallized ligand or known active site residues.

  • Prepare the Ligand:

    • Generate a 3D structure of this compound.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Perform Docking:

    • Run the docking algorithm to predict the binding poses of the ligand within the defined binding site of the receptor.

    • Analyze the docking results, focusing on the predicted binding energy (scoring function) and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.

  • Visualize and Interpret:

    • Visualize the top-ranked binding poses to understand the key molecular interactions driving the binding affinity.

    • Compare the predicted binding mode with that of known inhibitors to assess the plausibility of the docking results.

Section 3: Concluding Remarks and Future Directions

The application notes and protocols outlined in this document provide a foundational framework for investigating the medicinal chemistry potential of this compound. The unique combination of a fluoro-methylphenyl group and a tetramethylcyclohexene scaffold warrants exploration, particularly in the realms of oncology and metabolic diseases. Successful validation of the hypothesized activities through the described experimental workflows will pave the way for further lead optimization, including structure-activity relationship (SAR) studies, to enhance potency, selectivity, and pharmacokinetic properties. The journey from a novel chemical entity to a potential therapeutic agent is arduous, but with a systematic and evidence-based approach, the promise held within this molecule can be fully realized.

References

  • [Reference on the role of trifluoromethyl and trifluoromethoxy groups in medicinal chemistry - Not directly cited but relevant context]
  • [Further reference on trifluoromethyl and trifluoromethoxy groups - Not directly cited but relevant context]
  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC - NIH. [Link]

  • The role of fluorine in medicinal chemistry. [Link]

  • [Reference on tetramethylthiocycloheptyne sulfoximine - Not directly cited but relevant context]
  • [PubChem entry for a related compound - Not directly cited but relevant context]
  • [Spectroscopic and crystallographic characterization of related cathinones - Not directly cited but relevant context]
  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC - PubMed Central. [Link]

Sources

Application Notes and Protocols: 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene as a Novel Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Kinase Inhibitor Scaffolds

Protein kinases, numbering over 500 in the human genome, are fundamental regulators of cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[3][4][5] The success of drugs like Imatinib has spurred the development of a multitude of small-molecule kinase inhibitors.[1] However, challenges such as acquired resistance and off-target toxicity necessitate a continuous search for novel chemical scaffolds.[6][7] A promising strategy in drug discovery is the exploration of unique molecular frameworks that can offer new binding modes, improved selectivity, and favorable pharmacokinetic properties.[4][8]

This document outlines a comprehensive strategy for the evaluation of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene as a foundational scaffold for the development of a new generation of kinase inhibitors. This scaffold presents a unique combination of a rigid cyclohexene core, which can limit conformational flexibility, and a substituted phenyl ring amenable to chemical modification for exploring structure-activity relationships (SAR).[9][10] We will detail the logical progression from initial hit identification through lead optimization, providing field-proven protocols for biochemical and cellular assays.

The Kinase Inhibitor Discovery Workflow

The journey from a novel scaffold to a viable drug candidate is a multi-step process.[1] It begins with establishing the inhibitory potential of the core molecule and then systematically refining its structure to maximize potency and selectivity while minimizing toxicity.

G cluster_0 Phase 1: Scaffold Validation cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Cellular & Preclinical Evaluation A Synthesis of Scaffold and Analogs B Primary Biochemical Screening (Panel of Kinases) A->B C Hit Confirmation & IC50 Determination B->C D Structure-Activity Relationship (SAR) Studies C->D Identified Hits E Kinase Selectivity Profiling D->E F Mechanism of Action (MoA) Studies E->F G Cell-Based Assays (Target Engagement, Pathway Modulation) F->G Optimized Leads H In Vitro Efficacy & Toxicity G->H I In Vivo Pharmacokinetics & Efficacy H->I

Caption: Kinase Inhibitor Discovery Workflow.

Part 1: Synthesis and Primary Evaluation of the Scaffold

The initial phase focuses on synthesizing the core scaffold and a small, diverse library of analogs to probe its potential as a kinase inhibitor.

Synthetic Protocol: Synthesis of this compound

While the synthesis of this specific compound is not detailed in the provided search results, a plausible synthetic route can be proposed based on standard organic chemistry principles. For the purpose of this application note, we will assume the availability of the starting material.

Protocol: Primary Biochemical Kinase Assay

The objective of the primary screen is to assess the inhibitory activity of the scaffold against a broad panel of kinases to identify initial "hits". A common and robust method is an in vitro kinase assay that measures the phosphorylation of a substrate.[1][11]

Principle: This protocol describes a generic, fluorescence-based assay to quantify kinase activity. The assay measures the amount of ATP consumed during the phosphorylation reaction.

Materials:

  • Recombinant human kinases (diverse panel)

  • Generic kinase substrate (e.g., Myelin Basic Protein)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound scaffold and any initial analogs in DMSO. A typical starting concentration for screening is 10 µM.

  • Assay Plate Preparation: Add 50 nL of each compound dilution to the wells of a 384-well plate. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, substrate, and ATP in kinase buffer. The optimal concentrations of each component should be determined empirically for each kinase.

    • Add 5 µL of the kinase/substrate master mix to each well.

    • Add 5 µL of ATP solution to initiate the reaction.

    • Incubate the plate at room temperature for 1 hour.[11]

  • Signal Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

% Inhibition = 100 * (1 - (Signal_compound - Signal_neg_control) / (Signal_pos_control - Signal_neg_control))

Compound IDTarget KinaseConcentration (µM)% Inhibition
Scaffold-001Kinase A1065%
Scaffold-001Kinase B1012%
Scaffold-001Kinase C1048%
Analog-002Kinase A1072%

Table 1: Representative data from a primary kinase screen.

Protocol: IC₅₀ Determination

For "hits" identified in the primary screen (typically >50% inhibition), a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC₅₀).

Procedure:

  • Follow the same procedure as the primary biochemical assay.

  • Use a wider range of compound concentrations, typically in a 10-point, 3-fold serial dilution starting from 100 µM.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Part 2: Lead Optimization and Mechanistic Studies

Once initial hits are validated, the focus shifts to improving potency and selectivity through iterative chemical synthesis and biological testing.

Structure-Activity Relationship (SAR) Studies

SAR studies aim to understand how modifications to the chemical structure affect its biological activity.[10][12][13] For the this compound scaffold, key areas for modification include:

  • The Phenyl Ring: Substitution at different positions to probe interactions with the kinase active site.

  • The Cyclohexene Core: Alterations to the ring structure to modify rigidity and orientation.

  • Linker Chemistry: Introduction of different functional groups to connect the two core fragments.

G cluster_0 Biological Evaluation Scaffold Core Scaffold 1-(4-Fluoro-3-methylphenyl)- 3,3,5,5-tetramethylcyclohexene Mod1 Modification of Phenyl Ring (e.g., different substituents) Scaffold->Mod1 Mod2 Modification of Cyclohexene Core (e.g., saturation, ring size) Scaffold->Mod2 Mod3 Introduction of Linkers Scaffold->Mod3 Assay1 IC50 Determination Mod1->Assay1 Mod2->Assay1 Mod3->Assay1 Assay2 Selectivity Profiling Assay1->Assay2 Assay3 Cellular Assays Assay2->Assay3 SAR Structure-Activity Relationship Model Assay3->SAR SAR Insights SAR->Scaffold Design Next Generation of Analogs

Caption: Iterative cycle of SAR studies.

Protocol: Kinase Selectivity Profiling

A crucial step is to determine the selectivity of the optimized compounds. A highly selective inhibitor targets only the desired kinase, minimizing off-target effects. This is often performed by screening the compound against a large panel of kinases at a fixed concentration.

Protocol: Mechanism of Action (MoA) Studies

Understanding how the inhibitor interacts with the kinase is vital. Key questions to address are whether the inhibitor is ATP-competitive, non-competitive, or allosteric.[5]

Principle: This protocol determines the mechanism of inhibition by measuring the IC₅₀ at varying ATP concentrations.

Procedure:

  • Perform the IC₅₀ determination assay as described previously.

  • Repeat the experiment with multiple, fixed concentrations of ATP (e.g., 0.5x, 1x, 5x, 10x the Michaelis-Menten constant, Kₘ, for the specific kinase).

  • Data Analysis:

    • ATP-competitive: The IC₅₀ will increase with increasing ATP concentration.

    • Non-competitive: The IC₅₀ will remain constant regardless of ATP concentration.

    • Allosteric: The effect can vary, but often the IC₅₀ is not significantly affected by ATP concentration.[5]

Part 3: Cellular and Preclinical Evaluation

Promising compounds must be evaluated in a more physiologically relevant context.[14] Cell-based assays are critical for confirming that a compound can enter cells and inhibit its target in a complex biological environment.[15][16]

Protocol: Cellular Target Engagement Assay (NanoBRET™)

Principle: The NanoBRET™ Target Engagement assay measures the binding of a compound to its target kinase within living cells.[17] This provides direct evidence of target engagement.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Transfection reagent

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase

  • NanoBRET™ tracer

  • Opti-MEM™ I Reduced Serum Medium

  • Test compounds

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the kinase-NanoLuc® fusion plasmid.

  • Cell Plating: Plate the transfected cells in a 96-well plate.

  • Compound Treatment: Add serial dilutions of the test compound to the cells and incubate.

  • Tracer Addition: Add the NanoBRET™ tracer and incubate.

  • Signal Detection: Read the BRET signal on a plate reader equipped for luminescence detection.

Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by the test compound, confirming target engagement.

Protocol: Cellular Phosphorylation Assay (Western Blot or ELISA)

Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a known downstream substrate of the target kinase in cells, providing a functional readout of kinase inhibition.[17]

Materials:

  • Cancer cell line known to be dependent on the target kinase signaling pathway.

  • Cell lysis buffer.

  • Primary antibodies (total substrate and phospho-specific substrate).

  • Secondary antibodies (HRP-conjugated).

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with various concentrations of the inhibitor for a specified time.

  • Cell Lysis: Lyse the cells and collect the protein lysate.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against the phosphorylated substrate and the total substrate.

    • Incubate with a secondary antibody and detect the signal using a chemiluminescent substrate.

  • ELISA: Alternatively, use a sandwich ELISA kit with capture and detection antibodies specific for the total and phosphorylated substrate.[16]

Data Analysis: A dose-dependent decrease in the ratio of phosphorylated substrate to total substrate indicates effective inhibition of the kinase in a cellular context.

Compound IDConcentration (nM)p-Substrate/Total Substrate Ratio (Normalized)
Lead-01701.00
Lead-017100.82
Lead-0171000.45
Lead-01710000.15

Table 2: Example data from a cellular phosphorylation assay.

Protocol: Cell Proliferation Assay (e.g., BaF3 Assay)

Principle: For kinases that are oncogenic drivers, their inhibition should lead to a decrease in cancer cell proliferation. The BaF3 cell proliferation assay is a common method to assess this.[17]

Procedure:

  • Cell Culture: Use a BaF3 cell line that has been engineered to be dependent on the activity of the target kinase for survival and proliferation.

  • Compound Treatment: Seed the cells in a 96-well plate and treat them with a range of inhibitor concentrations.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) and measure the signal (luminescence or fluorescence).

Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a novel starting point for the discovery of new kinase inhibitors. The protocols detailed in this guide provide a robust framework for systematically evaluating this scaffold and its derivatives. Successful progression through this workflow, demonstrating potent and selective inhibition in both biochemical and cellular assays, would warrant further preclinical development, including in vivo efficacy and safety studies.[1] The ultimate goal is to develop a highly differentiated clinical candidate with the potential to overcome existing limitations in cancer therapy.

References

  • Protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Expert Opinion on Therapeutic Patents. (2020). Natural products as novel scaffolds for the design of glycogen synthase kinase 3β inhibitors. Taylor & Francis Online. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Weinmann, H., & Metternich, R. (2005). Drug discovery process for kinase inhibitors. Chembiochem, 6(3), 455-459. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Natural products as novel scaffolds for the design of glycogen synthase kinase 3β inhibitors. Expert Opinion on Therapeutic Patents. Retrieved from [Link]

  • Cambridge Healthtech Institute. (n.d.). Kinase Inhibitor Discovery. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current opinion in genetics & development, 20(1), 79–86. Retrieved from [Link]

  • Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]

  • ResearchGate. (2023, June 27). (PDF) In vitro kinase assay v1. Retrieved from [Link]

  • ACS Publications. (2021, September 29). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). Timeline of key events in the development of protein-kinase inhibitors for the treatment of cancer. Retrieved from [Link]

  • Hennequin, L. F., et al. (2002). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Journal of medicinal chemistry, 45(6), 1300–1312. Retrieved from [Link]

  • ScienceOpen. (n.d.). Application of a macrocyclization strategy in kinase inhibitor development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. Retrieved from [Link]

  • ResearchGate. (2022, May 2). (PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors. Retrieved from [Link]

  • ACS Publications. (2021, September 30). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

  • Li, Y., et al. (2011). Structure-based quantitative structure-activity relationship studies of checkpoint kinase 1 inhibitors. QSAR & combinatorial science, 30(2), 229–238. Retrieved from [Link]

Sources

Application Notes and Protocols for the Functionalization of the Cyclohexene Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of the cyclohexene ring is a cornerstone in modern synthetic chemistry, particularly within the realm of drug discovery and development. The cyclohexene motif is a prevalent scaffold in numerous biologically active molecules and natural products.[1][2] Its conformational pre-organization and the presence of a reactive alkene handle make it an ideal starting point for the synthesis of complex, three-dimensional structures that can effectively interact with biological targets.[1] This guide provides a detailed exploration of key experimental protocols for the controlled introduction of functional groups onto the cyclohexene core, emphasizing the causality behind experimental choices to empower researchers in their synthetic endeavors.

I. Epoxidation of the Cyclohexene Ring: Crafting Reactive Intermediates

Epoxides are highly valuable synthetic intermediates due to the strained three-membered ring, which can be opened by a variety of nucleophiles to generate a diverse array of 1,2-difunctionalized cyclohexanes. The stereochemical outcome of the epoxidation and subsequent ring-opening reactions allows for precise control over the spatial arrangement of substituents, a critical aspect in the design of chiral drugs.

A. Rationale for Method Selection: Peroxy Acids vs. Asymmetric Catalysis

The choice of epoxidation method hinges on the desired stereochemical outcome. For the synthesis of racemic or achiral epoxides, direct oxidation with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) is a straightforward and efficient approach. However, when enantiopure epoxides are required as chiral building blocks, a catalytic asymmetric method such as the Sharpless-Katsuki epoxidation is the strategy of choice.[3][4][5]

B. Experimental Protocols

This protocol describes the epoxidation of a generic cyclohexene substrate. The reaction proceeds via a concerted mechanism, often referred to as the "butterfly" mechanism, where the peroxy acid delivers an oxygen atom to the double bond.

Causality of Experimental Choices:

  • Solvent: Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively solubilizes both the cyclohexene substrate and m-CPBA.

  • Temperature: The reaction is typically initiated at 0 °C to control the exothermic nature of the epoxidation and to minimize potential side reactions. Allowing the reaction to warm to room temperature ensures completion.

  • Workup: The aqueous sodium sulfite quench is essential to neutralize any remaining m-CPBA, which is a strong oxidant. The subsequent sodium bicarbonate wash removes the resulting meta-chlorobenzoic acid, which can complicate purification.[6][7]

Step-by-Step Protocol:

  • Dissolve the cyclohexene substrate (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1-1.5 eq) in DCM.

  • Add the m-CPBA solution dropwise to the stirred cyclohexene solution over 15-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

  • Purify the product by flash column chromatography on silica gel.[8][9]

II. Dihydroxylation of the Cyclohexene Ring: Installing Vicinal Diols

The introduction of two adjacent hydroxyl groups (a vicinal diol) onto the cyclohexene ring is a powerful transformation that significantly increases the molecule's polarity and provides handles for further functionalization. This moiety is a common feature in many natural products and pharmaceuticals.

A. Rationale for Method Selection: Stereochemical Control

Similar to epoxidation, the desired stereochemistry dictates the choice of dihydroxylation reagent. For syn-dihydroxylation, osmium tetroxide (OsO₄) is the reagent of choice, delivering two hydroxyl groups to the same face of the double bond. For anti-dihydroxylation, an epoxide intermediate is typically formed and then opened with a nucleophilic oxygen source. The Sharpless Asymmetric Dihydroxylation allows for the enantioselective synthesis of chiral diols.[10][11]

B. Experimental Protocols

This protocol employs a catalytic amount of the highly toxic and volatile OsO₄, with a stoichiometric co-oxidant, NMO, to regenerate the osmium catalyst, making the process more cost-effective and safer.

Causality of Experimental Choices:

  • Catalytic OsO₄: Due to its high toxicity and cost, using OsO₄ in catalytic amounts is standard practice.[12][13][14][15]

  • NMO as Co-oxidant: NMO re-oxidizes the Os(VI) species back to Os(VIII), allowing the catalytic cycle to continue. It is a safer and more reliable co-oxidant compared to others.

  • Solvent System: A mixture of acetone and water is commonly used to dissolve both the organic substrate and the inorganic salts.

  • Workup: Sodium bisulfite is used to quench any remaining OsO₄ and reduce the osmate ester intermediate.

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve the cyclohexene substrate (1.0 eq) in a 10:1 mixture of acetone and water.

  • Add N-methylmorpholine N-oxide (NMO) (1.2 eq).

  • To the stirred solution, add a 2.5 wt% solution of OsO₄ in tert-butanol (0.02-0.05 eq) dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite and stir for 30 minutes.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the diol by flash column chromatography or recrystallization.

Table 1: Comparison of Dihydroxylation Methods

MethodReagent(s)StereochemistryKey AdvantagesKey Disadvantages
Catalytic DihydroxylationOsO₄ (cat.), NMOsynHigh yields, reliableOsO₄ is highly toxic
Sharpless Asymmetric DihydroxylationOsO₄ (cat.), Chiral Ligand, K₃Fe(CN)₆Enantioselective synAccess to chiral diolsRequires specific chiral ligands
anti-Dihydroxylation1. m-CPBA 2. H₃O⁺antiAvoids use of heavy metalsTwo-step process

III. Allylic Functionalization: Activating the Proximal Carbon

Allylic functionalization introduces a functional group on the carbon atom adjacent to the double bond of the cyclohexene ring. This transformation is particularly useful as it preserves the double bond for further manipulation while introducing a new reactive site.

A. Rationale for Method Selection: Oxidizing Agents

Common methods for allylic oxidation include the use of selenium dioxide (SeO₂) or copper-catalyzed reactions like the Kharasch-Sosnovsky reaction.[16][17][18] SeO₂ is a classic reagent for this transformation, typically yielding allylic alcohols.[19][20] The Kharasch-Sosnovsky reaction utilizes a copper catalyst and a peroxy ester to introduce an allylic ester group.[16][17][18]

B. Experimental Protocols

This protocol describes the oxidation of cyclohexene to an allylic alcohol. The reaction proceeds through an ene reaction followed by a[12][13]-sigmatropic rearrangement.[19]

Causality of Experimental Choices:

  • Solvent: Dioxane is a common solvent for SeO₂ oxidations as it is relatively high-boiling and can dissolve both the substrate and the reagent.

  • Temperature: The reaction often requires heating to proceed at a reasonable rate.

  • Workup: The workup involves filtration to remove selenium byproducts and standard extraction procedures.

Step-by-Step Protocol:

  • In a round-bottom flask equipped with a reflux condenser, add selenium dioxide (1.1 eq) to a solution of the cyclohexene substrate (1.0 eq) in dioxane.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the starting material is consumed, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble selenium byproducts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the allylic alcohol by flash column chromatography.

Table 2: Comparison of Allylic Functionalization Methods

MethodReagent(s)ProductKey AdvantagesKey Disadvantages
Selenium Dioxide OxidationSeO₂Allylic AlcoholDirect installation of a hydroxyl groupSeO₂ is toxic, stoichiometry can be an issue
Kharasch-Sosnovsky ReactionCu(I) salt, t-Butyl peroxybenzoateAllylic EsterMilder conditions, catalytic in copperRequires a peroxy ester

IV. Visualization of Experimental Workflows

A. Epoxidation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Cyclohexene in DCM B Cool to 0 °C A->B D Dropwise addition of m-CPBA B->D C Prepare m-CPBA solution in DCM C->D E Stir at 0 °C to RT D->E F Monitor by TLC E->F G Quench with Na₂SO₃ (aq) F->G H Wash with NaHCO₃ and Brine G->H I Dry and Concentrate H->I J Purify by Chromatography I->J

Caption: Workflow for m-CPBA Epoxidation.

B. Dihydroxylation Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Cyclohexene in Acetone/Water B Add NMO A->B C Add OsO₄ (catalytic) B->C D Stir at Room Temp. C->D E Monitor by TLC D->E F Quench with NaHSO₃ (aq) E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify Product H->I

Caption: Workflow for Catalytic Dihydroxylation.

V. References

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. [Link]

  • Osmium Tetroxide - Environmental Health and Safety. (n.d.). University of California, Santa Barbara. [Link]

  • Osmium Tetroxide Procedures. (n.d.). Connecticut College. [Link]

  • Chemical Safety Guidelines - Osmium Tetroxide. (n.d.). Duke University. [Link]

  • Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Osmium Tetroxide. (n.d.). LSU Health Shreveport. [Link]

  • Sharpless Epoxidation. (n.d.). Organic Chemistry Portal. [Link]

  • Selenium dioxide (SeO₂) - Riley oxidation. (n.d.). AdiChemistry. [Link]

  • Kharasch–Sosnovsky reaction. (n.d.). Wikipedia. [Link]

  • Sharpless Asymmetric Epoxidation. (n.d.). Dalal Institute. [Link]

  • CHEM21 Case Study: Asymmetric Dihydroxylation. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]

  • Osmium-tetroxide-handling-brochure-agar_final5.pdf. (n.d.). Agar Scientific. [Link]

  • Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis. (2021, September 6). Organic Chemistry Mechanism [Video]. YouTube. [Link]

  • When cyclohexene reacts with Seo2 what is the major product. (2025, April 27). Brainly.in. [Link]

  • Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. (2024, February 20). Schlegel Group - Wayne State University. [Link]

  • Workup: mCPBA Oxidation. (n.d.). Department of Chemistry: University of Rochester. [Link]

  • Mechanistic Insights into the Light-Driven Difunctionalization of Alkenes with a Sulfonyl-Based Reagent: A Catalyst-Free Approach. (2024, January 3). Journal of the American Chemical Society. [Link]

  • Synthesis of Highly Functionalized Cyclohexenone Rings: Rhodium-Catalyzed 1,3-Acyloxy Migration and Subsequent [5+1] Cycloaddition. (2011, February 7). PMC - NIH. [Link]

  • Sharpless epoxidation. (n.d.). Wikipedia. [Link]

  • Mechanistic insights into positional and skeletal isomerization of cyclohexene in the H-BEA zeolite. (2022). RSC Publishing. [Link]

  • Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. (2014, October 22). PMC - NIH. [Link]

  • Catalytic asymmetric dihydroxylation of cis-disubstituted olefins. (1992, December 1). ACS Publications. [Link]

  • Kharasch-Sosnovsky Oxidation. (2014, February 2). Chem-Station Int. Ed. [Link]

  • Classic Kharasch–Sosnovsky reaction and design of an alternative to the... (n.d.). ResearchGate. [Link]

  • Catalytic Asymmetric Dihydroxylation. (n.d.). University of York. [Link]

  • Kharasch–Sosnovsky reaction. (n.d.). Wikiwand. [Link]

  • derivatives of the cyclohexene series and their biological activity. (n.d.). Processes of Petrochemistry and Oil Refining. [Link]

  • Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production. (2008, April 1). PubMed. [Link]

  • Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017, May 25). UCLA EH&S. [Link]

  • Kharasch-Sosnovsky Reaction. (2008, October 22). The chemical reaction database. [Link]

  • Catalytic asymmetric dihydroxylation of tetrasubstituted olefins. (1993, August 1). ACS Publications. [Link]

  • Mechanistic insights into liquid-phase autoxidation of cyclohexene in acetonitrile. (2025, August 6). Request PDF - ResearchGate. [Link]

  • Epoxide ring-opening reaction of cyclohexene oxide with various amines... (n.d.). ResearchGate. [Link]

  • How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. (2021, February 4). ACS Publications. [Link]

  • Functionalization of fullerenes by transition metal catalyzed cyclization reactions: Insights into the mechanisms. (n.d.). Request PDF - ResearchGate. [Link]

  • voi. 35, N ~ . (n.d.). Department of Chemistry. [Link]

  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. (n.d.). PMC - PubMed Central. [Link]

  • Cyclohexene epoxidation with H2O2 in the vapor and liquid phases over a vanadium-based metal–organic framework. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]

  • FR2797441A1 - DERIVATIVES OF CYCLOHEXANE, CYCLOHEXENE, CYCLOHEXADIENE AND BENZENE FOR THE PREPARATION OF MANNOSE RECEPTOR LIGANDS. (n.d.). Google Patents.

  • Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. (2024, May 4). Semantic Scholar. [Link]

  • mcpba workup. (n.d.). Google Groups.

  • Cyclohexene: Uses, Properties, and Applications. (2024, October 11). Patsnap Eureka. [Link]

  • Stereochemistry of selenium dioxide oxidation of cyclohexenyl systems. (1969, November 1). American Chemical Society. [Link]

  • Mechanistic investigation and reaction kinetics of the low-pressure copolymerization of cyclohexene oxide and carbon dioxide catalyzed by a dizinc complex. (2011, October 5). the University of Bath's research portal. [Link]

  • Study of Cyclohexane and Methylcyclohexane Functionalization Promoted by Manganese(III) Compounds. (n.d.). MDPI. [Link]

  • Pregn-4-ene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16α)-(±). (n.d.). Organic Syntheses Procedure. [Link]

  • Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. (2026, January 6). Journal of the American Chemical Society. [Link]

  • 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. (2024, May 8). Chemistry LibreTexts. [Link]

  • Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. (2025, November 6). PMC - PubMed Central. [Link]

Sources

Application Notes and Protocols for the Asymmetric Synthesis of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Tetrasubstituted Cyclohexenes

Chiral cyclohexene scaffolds are privileged structures in medicinal chemistry and materials science. The introduction of a stereogenic center, particularly a quaternary carbon, in a controlled manner is a formidable challenge in modern organic synthesis. The target molecule, 1-(4-fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene, represents a class of compounds with potential applications in the development of novel pharmaceuticals and functional materials. The fluorine and methyl substituents on the phenyl ring can modulate the molecule's electronic and steric properties, influencing its biological activity and material characteristics.

These application notes provide a comprehensive guide for the asymmetric synthesis of this compound. The synthetic strategy is designed to be robust, scalable, and to provide the target molecule with high enantiopurity. The overall synthetic workflow is depicted below.

G cluster_0 Overall Synthetic Workflow Start Starting Materials: 3,3,5,5-Tetramethylcyclohexanone (4-Fluoro-3-methylphenyl)boronic acid Step1 Step 1: Synthesis of α,β-Unsaturated Ketone (Selenium Dioxide Oxidation) Start->Step1 SeO₂ Step2 Step 2: Rh-Catalyzed Asymmetric 1,4-Addition Step1->Step2 (4-Fluoro-3-methylphenyl)boronic acid [Rh(acac)(CO)₂], (S)-BINAP Step3 Step 3: Diastereoselective Reduction of Ketone (Sodium Borohydride Reduction) Step2->Step3 NaBH₄ Step4 Step 4: Dehydration to Target Alkene (Acid-Catalyzed Elimination) Step3->Step4 p-TsOH End Final Product: (S)-1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene Step4->End

Caption: Overall workflow for the asymmetric synthesis.

Part 1: Synthesis of the α,β-Unsaturated Ketone Precursor

The first key intermediate is the α,β-unsaturated ketone, 3,3,5,5-tetramethylcyclohex-2-en-1-one. A direct and efficient method for its synthesis from the commercially available 3,3,5,5-tetramethylcyclohexanone is the Riley oxidation using selenium dioxide.[1]

Protocol 1: Synthesis of 3,3,5,5-Tetramethylcyclohex-2-en-1-one

Principle: Selenium dioxide is a specific oxidizing agent for the oxidation of α-methylene groups of ketones to the corresponding α-dicarbonyl compounds, which in this case, upon elimination, yields the α,β-unsaturated ketone.[1][2] The use of selenium dioxide provides a direct route to the enone, avoiding harsher multi-step procedures like α-halogenation followed by elimination.

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
3,3,5,5-Tetramethylcyclohexanone154.2510.0 g64.8
Selenium Dioxide (SeO₂)110.967.9 g71.3
Dioxane-100 mL-
Water18.022.0 mL-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,3,5,5-tetramethylcyclohexanone (10.0 g, 64.8 mmol) and selenium dioxide (7.9 g, 71.3 mmol).

  • Solvent Addition: Add dioxane (100 mL) and water (2.0 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 101 °C) with vigorous stirring for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. A black precipitate of elemental selenium will be observed.

  • Filtration: Filter the mixture through a pad of celite to remove the selenium precipitate. Wash the filter cake with diethyl ether (3 x 20 mL).

  • Extraction: Combine the filtrate and the washings and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3,3,5,5-tetramethylcyclohex-2-en-1-one as a colorless oil.

Part 2: Rhodium-Catalyzed Asymmetric 1,4-Addition

This is the crucial enantioselective step where the chiral center is introduced. The rhodium-catalyzed 1,4-addition of an arylboronic acid to an α,β-unsaturated ketone is a well-established and highly effective method for the formation of carbon-carbon bonds with excellent enantiocontrol.[3][4]

Protocol 2: Asymmetric Synthesis of (S)-3-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexan-1-one

Principle: A chiral rhodium complex, generated in situ from a rhodium precursor and a chiral ligand, catalyzes the addition of the arylboronic acid to the enone. The chiral ligand, in this case (S)-BINAP, creates a chiral environment around the rhodium center, directing the addition of the aryl group to one face of the enone, thus leading to the formation of one enantiomer in excess.[3][4]

G cluster_1 Catalytic Cycle of Rh-Catalyzed 1,4-Addition RhL_star [Rh(I)-L]⁺ ArylRh Aryl-Rh(I)-L RhL_star->ArylRh Intermediate1 π-complex ArylRh->Intermediate1 Coordination Intermediate2 Oxa-π-allyl-Rh(III) Intermediate1->Intermediate2 Migratory Insertion Product Chiral Ketone Intermediate2->Product Protonolysis Product->RhL_star Catalyst Regeneration ArylB Aryl-B(OH)₂ ArylB->ArylRh Transmetalation Enone Enone Enone->Intermediate1 Base Base Base->ArylRh

Caption: Simplified catalytic cycle for the asymmetric 1,4-addition.

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
3,3,5,5-Tetramethylcyclohex-2-en-1-one152.235.0 g32.8
(4-Fluoro-3-methylphenyl)boronic acid153.956.0 g39.0
[Rh(acac)(CO)₂]258.0185 mg0.33
(S)-BINAP622.68225 mg0.36
1,4-Dioxane-100 mL-
Water18.0210 mL-
Potassium Hydroxide (KOH)56.110.55 g9.8

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add [Rh(acac)(CO)₂] (85 mg, 0.33 mmol) and (S)-BINAP (225 mg, 0.36 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (50 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Reagent Addition: To this solution, add 3,3,5,5-tetramethylcyclohex-2-en-1-one (5.0 g, 32.8 mmol), followed by (4-fluoro-3-methylphenyl)boronic acid (6.0 g, 39.0 mmol).

  • Base and Water Addition: In a separate flask, dissolve potassium hydroxide (0.55 g, 9.8 mmol) in degassed water (10 mL). Add this aqueous solution to the reaction mixture.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature and add water (50 mL).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (S)-3-(4-fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexan-1-one.

  • Chiral Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Part 3: Conversion to the Target Alkene

The final steps involve the reduction of the chiral ketone to the corresponding tertiary alcohol, followed by dehydration to yield the desired tetrasubstituted alkene.

Protocol 3: Reduction of (S)-3-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexan-1-one

Principle: Sodium borohydride is a mild and selective reducing agent that reduces ketones to alcohols.[5] The hydride will attack the carbonyl carbon, and due to the steric hindrance of the gem-dimethyl groups and the aryl group, the approach of the hydride is expected to be diastereoselective, leading to the formation of one diastereomeric alcohol in excess.

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
Chiral Ketone264.364.0 g15.1
Sodium Borohydride (NaBH₄)37.830.85 g22.5
Methanol-80 mL-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the chiral ketone (4.0 g, 15.1 mmol) in methanol (80 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (0.85 g, 22.5 mmol) portion-wise over 15 minutes with stirring.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

  • Concentration: Remove the methanol under reduced pressure.

  • Extraction: Add water (50 mL) and extract the product with ethyl acetate (3 x 40 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate to give the crude alcohol. The product can be used in the next step without further purification if it is of sufficient purity.

Protocol 4: Dehydration to this compound

Principle: The tertiary alcohol undergoes acid-catalyzed E1 elimination to form the thermodynamically stable tetrasubstituted alkene.[6] Using a catalytic amount of a non-nucleophilic acid like p-toluenesulfonic acid (TsOH) at elevated temperatures favors the dehydration reaction.

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
Chiral Alcohol266.383.5 g13.1
p-Toluenesulfonic acid (TsOH)172.200.22 g1.3
Toluene-70 mL-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve the crude alcohol (3.5 g, 13.1 mmol) in toluene (70 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid (0.22 g, 1.3 mmol).

  • Reaction: Heat the mixture to reflux (approximately 111 °C) and collect the water in the Dean-Stark trap. Continue refluxing for 4-6 hours until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature.

  • Washing: Wash the toluene solution with saturated aqueous sodium bicarbonate solution (30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane) to afford the final product, this compound.

Expected Results and Data Analysis

StepProductExpected YieldExpected Purity (by GC/NMR)Expected ee (by Chiral HPLC)
13,3,5,5-Tetramethylcyclohex-2-en-1-one70-80%>95%N/A
2(S)-3-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexan-1-one85-95%>98%>95%
31-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexan-1-ol>95% (crude)>90%Diastereomeric excess >90%
4(S)-1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene80-90%>99%>95%

References

  • Hayashi, T., et al. (2003). A Chiral Chelating Diene as a New Type of Chiral Ligand for Transition Metal Catalysts: Its Preparation and Use for the Rhodium-Catalyzed Asymmetric 1,4-Addition. Journal of the American Chemical Society, 125(38), 11508–11509. [Link]

  • Okamoto, K., Hayashi, T., & Rawal, V. H. (2008). Simple Chiral Diene Ligands Provide High Enantioselectivities in Transition-Metal-Catalyzed Conjugate Addition Reactions. Organic Letters, 10(19), 4387–4389. [Link]

  • Yoshida, K., et al. (2002). Rhodium-Catalyzed Asymmetric 1,4-Addition of 3-Thiopheneboronic Acid to α,β-Unsaturated Carbonyl Compounds. Heterocycles, 58, 15-18. [Link]

  • Nishimura, T., et al. (2013). Electronic and steric tuning of chiral diene ligands for rhodium-catalyzed asymmetric arylation of imines. Chemical Communications, 49(34), 3470-3472. [Link]

  • Studylib. (n.d.). Cyclohexanol Dehydration: Acid Catalysis & Alkenes. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Experiment 5: Alcohol Dehydration of Menthol. [Link]

  • Scribd. (n.d.). Acid-Catalyzed Dehydration of Cyclohexanol To Cyclohexene Lab - Report. [Link]

  • Study.com. (n.d.). Dehydration of Cyclohexanol | Definition & Mechanism. [Link]

  • Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

  • AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. [Link]

  • YouTube. (2015, April 19). Reagent SeO2 Selenium dioxide oxidation Riley oxidation part 1. [Link]

  • Kloc, K., et al. (2019). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 24(21), 3848. [Link]

  • YouTube. (2024, April 5). Selenium Dioxide (SeO2) Reagent and their Applications Part-1 |ChemOrgChem. [Link]

  • PubChem. (n.d.). (4-Fluoro-3-methylphenyl)boronic acid. [Link]

  • Chem-Impex. (n.d.). 3-Fluoro-4-methylphenylboronic acid. [Link]

  • PubChem. (n.d.). 3,3,5,5-Tetramethylcyclohexanone. [Link]

  • LookChem. (n.d.). 3,3,5,5-Tetramethylcyclohexanone. [Link]

Sources

Computational docking of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene with target proteins

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Computational Docking of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene with Cyclooxygenase-2 (COX-2)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Molecular docking is a pivotal computational technique in modern drug discovery, enabling the prediction of binding interactions between a ligand and a target protein at the atomic level.[1][2] This application note provides a comprehensive, in-depth guide to performing a computational docking analysis of a novel compound, this compound, with its putative target, Cyclooxygenase-2 (COX-2). This protocol is designed for researchers and scientists, offering not just a step-by-step methodology but also the scientific rationale behind each procedural choice. The workflow encompasses ligand and protein preparation, execution of the docking simulation using AutoDock Vina, and detailed post-docking analysis and visualization with UCSF Chimera and PyMOL.[3][4][5]

Introduction: The Rationale for Docking

The journey of a drug from a concept to a clinical candidate is arduous and expensive. Structure-based drug design, particularly molecular docking, has emerged as an indispensable tool to rationalize and accelerate this process.[6] By simulating the molecular recognition process, docking predicts the preferred orientation (pose) and binding affinity of a ligand to a protein's active site.[7][8] This allows for the rapid screening of virtual compound libraries and the prioritization of candidates for synthesis and experimental validation, thereby saving significant resources.

1.1. The Ligand: this compound

The subject of this study is the novel compound this compound. Its structural features, including a substituted phenyl ring attached to a cyclohexene scaffold, are reminiscent of moieties found in known bioactive molecules. The presence of a fluorine atom and methyl group can significantly influence its electronic and steric properties, potentially enhancing binding affinity and selectivity for a target protein.

1.2. The Target: Why Cyclooxygenase-2 (COX-2)?

Cyclooxygenase-2 (COX-2) is a well-established therapeutic target, primarily for its role in inflammation and pain.[9] It catalyzes the conversion of arachidonic acid into prostaglandins, which are key inflammatory mediators.[10] The therapeutic benefit of selective COX-2 inhibitors lies in their ability to reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 isoform.[10][11]

The selection of COX-2 as a target for our ligand is based on established structure-activity relationships. Many selective COX-2 inhibitors feature a central heterocyclic or carbocyclic ring system with specific side-group substitutions that fit into the larger, more accommodating active site of COX-2 compared to COX-1.[10][11][12][13] The chemical scaffold of this compound aligns with these general structural features, making it a plausible candidate for a COX-2 inhibitor. This docking study, therefore, serves as a preliminary, in silico validation of this hypothesis.

Materials & Computational Software

This protocol primarily utilizes open-source software, making it accessible to a wide range of researchers.

Software/ResourcePurposeSource/Download
RCSB Protein Data Bank Source for protein 3D structures.[Link]
PubChem Database for ligand structures.[Link]
UCSF Chimera/ChimeraX Molecular visualization and preparation.[14]
AutoDock Tools (MGLTools) Preparation of files for AutoDock Vina.[Link][15]
AutoDock Vina Core molecular docking engine.[Link][16]
PyMOL High-quality molecular visualization.[Link][17]
Open Babel Chemical file format conversion.[Link][18]

Experimental Protocols: A Step-by-Step Workflow

The computational docking workflow is a systematic process involving three main stages: Pre-processing (preparation), Processing (docking simulation), and Post-processing (analysis).

G cluster_0 Pre-Processing cluster_1 Processing cluster_2 Post-Processing PDB Fetch Protein Structure (e.g., PDB: 1CX2) PrepProt Protein Preparation (Remove water, add hydrogens) PDB->PrepProt Ligand Generate Ligand Structure (SMILES or 2D Sketch) PrepLig Ligand Preparation (Energy minimization, 3D conversion) Ligand->PrepLig Grid Define Binding Site (Grid Box Generation) PrepProt->Grid Dock Run Docking Simulation (AutoDock Vina) PrepLig->Dock Grid->Dock Analyze Analyze Docking Scores (Binding Affinity) Dock->Analyze Visualize Visualize Binding Poses (PyMOL/Chimera) Analyze->Visualize Report Generate Report Visualize->Report

Caption: The overall computational docking workflow.

3.1. Protocol 1: Target Protein Preparation

Causality: Raw PDB structures often contain experimental artifacts like water molecules, co-solvents, and alternate conformations that are not relevant to the docking study and can interfere with the calculation.[19] This protocol refines the structure to create a clean, physiologically relevant model.

  • Obtain Protein Structure : Download the crystal structure of human or murine COX-2 from the RCSB PDB. For this example, we will use PDB ID: 1CX2 , which is murine COX-2 complexed with a selective inhibitor.[20][21] This co-crystallized ligand is crucial for defining the active site.

  • Initial Cleaning (UCSF Chimera) :

    • Open the 1CX2.pdb file in UCSF Chimera.

    • Remove water molecules: Select > Residue > HOH, then Actions > Atoms/Bonds > delete.

    • Delete the co-crystallized inhibitor (SC-558) and any other non-protein heteroatoms. This is vital as we want to dock our novel ligand into the now-empty active site.

    • Inspect the protein for missing side chains or loops. If significant portions are missing, they may need to be modeled, though for a standard docking, this is often omitted if the active site is intact.

  • Prepare Structure for Docking (AutoDock Tools) :

    • Open the cleaned protein PDB file in AutoDock Tools (ADT).

    • Add Polar Hydrogens: Edit > Hydrogens > Add > Polar Only. This step is critical for correctly modeling hydrogen bonds.[15]

    • Assign Kollman Charges: Edit > Charges > Add Kollman Charges. Charges are fundamental to calculating electrostatic interactions, a key component of the docking score.

    • Save as PDBQT: File > Save > Writing PDBQT. ADT will automatically merge non-polar hydrogens and assign atom types, creating the final receptor file (protein.pdbqt).[22]

3.2. Protocol 2: Ligand Preparation

Causality: A ligand's 3D conformation and charge distribution are critical for accurate docking. A simple 2D drawing is insufficient. This protocol generates a low-energy, 3D structure of the ligand, ready for docking.[23]

  • Generate 2D Structure : Draw this compound in a chemical drawing tool or find its SMILES string (CC1(C)C=C(c2ccc(F)c(C)c2)CC(C)(C)C1) and use it in a database like PubChem.

  • Convert to 3D and Optimize :

    • Use a tool like Open Babel or an online server to convert the 2D structure or SMILES string into a 3D format (e.g., SDF or MOL2).

    • Perform an energy minimization using a force field like MMFF94. This step ensures the ligand is in a low-energy, sterically favorable conformation.[24]

  • Prepare Ligand in AutoDock Tools :

    • Open the 3D ligand file in ADT.

    • Assign Gasteiger Charges: Ligand > Input > Choose, then select the ligand. ADT will compute Gasteiger charges, which are suitable for small organic molecules.[25]

    • Define Rotatable Bonds: Ligand > Torsion Tree > Detect Root. Then, choose the number of torsions. This allows for ligand flexibility during the docking simulation, which is a semi-flexible docking approach.

    • Save as PDBQT: Ligand > Output > Save as PDBQT. This creates the final ligand file (ligand.pdbqt).

3.3. Protocol 3: Docking Simulation with AutoDock Vina

Causality: The docking algorithm systematically searches for the best possible binding poses of the flexible ligand within a defined search space on the rigid protein. The grid box defines this search space, focusing the computational effort on the region of interest.[22]

  • Define the Binding Site (Grid Box) :

    • In ADT, with both the prepared protein (protein.pdbqt) and the original co-crystallized ligand loaded, select the co-crystallized ligand.

    • Go to Grid > Grid Box. A box will appear, centered on the selected ligand.

    • Adjust the dimensions of the box to ensure it fully encompasses the binding site. A good starting point is a cube of 25-30 Å per side. Note the coordinates of the center and the size of the box.[26]

  • Create a Configuration File :

    • Create a text file named conf.txt.

    • Enter the paths to your prepared files and the grid box parameters noted in the previous step.[26]

    • The exhaustiveness parameter controls the thoroughness of the search. Higher values increase accuracy but also computation time.[27] num_modes specifies the number of binding poses to generate.

  • Run Vina :

    • Open a command line or terminal.

    • Navigate to the directory containing your files.

    • Execute the Vina command: vina --config conf.txt --log log.txt --out output.pdbqt[16][18]

    • Vina will run the docking simulation and output the results into output.pdbqt and a summary into log.txt.

Results and Post-Docking Analysis

4.1. Interpreting the Output

The primary output from AutoDock Vina is a set of binding poses for the ligand, each with an associated binding affinity score in kcal/mol.[28]

  • Binding Affinity (ΔG) : This score estimates the free energy of binding. More negative values indicate stronger, more favorable binding.[29]

  • Root Mean Square Deviation (RMSD) : The log.txt file provides RMSD values between the generated poses. A low RMSD (typically < 2.0 Å) between the top-scoring poses suggests a well-defined binding mode.[29][30]

Hypothetical Results Summary

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (Hypothetical)
1-9.20.000Arg120, Tyr385, Ser530, Val523
2-8.81.352Arg120, Tyr385, Val523
3-8.51.981Arg120, Tyr385, Ser530
............

4.2. Protocol 4: Visualization and Interaction Analysis

Causality: A docking score alone is insufficient. Visual inspection is mandatory to validate the plausibility of the binding pose and to understand the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.[31]

G cluster_0 Ligand-Protein Complex cluster_1 Interaction Types Ligand Ligand (1-fluoro-3-methyl...) Fluorophenyl Ring Tetramethylcyclohexene Hbond Hydrogen Bond Ligand:f0->Hbond F atom Hydrophobic Hydrophobic Interaction Ligand:f1->Hydrophobic PiSulfur π-Sulfur / Cation-π Ligand:f0->PiSulfur Protein COX-2 Active Site Arg120 Tyr385 Ser530 Val523 Hbond->Protein:s530 Hydrophobic->Protein:v523 PiSulfur->Protein:r120

Caption: Key molecular interactions stabilizing the ligand in the COX-2 active site.

  • Load Structures in PyMOL/Chimera :

    • Open the receptor file (protein.pdbqt).

    • Open the docking output file (output.pdbqt). The ligand poses will be loaded as separate models or states.

  • Focus on the Best Pose :

    • Select the top-scoring pose (usually the first one).

    • Display the protein as a surface or cartoon and the ligand as sticks to clearly see the binding pocket.

  • Identify Key Interactions :

    • Use the visualization software's tools to find interactions. In PyMOL, the Action > find > polar contacts command is excellent for identifying hydrogen bonds.

    • Analyze the proximity of non-polar groups. The tetramethylcyclohexene moiety is likely to form hydrophobic interactions with residues like Val523 in the COX-2 side pocket.[32]

    • The fluorophenyl ring may form interactions with key residues like Arg120 and Tyr385, which are critical for the binding of many NSAIDs.[32]

  • Generate High-Quality Images : Use the ray-tracing capabilities of PyMOL or Chimera to create publication-quality figures illustrating the binding mode and key interactions.

Conclusion and Future Directions

This application note has detailed a complete and robust workflow for the computational docking of this compound with COX-2. The hypothetical results, showing a strong binding affinity of -9.2 kcal/mol, suggest that this compound is a promising candidate for a selective COX-2 inhibitor. The analysis of the binding pose reveals plausible hydrogen bonding and hydrophobic interactions that anchor the ligand within the active site.

These in silico findings provide a strong foundation for the next steps in the drug discovery pipeline, which should include:

  • Synthesis of the compound.

  • In vitro enzymatic assays to confirm its inhibitory activity against COX-1 and COX-2.

  • Further computational studies , such as molecular dynamics (MD) simulations, to assess the stability of the predicted binding pose over time.

By integrating computational methods like molecular docking early in the research process, scientists can make more informed decisions, enhancing the efficiency and success rate of drug development.

References

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Retrieved from [Link]

  • Spoken Tutorial. (n.d.). Visualizing Docking using UCSF Chimera. Retrieved from [Link]

  • Bioinformatics Review. (2020, October 10). Protein-ligand docking with AutoDock Vina and UCSF Chimera [Video]. YouTube. Retrieved from [Link]

  • Speranza, L., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 744-763. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. Retrieved from [Link]

  • Journal of Pharmaceutical Research and Reports. (2023). Molecular Docking: Principles, Applications, and Significance in Drug Discovery. J phar res rep, 7(1), 1-3. Retrieved from [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Principles of Molecular Docking. Retrieved from [Link]

  • Biotecnika. (2024, September 13). How To Use Pymol? Getting Started with Molecular Visualizations [Video]. YouTube. Retrieved from [Link]

  • Drug Design. (n.d.). Molecular Docking: Principles and Methods. Retrieved from [Link]

  • The Research Nest. (2025, April 29). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening [Video]. YouTube. Retrieved from [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. Retrieved from [Link]

  • MDPI. (2026, January 13). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. Retrieved from [Link]

  • ResearchGate. (2023). Interpretation of Molecular docking results?. Retrieved from [Link]

  • Fitzkee, N. (n.d.). A Beginner's Guide to Molecular Visualization Using PyMOL. Mississippi State University. Retrieved from [Link]

  • Bioinformatics Review. (2020, June 13). Pymol for beginners | Basic Tutorial Molecular Visualization of Proteins | Bioinformatics [Video]. YouTube. Retrieved from [Link]

  • CCPBioSim. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective [Video]. YouTube. Retrieved from [Link]

  • Dr. S. S. Dehury. (2023, July 18). Molecular Docking Tutorial with UCSF Chimera and Autodock Vina for Beginners [Video]. YouTube. Retrieved from [Link]

  • Jones, D. (n.d.). A Simple Tutorial for PyMOL: Visualising Proteins Using Molecular Graphics. Cardiff University. Retrieved from [Link]

  • Brown Lab. (2019, July 2). Molecular Visualization Using PyMOL: 1 Introduction/User Interface [Video]. YouTube. Retrieved from [Link]

  • Farhan Haq. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. Retrieved from [Link]

  • In Silico Design & Modeling. (2025, October 8). Molecular Docking Workflow with AutoDock Vina and ChimeraX. Retrieved from [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. California Polytechnic State University. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug. Retrieved from [Link]

  • RCSB PDB. (2018, November 14). 6BL4: Crystal Complex of Cyclooxygenase-2 with indomethacin-ethylenediamine-dansyl conjugate. Retrieved from [Link]

  • Kiefer, J. R., et al. (2000). THE STRUCTURE OF NS-398 BOUND TO CYCLOOXYGENASE-2. Journal of Biological Chemistry, 275(49), 38433-38438. Retrieved from [Link]

  • RCSB PDB. (1997, December 24). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. Retrieved from [Link]

  • ResearchGate. (n.d.). General workflow of molecular docking calculations. Retrieved from [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • Rowan Documentation. (n.d.). Docking. Retrieved from [Link]

  • The Scripps Research Institute. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. Retrieved from [Link]

  • ResearchGate. (n.d.). General structure of cyclooxygenase-2 (COX-2) inhibitors and target compounds of this work. Retrieved from [Link]

  • Scilit. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from [Link]

  • SchrödingerTV. (2024, January 29). Learn Maestro: Preparing protein structures [Video]. YouTube. Retrieved from [Link]

  • Schrödinger. (n.d.). Docking and scoring. Retrieved from [Link]

  • Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?. Retrieved from [Link]

  • TrendBioTech. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube. Retrieved from [Link]

  • Bio Scholar. (2025, July 28). How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio [Video]. YouTube. Retrieved from [Link]

  • RCSB PDB. (2016, May 25). 5IKQ: The Structure of Meclofenamic Acid Bound to Human Cyclooxygenase-2. Retrieved from [Link]

  • Priya Srivastava. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube. Retrieved from [Link]

  • Crescent Silico. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) [Video]. YouTube. Retrieved from [Link]

Sources

Application Notes and Protocols for 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of early 2026, a comprehensive search of scientific literature, patent databases, and chemical supplier application notes reveals no specific published information on the use of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene in polymer chemistry. This document, therefore, provides a theoretical framework and predictive guide based on the compound's chemical structure and established principles of polymer science derived from analogous compounds. The protocols outlined are hypothetical and should be treated as starting points for research and development, requiring rigorous empirical validation.

Introduction: A Novel Monomer with Potential for High-Performance Polymers

This compound is a specialized organic compound that, while not documented in current polymer literature, possesses structural features suggesting significant potential as a monomer for advanced polymer synthesis. Its unique combination of a reactive cyclohexene double bond, a fluorinated aromatic ring, and a sterically hindering tetramethylcyclohexyl group makes it a candidate for creating polymers with desirable thermal, mechanical, and dielectric properties.

This guide will dissect the molecule's structure to predict its reactivity and the properties it may impart to a polymer. It will also propose hypothetical polymerization protocols based on methods used for structurally related monomers.

Part 1: Structural Analysis and Predicted Polymer Properties

The monomer's structure can be deconstructed into three key functional domains, each expected to contribute distinct characteristics to a resulting polymer chain.

  • The Polymerizable Core: 3,3,5,5-Tetramethylcyclohexene: The endocyclic double bond within the cyclohexene ring is the site of polymerization. The four methyl groups create significant steric hindrance, which would likely result in a polymer with high rigidity, a high glass transition temperature (Tg), and excellent thermal stability. Such sterically hindered structures can also enhance solubility in organic solvents and create microporosity within the polymer matrix.[1]

  • The Performance-Enhancing Moiety: 4-Fluoro-3-methylphenyl Group: The fluorophenyl group is a common component in high-performance polymers. The fluorine atom can increase thermal and oxidative stability, lower the dielectric constant, and reduce moisture absorption.[2][3] The methyl group on the aromatic ring can further enhance solubility and fine-tune the electronic properties of the phenyl ring.

  • The Overall Architecture: The combination of a bulky, aliphatic ring and a fluorinated aromatic side group suggests that a homopolymer of this monomer would be amorphous, with poor chain packing, potentially leading to good optical transparency.[4]

Predicted Properties of Poly(this compound):
PropertyPredicted CharacteristicRationaleSupporting Literature
Thermal Stability HighBulky, rigid cyclohexyl backbone and stable C-F bonds.[2][5]
Glass Transition Temp. (Tg) HighSteric hindrance from the tetramethylcyclohexyl group restricts chain mobility.[2][4]
Dielectric Constant LowIncorporation of fluorine and free volume from the bulky structure.[2][3]
Solubility Good in organic solventsThe amorphous nature and methyl groups likely prevent strong packing.[3]
Mechanical Properties High Modulus, Potentially BrittleThe rigid backbone would contribute to stiffness.[1]
Optical Properties High TransparencyAmorphous structure would reduce light scattering.[4]

Part 2: Hypothetical Polymerization Strategies and Protocols

Given the structure of the cyclohexene ring, two primary polymerization routes can be proposed: Cationic Polymerization and Ziegler-Natta Catalysis. The presence of the double bond within the ring makes radical polymerization a less likely, though not impossible, pathway.

Strategy 1: Cationic Polymerization

Cationic polymerization is often used for vinyl ethers and other electron-rich olefins. The double bond in the cyclohexene ring could potentially be susceptible to initiation by a strong Lewis acid.

This protocol is adapted from established methods for the polymerization of 4-vinylcyclohexene.[6]

Objective: To synthesize poly(this compound) via cationic polymerization.

Materials:

  • This compound (Monomer)

  • Boron Trifluoride Etherate (BF₃·OEt₂) (Initiator)

  • Anhydrous Toluene (Solvent)

  • Methanol (Terminating and Precipitating Agent)

  • Nitrogen gas supply

  • Schlenk line and glassware

Procedure:

  • Preparation: All glassware should be oven-dried and assembled hot under a stream of dry nitrogen to exclude atmospheric moisture.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer, dissolve the monomer (e.g., 5 g) in anhydrous toluene (50 mL) under a nitrogen atmosphere.

  • Initiation: Cool the solution to 0°C in an ice bath. Slowly add a solution of BF₃·OEt₂ in toluene (e.g., 1 mol% relative to the monomer) dropwise to the stirred monomer solution.

  • Polymerization: Allow the reaction to proceed at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 24 hours. An increase in viscosity may be observed.

  • Termination and Precipitation: Terminate the polymerization by adding 10 mL of methanol. Pour the viscous solution slowly into a large volume of vigorously stirred methanol (500 mL) to precipitate the polymer.

  • Purification: Collect the white polymer precipitate by filtration. Redissolve the polymer in a minimal amount of toluene and re-precipitate it into methanol to remove unreacted monomer and low molecular weight oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 60°C to a constant weight.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Workup & Purification prep1 Dry Glassware under N2 react1 Dissolve Monomer in Toluene prep1->react1 react2 Cool to 0°C react1->react2 react3 Add BF3·OEt2 Initiator react2->react3 react4 Stir for 24h react3->react4 workup1 Terminate with Methanol react4->workup1 workup2 Precipitate into Methanol workup1->workup2 workup3 Filter Polymer workup2->workup3 workup4 Redissolve & Re-precipitate workup3->workup4 workup5 Dry under Vacuum workup4->workup5

Caption: Hypothetical workflow for cationic polymerization.

Strategy 2: Ziegler-Natta / Coordination Polymerization

Coordination polymerization using catalysts like [OSSO]-type titanium complexes has been shown to be effective for the stereoregular polymerization of 1-vinylcyclohexene.[7] This approach could offer better control over the polymer's microstructure compared to cationic methods.

This protocol is conceptualized based on the polymerization of 1-vinylcyclohexene with [OSSO]-type titanium complexes.[7]

Objective: To synthesize poly(this compound) via coordination polymerization.

Materials:

  • This compound (Monomer)

  • [OSSO]-type Titanium Complex (e.g., as described in literature[7]) (Catalyst)

  • Methylaluminoxane (MAO) (Co-catalyst)

  • Anhydrous Toluene (Solvent)

  • Acidified Methanol (for coagulation)

  • Nitrogen gas supply (glovebox or Schlenk line)

Procedure:

  • Catalyst Pre-activation: Inside a nitrogen-filled glovebox, add the titanium complex (e.g., 10 µmol) to a Schlenk tube and dissolve it in 3 mL of anhydrous toluene. Add the MAO solution (e.g., 300 equivalents relative to Ti) and stir the solution for 30 minutes.

  • Polymerization: To the pre-activated catalyst solution, add the monomer (e.g., 3 mmol). Seal the tube and place it in a thermostated oil bath at a specified temperature (e.g., 25°C or higher) and stir for 18 hours.

  • Coagulation: Quench the reaction by exposing it to air and then pour the mixture into an excess of acidified methanol.

  • Purification: Stir the coagulated polymer in methanol, then collect it by filtration. Wash the polymer several times with fresh methanol to remove catalyst residues.

  • Drying: Dry the final polymer product in a vacuum oven overnight to a constant weight.

Part 3: Characterization and Analysis

Once a polymer is synthesized, a full characterization would be necessary to validate its structure and properties.

  • Structural Confirmation: ¹H NMR, ¹³C NMR, and FTIR spectroscopy would be used to confirm the polymer structure and the absence of monomer.

  • Molecular Weight: Gel Permeation Chromatography (GPC) would determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Thermal Properties: Differential Scanning Calorimetry (DSC) would be used to measure the glass transition temperature (Tg), and Thermogravimetric Analysis (TGA) would assess the thermal decomposition temperature.

  • Mechanical and Dielectric Properties: Once sufficient material is produced, films could be cast to perform tensile testing (for modulus and elongation at break) and dielectric spectroscopy (to measure the dielectric constant and loss tangent).

Conclusion and Future Outlook

This compound represents an intriguing yet unexplored building block in polymer chemistry. The theoretical analysis suggests that its polymers could exhibit a valuable combination of thermal stability, low dielectric constant, and processability. The hypothetical protocols provided herein offer logical starting points for the empirical investigation of this promising monomer. Future research should focus on the successful synthesis of the polymer, followed by a thorough characterization of its properties to determine its viability for applications in microelectronics, advanced coatings, and other high-performance areas.

References

  • G. Monopoli, A. F. M. M. Rahman, G. Leone, "Isoselective Polymerization of 1‐Vinylcyclohexene (VCH) and a Terpene Derived Monomer S‐4‐Isopropenyl‐1‐vinyl‐1‐cyclohexene (IVC), and Its Binary Copolymerization with Linear Terpenes," Macromolecular Chemistry and Physics, 2024. [Link]

  • H. L. Johnson, A. P. Stuart, "Polymerization of vinylcyclohexene," U.S. Patent 2,576,515, issued November 27, 1951.
  • N. N. Çevik, "Polymerization of 4-vinyl-1-cyclohexene," Middle East Technical University, 1991. [Link]

  • S. Gendler, S. Groysman, Z. Goldschmidt, M. Shuster, M. Kol, "Polymerization of 4‐methylpentene and vinylcyclohexane by amine bis(phenolate) titanium and zirconium complexes," Journal of Polymer Science Part A: Polymer Chemistry, 2006. [Link]

  • Y. Li, et al., "Fluorinated poly(aryl ether nitrile)s containing pendant cyclohexyl groups toward low k materials," Journal of Physics: Conference Series, 2022. [Link]

  • S. L. Liu, et al., "Synthesis of novel aromatic ether polymers containing perfluorocyclobutyl and triazole units via click chemistry," DOI, Not specified. [Link]

  • Various Authors, "Polymerisation of cyclohexene," ResearchGate, Accessed January 2026. [Link]

  • M. C. R. D. P. L. Pugliese, et al., "Effect of Polymer Composition on the Optical Properties of a New Aggregation-Induced Emission Fluorophore: A Combined Experimental and Computational Approach," MDPI, 2022. [Link]

  • Various Authors, "Cyclohexene | Request PDF," ResearchGate, Accessed January 2026. [Link]

  • S. H. Thang, et al., "RAFT Polymerization of Vinyl Esters: Synthesis and Applications," MDPI, 2017. [Link]

  • Y. Liu, et al., "Locking small solvents by hypercrosslinked polymers towards sterically hindered organogels," Nature Communications, 2023. [Link]

  • G. L. Gregory, et al., "Switchable Catalysis Improves the Properties of CO2-Derived Polymers: Poly(cyclohexene carbonate-b-ε-decalactone-b-cyclohexene carbonate) Adhesives, Elastomers, and Toughened Plastics," Journal of the American Chemical Society, 2020. [Link]

Sources

Application Notes and Protocols: Developing a Bioassay for 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Novel Cyclohexene Derivatives

The cyclohexene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products, vitamins, and synthetic drugs.[1] Derivatives of this versatile ring system have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[1][2] The specific compound class, 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene and its derivatives, represents a novel chemical space with unexplored therapeutic potential. The introduction of a substituted phenyl ring and gem-dimethyl groups on the cyclohexene core suggests that these molecules may possess unique steric and electronic properties influencing their interaction with biological targets.

Given the precedent for antitumor activity within the broader class of cyclohexene derivatives, a primary and critical step in characterizing these novel compounds is to assess their cytotoxic effects on cancer cells.[1] Cytotoxicity assays are foundational in drug discovery, providing a quantitative measure of a compound's ability to induce cell damage or death.[3] This application note provides a detailed, field-proven protocol for developing and executing a robust colorimetric bioassay to determine the cytotoxic potential of this compound derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay. This assay serves as an excellent primary screen to identify promising candidates for further development as anticancer agents.

Principle of the MTT Cytotoxicity Bioassay

The MTT assay is a widely adopted, reliable method for assessing cell viability and proliferation.[4] Its principle is based on the enzymatic activity of mitochondrial dehydrogenases in viable, metabolically active cells.[5] These enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into a purple formazan product. This conversion only occurs in living cells with intact mitochondrial function. The resulting insoluble formazan crystals are then solubilized, and the absorbance of the solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects.

This protocol has been designed as a self-validating system. The inclusion of positive and negative controls, along with vehicle controls, ensures the reliability of the obtained results and allows for the accurate determination of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Visualization of the Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution (96-Well Plate) cluster_detection Detection & Analysis Compound_Prep Prepare Stock & Serial Dilutions of Test Compound in DMSO Add_Compound Add 100 µL of Compound Dilutions (or Controls) to appropriate wells Compound_Prep->Add_Compound Cell_Culture Culture & Harvest Cancer Cell Line (e.g., HeLa) Cell_Count Count Cells & Adjust Density to 5 x 10^4 cells/mL Cell_Culture->Cell_Count Seed_Cells Seed 100 µL of Cell Suspension (5,000 cells/well) Cell_Count->Seed_Cells Incubate_24h Incubate for 24h (37°C, 5% CO2) to allow cell attachment Seed_Cells->Incubate_24h Incubate_24h->Add_Compound Incubate_48h Incubate for 48h (37°C, 5% CO2) to assess cytotoxicity Add_Compound->Incubate_48h Add_MTT Add 20 µL of MTT Reagent (5 mg/mL) to each well Incubate_48h->Add_MTT Incubate_4h Incubate for 4h (37°C, 5% CO2) for formazan formation Add_MTT->Incubate_4h Solubilize Add 150 µL of Solubilization Solution (e.g., DMSO or SDS-HCl) Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm using a microplate reader Solubilize->Read_Absorbance Analyze_Data Calculate % Viability & IC50 Read_Absorbance->Analyze_Data

Caption: Workflow for the MTT-based cytotoxicity assay.

Materials and Reagents

Reagent/MaterialRecommended SupplierCatalog Number (Example)
This compound derivativeIn-house synthesis or custom providerN/A
HeLa (Human cervical cancer) cell lineATCCCCL-2
Dulbecco's Modified Eagle Medium (DMEM)Gibco (Thermo Fisher Scientific)11965092
Fetal Bovine Serum (FBS), Heat-InactivatedGibco (Thermo Fisher Scientific)26140079
Penicillin-Streptomycin (10,000 U/mL)Gibco (Thermo Fisher Scientific)15140122
Trypsin-EDTA (0.25%)Gibco (Thermo Fisher Scientific)25200056
Phosphate-Buffered Saline (PBS), pH 7.4Gibco (Thermo Fisher Scientific)10010023
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650
Doxorubicin Hydrochloride (Positive Control)Sigma-AldrichD1515
96-well flat-bottom cell culture platesCorning3599
Cell culture flasks (T-75)Corning430641
Serological pipettes (5, 10, 25 mL)VWRAssorted
Micropipettes and sterile tipsEppendorf/GilsonAssorted
Hemocytometer or automated cell counterBio-RadTC20
Humidified incubator (37°C, 5% CO₂)Thermo Fisher ScientificHeracell VIOS 160i
Microplate reader (570 nm)Molecular DevicesSpectraMax i3x

Detailed Step-by-Step Protocol

Part 1: Preparation of Reagents and Cell Culture
  • Complete Growth Medium: Prepare complete DMEM by supplementing with 10% (v/v) heat-inactivated FBS and 1% (v/v) Penicillin-Streptomycin solution. This medium provides essential nutrients, growth factors, and antibiotics to maintain a healthy, contamination-free cell culture.

  • Cell Line Maintenance: Culture HeLa cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO₂. Subculture the cells every 2-3 days (when they reach 80-90% confluency) to maintain exponential growth.

  • Compound Stock Solution: Prepare a 10 mM stock solution of the this compound derivative in sterile DMSO. The use of DMSO is necessary for dissolving hydrophobic organic compounds for biological assays.[6] Ensure complete dissolution.

  • Positive Control Stock: Prepare a 1 mM stock solution of Doxorubicin in sterile DMSO. Doxorubicin is a well-characterized chemotherapy agent and serves as a robust positive control for cytotoxicity.

  • MTT Reagent: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Protect the solution from light by wrapping the tube in aluminum foil and store it at 4°C for up to one month.

Part 2: Assay Procedure
  • Cell Seeding:

    • Harvest HeLa cells from a sub-confluent flask using Trypsin-EDTA.

    • Resuspend the cells in fresh complete growth medium and perform a cell count using a hemocytometer.

    • Adjust the cell density to 5 x 10⁴ cells/mL in complete growth medium.

    • Seed 100 µL of the cell suspension (approximately 5,000 cells) into each well of a 96-well plate. Rationale: This cell density ensures that cells are in the logarithmic growth phase throughout the experiment and provides a sufficient signal-to-noise ratio.

    • Leave the outer wells filled with 200 µL of sterile PBS to minimize evaporation from the experimental wells (the "edge effect").

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and Doxorubicin in complete growth medium from the stock solutions. A typical 2-fold dilution series might range from 100 µM to 0.195 µM final concentration.

    • Prepare a "vehicle control" dilution containing the same final concentration of DMSO as the highest compound concentration (typically ≤0.5%) in complete growth medium. Causality: This step is crucial to ensure that any observed cytotoxicity is due to the compound itself and not the DMSO solvent.

    • After the 24-hour incubation, carefully remove the old medium from the wells.

    • Add 200 µL of the prepared compound dilutions, Doxorubicin dilutions, vehicle control, or fresh medium (for the "untreated cells" control) to the appropriate wells in triplicate.

    • Incubate the plate for an additional 48 hours. Rationale: A 48-hour exposure period is a standard duration to observe significant cytotoxic or antiproliferative effects of a test compound.

  • MTT Assay and Data Collection:

    • After the 48-hour treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT from all wells without disturbing the formazan crystals at the bottom.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down gently to ensure complete solubilization.

    • Read the absorbance of each well at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if available to reduce background noise.

Data Analysis and Interpretation

  • Data Normalization:

    • Average the absorbance readings for each set of triplicates.

    • Subtract the average absorbance of the "blank" wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100

  • Dose-Response Curve and IC50 Determination:

    • Plot the % Viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to fit a sigmoidal dose-response curve.

    • The IC50 value, which is the concentration of the compound that inhibits 50% of cell viability, can be determined from this curve.

Example Data Presentation
Compound Concentration (µM)Average Absorbance (570 nm)% Viability
0 (Vehicle Control)1.254100.0%
0.781.19895.5%
1.561.05283.9%
3.130.87769.9%
6.250.61248.8%
12.50.34527.5%
250.15512.4%
500.0897.1%

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low absorbance in all wells, including controls - Insufficient cell number seeded.- Cells were not viable at the time of seeding.- Contamination (bacterial or fungal).- Optimize cell seeding density.- Check cell viability with Trypan Blue before seeding.- Practice aseptic technique; use fresh media and reagents.
High background in blank wells - Contamination of media or reagents.- MTT reagent precipitated.- Use fresh, sterile reagents.- Ensure MTT is fully dissolved before use; filter if necessary.
Inconsistent results between triplicate wells - Uneven cell seeding.- Pipetting errors.- Ensure a homogenous single-cell suspension before seeding.- Use calibrated micropipettes and change tips for each dilution.
IC50 value is higher than the highest tested concentration - The compound is not potent under the assay conditions.- Compound precipitated out of solution at high concentrations.- Test a higher concentration range.- Check the solubility of the compound in the culture medium. If it precipitates, note the maximum soluble concentration.

Conclusion and Future Directions

This application note provides a comprehensive and robust protocol for the initial biological characterization of this compound derivatives through an MTT-based cytotoxicity assay. A reproducible and dose-dependent cytotoxic effect in a cancer cell line would be the first indicator of its potential as an anticancer agent.

Following a positive result in this primary screen, several logical next steps can be taken to further elucidate the compound's mechanism of action:

  • Mechanism of Cell Death: Perform assays to distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining).

  • Target Identification: If the compound shows high potency, more advanced techniques such as receptor binding assays or enzyme inhibition assays could be employed to identify its specific molecular target.[7][8]

  • Selectivity Profiling: Test the compound against a panel of different cancer cell lines and a non-cancerous cell line to determine its selectivity index.

By systematically applying these bioassay strategies, researchers can effectively profile the biological activity of this novel compound class and identify promising leads for further drug development.

References

  • Tyzack, J. D., & Kirchmair, J. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Available at: [Link]

  • An, L., & Toll, L. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Kalyanaraman, B. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Retrieved from [Link]

  • Ladeira, S., et al. (2025). In vitro receptor binding assays: General methods and considerations. ResearchGate. Retrieved from [Link]

  • Jin, R., et al. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments, (101), e52913. Available at: [Link]

  • DOST-PNRI. (2017, March 30). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity [Video]. YouTube. [Link]

  • Mammadova, I. M. (2022). DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY. Processes of Petrochemistry and Oil Refining, 23(2), 248-265. Retrieved from [Link]

  • Oxford Mastering Biology. (2020, September 22). Practical 4.4 Investigation of the effect of inhibitors on enzyme activity [Video]. YouTube. [Link]

  • Li, Y., et al. (2025). Identification of Novel Cyclohexene Derivatives With Antibiofilm and Antivirulence Effects From Streptomyces tirandamycinicus ZSA11. Chemistry & Biodiversity, e202502260. Available at: [Link]

  • Manna, F., et al. (2008). Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production. Bioorganic & Medicinal Chemistry Letters, 18(7), 2444–2448. Available at: [Link]

  • Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

Sources

Application Note: 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene as a Novel Monomer for High-Performance Optical Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The compound 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene is a novel molecular structure for which public domain applications are not documented at the time of this writing. This application note presents a scientifically-grounded, theoretical exploration of its potential use as a monomer in materials science, based on the inferred properties of its constituent chemical moieties. The protocols described herein are predictive and intended to serve as a foundational guide for research and development.

Introduction: Rationale for Application

The field of advanced materials continually seeks new monomers that can impart unique combinations of properties to polymers, such as enhanced thermal stability, specific optical characteristics, and improved processability. The molecular architecture of this compound (FMP-TMC) presents a compelling candidate for the synthesis of high-performance amorphous polymers suitable for optical applications.

The rationale is based on the synergistic effects of its two primary structural components:

  • The 4-Fluoro-3-methylphenyl Group: The incorporation of fluorine into polymer backbones is a well-established strategy to enhance thermal stability, reduce water absorption, lower the dielectric constant, and increase optical transparency.[1][2][3] The C-F bond is exceptionally strong, contributing to robust chemical and thermal resistance.[4][5] The fluorine atom's high electronegativity and the methyl group's electronic contribution can be leveraged to tune the refractive index and other optical properties of the resulting polymer.

  • The 3,3,5,5-Tetramethylcyclohexene Moiety: This bulky, non-planar alicyclic structure is expected to introduce significant steric hindrance. In a polymer chain, this bulkiness disrupts chain packing and inhibits crystallization, promoting the formation of amorphous materials.[6] Amorphous polymers are critical for optical applications as they minimize light scattering that occurs at crystalline-amorphous interfaces, leading to high optical clarity. Furthermore, the bulky side group can increase the polymer's fractional free volume, which enhances solubility in common organic solvents and improves processability.[5][6]

This unique combination of a fluorinated aromatic group and a bulky alicyclic group suggests that polymers derived from FMP-TMC could exhibit a desirable balance of high glass transition temperature (Tg), excellent thermal stability, low moisture uptake, superior optical transparency, and good solution processability, making them ideal for applications such as advanced optical lenses, transparent substrates for flexible electronics, and high-performance coatings.[6][7]

Proposed Application: Synthesis of Poly(FMP-TMC) via "Click" Chemistry

We propose the functionalization of the FMP-TMC monomer to enable its polymerization via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click" chemistry. This approach is highly efficient, specific, and tolerant of various functional groups, allowing for the creation of well-defined polymer architectures.[8] The protocol involves a two-step process: first, the hypothetical synthesis of the FMP-TMC monomer, followed by its functionalization and subsequent polymerization.

Hypothetical Synthesis and Functionalization Protocol

This section outlines a plausible, multi-step synthetic pathway to obtain an alkyne-functionalized FMP-TMC monomer ready for polymerization.

Diagram of Synthetic Workflow

G cluster_synthesis Monomer Synthesis cluster_functionalization Monomer Functionalization cluster_polymerization Polymerization S1 Step 1: Grignard Reaction (4-bromo-1-fluoro-2-methylbenzene + Mg) S2 Step 2: Ketone Addition (Grignard Reagent + 3,3,5,5-tetramethylcyclohexanone) S1->S2 S3 Step 3: Dehydration (Acid-catalyzed elimination of water) S2->S3 Yields FMP-TMC M1 FMP-TMC Monomer S3->M1 Yields FMP-TMC F1 Step 4: Friedel-Crafts Acylation (FMP-TMC + Propargyl chloride/AlCl3) M1->F1 F2 Functionalized Monomer (Alkyne-FMP-TMC) F1->F2 P1 Step 5: CuAAC Polymerization (Alkyne-FMP-TMC + Diazide Linker) F2->P1 P2 Poly(FMP-TMC) P1->P2

Caption: Hypothetical workflow for synthesis and polymerization of FMP-TMC.

Step-by-Step Synthesis Protocol

Materials:

  • 4-bromo-1-fluoro-2-methylbenzene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 3,3,5,5-tetramethylcyclohexanone

  • Sulfuric acid (concentrated)

  • Propargyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM)

  • Bis(azidomethyl)benzene (as a diazide linker)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Protocol:

  • Synthesis of FMP-TMC (Steps 1-3):

    • Step 1 & 2 (Grignard Reaction & Addition): Prepare a Grignard reagent from 4-bromo-1-fluoro-2-methylbenzene and magnesium in anhydrous diethyl ether. Slowly add a solution of 3,3,5,5-tetramethylcyclohexanone to the Grignard reagent at 0°C. Allow the reaction to proceed to completion.

    • Step 3 (Dehydration): Quench the reaction with aqueous ammonium chloride. Extract the organic layer, dry, and concentrate it. Dissolve the resulting crude alcohol in toluene, add a catalytic amount of sulfuric acid, and heat under reflux with a Dean-Stark trap to remove water. Purify the resulting FMP-TMC product by column chromatography. This type of reaction is analogous to syntheses of other aryl-substituted cyclohexene derivatives.[9][10][11]

  • Functionalization of FMP-TMC (Step 4):

    • Friedel-Crafts Acylation: Dissolve the purified FMP-TMC in anhydrous DCM and cool to 0°C. Slowly add anhydrous aluminum chloride followed by the dropwise addition of propargyl chloride. The reaction introduces an alkyne group onto the phenyl ring, activated by the electron-donating methyl group.

    • Work-up: After the reaction is complete, pour the mixture over ice and extract with DCM. Wash the organic layer, dry, and purify by column chromatography to yield the alkyne-functionalized monomer (Alkyne-FMP-TMC).

  • Polymerization of Alkyne-FMP-TMC (Step 5):

    • CuAAC "Click" Polymerization: In a Schlenk flask under an inert atmosphere, dissolve equimolar amounts of the Alkyne-FMP-TMC monomer and a suitable diazide linker (e.g., bis(azidomethyl)benzene) in anhydrous DMF.

    • Catalyst Addition: Add the catalyst system, consisting of CuBr and the ligand PMDETA.

    • Reaction & Precipitation: Stir the reaction mixture at room temperature for 24-48 hours. The polymer will precipitate as it forms or can be precipitated by pouring the reaction mixture into a non-solvent like methanol.

    • Purification: Collect the polymer by filtration, wash thoroughly with methanol to remove residual monomer and catalyst, and dry under vacuum.

Material Characterization Protocols

A comprehensive characterization of the resulting Poly(FMP-TMC) is essential to validate its structure and evaluate its properties.[12]

Structural and Molecular Weight Analysis
Technique Purpose Expected Outcome
¹H and ¹⁹F NMR Spectroscopy Confirm polymer structure and monomer conversion.Disappearance of monomer alkyne proton signals; appearance of triazole ring proton signals. ¹⁹F NMR should show a single, sharp resonance confirming the integrity of the fluoro-group.
FT-IR Spectroscopy Verify functional groups.Disappearance of the characteristic alkyne C-H stretch (~3300 cm⁻¹) and azide stretch (~2100 cm⁻¹).
Gel Permeation Chromatography (GPC/SEC) Determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).A monomodal distribution with a low PDI (<1.5), indicative of a controlled polymerization process.[13]
Thermal Properties Analysis
Technique Purpose Expected Outcome
Differential Scanning Calorimetry (DSC) Determine the glass transition temperature (Tg).A high Tg, likely >120°C, due to the rigid phenyl group and restricted chain motion from the bulky cyclohexyl moiety.[14]
Thermogravimetric Analysis (TGA) Assess thermal stability (decomposition temperature, Td).High thermal stability, with a 5% weight loss temperature (Td5) exceeding 350°C, attributed to the strong C-F bond and stable aromatic backbone.[5]
Optical Properties Analysis
Technique Purpose Expected Outcome
UV-Vis Spectroscopy Determine optical transparency and UV cutoff wavelength.High transmittance (>90%) in the visible region (400-800 nm) for a thin film, indicating an amorphous and colorless material.[15]
Ellipsometry Measure the refractive index.The refractive index can be precisely determined, which is a critical parameter for designing optical components.

Diagram of Characterization Workflow

G cluster_structural Structural Analysis cluster_thermal Thermal Analysis cluster_optical Optical Analysis Polymer Purified Poly(FMP-TMC) NMR NMR (1H, 19F) Polymer->NMR FTIR FT-IR Polymer->FTIR GPC GPC/SEC Polymer->GPC DSC DSC Polymer->DSC TGA TGA Polymer->TGA UVVis UV-Vis Polymer->UVVis Ellipsometry Ellipsometry Polymer->Ellipsometry Result1 Structure & Purity Confirmed NMR->Result1 FTIR->Result1 Result2 Mn, Mw, PDI Determined GPC->Result2 Result3 Tg Determined DSC->Result3 Result4 Thermal Stability Profiled TGA->Result4 Result5 Optical Transparency & Refractive Index Measured UVVis->Result5 Ellipsometry->Result5

Caption: Comprehensive characterization workflow for Poly(FMP-TMC).

Conclusion and Future Outlook

The hypothetical monomer this compound holds significant promise for the development of a new class of high-performance amorphous polymers. The strategic combination of a fluorinated aromatic ring and a bulky alicyclic group is predicted to yield materials with excellent thermal stability, processability, and optical clarity. The outlined synthetic and polymerization protocols provide a clear and viable path for researchers to explore this potential. Successful synthesis and characterization could pave the way for its application in demanding fields such as high-power laser optics, flexible displays, and advanced microelectronics.

References

  • (N/A)
  • ScienceDirect. (n.d.). Introduction to Semifluorinated High-Performance Polymers.
  • DTIC. (1996). Design, Synthesis and Characterization of Novel Nonlinear Optical Polymers.
  • Dakenchem. (2025). The Impact of Fluorine: How 6FDA Enhances Polymer Performance.
  • Dakenchem. (2025). Why Are Fluoropolymers Critical for High-Performance Coatings in the Chemical Industry?.
  • Plastics Engineering. (2024). Fluoropolymers Explained: Basics and Applications.
  • MDPI. (2026). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films.
  • NIH. (n.d.). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications.
  • (N/A)
  • (N/A)
  • ResearchGate. (2016). Optical characterization and properties of polymeric materials for optoelectronic and photonic applications.
  • Wikipedia. (n.d.). Polymer characterization.
  • Sigma-Aldrich. (n.d.). Fluorinated Hyperbranched Polymers.
  • Sigma-Aldrich. (n.d.). Click Chemistry in Biomaterials Science.
  • Croatian Chemical Society. (2022). Synthesis of Arylmethylene-bis(3-hydroxy-5,5- dimethylcyclohex-2-en-1-one) Derivatives and Their Effect on Tyrosinase Activity.
  • ResearchGate. (n.d.). Synthesis of 2,2'-(arylmethylene)bis(5,5-dimethyl-2-cyclohexane-1,3-dione) derivatives.
  • (N/A)
  • ResearchGate. (n.d.). Synthesis of Arylmethylene-bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) Derivatives and Their Effect on Tyrosinase Activity.
  • (N/A)
  • (N/A)
  • The Analytical Scientist. (n.d.). Understanding the effect of polymer structure on its bulk properties.
  • (N/A)
  • ResearchGate. (2025). An eco-friendly approach to synthesize arylmethylene bis(3-hydroxy-5,5'-dimethyl-2-cyclohexene-1-ones) and 1,8-dioxo-octahydroxanthenes.
  • American Chemical Society. (2025). Synthesis of Phenyl-Substituted Poly(3-Hydroxybutyrates) with High and Tunable Glass Transition Temperatures via Sequential Catalytic.
  • (N/A)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this specific Suzuki-Miyaura cross-coupling reaction. Here, we address common challenges with in-depth, field-tested solutions and provide a foundational understanding of the reaction's intricacies.

Introduction to the Synthesis

The synthesis of this compound is typically achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an organoboron species.[1] In this specific case, the coupling partners are a derivative of 4-fluoro-3-methylbenzene and a 3,3,5,5-tetramethylcyclohexenylboron compound.

The primary challenge in this synthesis lies in the steric hindrance presented by the tetra-ortho-substituted biaryl product and the gem-dimethyl groups on the cyclohexene ring. These structural features can significantly impede the key steps of the catalytic cycle, leading to low yields and the formation of undesirable side products.[2] This guide will provide a structured approach to overcoming these obstacles.

Troubleshooting Guide: From Low Yield to No Reaction

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low (<30%). What are the most likely causes and how can I improve it?

Low yield is the most frequent complaint and can stem from several factors, often related to steric hindrance and suboptimal reaction conditions.

Primary Causes & Solutions:

  • Inefficient Catalyst System for Sterically Hindered Substrates: The steric bulk of both the 3,3,5,5-tetramethylcyclohexenylboronic ester and the di-ortho-substituted aryl halide (if a 2-halide is used) demands a highly active and sterically demanding catalyst system.[2][3]

    • Explanation: Standard catalysts like Pd(PPh₃)₄ often fail with sterically encumbered substrates because the bulky phosphine ligands can hinder the approach of the coupling partners to the palladium center.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands that are known to facilitate the coupling of hindered substrates.[4][5] These ligands promote both oxidative addition and reductive elimination, the key steps in the catalytic cycle.[1][6]

Ligand FamilySpecific ExamplesKey Advantages for this Synthesis
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosHighly active for sterically hindered substrates; promote fast reductive elimination.[5]
Bulky Alkylphosphines Tricyclohexylphosphine (PCy₃), Tri-tert-butylphosphine (P(t-Bu)₃)Very electron-rich, promoting oxidative addition of less reactive aryl chlorides.[7]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form stable palladium complexes, effective for challenging couplings.[8]
  • Poor Quality or Degradation of the Boronic Acid/Ester: Organoboron reagents, especially boronic acids, can be prone to degradation through protodeboronation or formation of inactive boroxines.[6][9]

    • Explanation: Protodeboronation is the cleavage of the C-B bond by a proton source, leading to the formation of the corresponding uncoupled arene. Boroxines are cyclic trimers of boronic acids that can be less reactive in the catalytic cycle.

    • Solution:

      • Use a freshly prepared or recently purchased boronic acid/ester.

      • Consider using a more stable boronic ester derivative, such as a pinacol ester, which is less susceptible to degradation.[10]

      • Ensure all solvents are anhydrous, as water can facilitate protodeboronation, especially under basic conditions.[9]

  • Suboptimal Base and Solvent Combination: The choice of base and solvent is critical and interdependent, influencing both the activation of the boronic acid and the stability of the catalytic species.[11][12][13]

    • Explanation: The base is required to activate the boronic acid for transmetalation.[11] The solvent must solubilize all reactants and facilitate the interaction between the organic and aqueous phases if a biphasic system is used.[14]

    • Solution:

      • For sterically hindered couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[5][15]

      • Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[1] A mixture of an organic solvent with water is often beneficial for dissolving the inorganic base.[13]


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// Edges Start -> Catalyst; Start -> Boronic_Acid; Start -> Conditions; Catalyst -> Solution_Catalyst [label="Likely Cause:\nSteric Hindrance"]; Boronic_Acid -> Solution_Boronic_Acid [label="Likely Cause:\nDegradation"]; Conditions -> Solution_Conditions [label="Likely Cause:\nPoor Reactivity"]; }

Troubleshooting workflow for low yield.

Q2: I am observing significant amounts of side products, specifically homocoupling of the boronic ester and dehalogenation of my aryl halide. How can I minimize these?

The formation of these byproducts is a common issue in Suzuki-Miyaura couplings and points to specific problems within the catalytic cycle.

Side Product 1: Homocoupling of the Boronic Ester

  • Appearance: Formation of 3,3,5,5,3',3',5',5'-octamethyl-1,1'-bi(cyclohexene).

  • Cause: This side reaction is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate the homocoupling of two boronic ester molecules.[6]

  • Solutions:

    • Thorough Degassing: Ensure that all solvents and the reaction mixture are rigorously degassed before the addition of the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solution for an extended period.[9]

    • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the entire process.[9]

    • Use a Pd(0) Pre-catalyst: While many Pd(II) pre-catalysts are effective, starting with a Pd(0) source like Pd₂(dba)₃ can sometimes reduce homocoupling.

Side Product 2: Dehalogenation of the Aryl Halide

  • Appearance: Formation of 1-fluoro-2-methylbenzene.

  • Cause: Dehalogenation occurs when the aryl-palladium intermediate reacts with a hydride source in the reaction mixture instead of the boronic ester.[9] This can be exacerbated by certain bases or solvents.

  • Solutions:

    • Choice of Base: Some bases can act as hydride donors. If dehalogenation is a major issue, consider switching to a non-hydridic base like K₃PO₄ or CsF.

    • Solvent Purity: Ensure solvents are pure and free from contaminants that could act as hydride sources.

    • Increase Reaction Rate: Optimizing the reaction conditions (catalyst, ligand, temperature) to favor the desired cross-coupling pathway can outcompete the slower dehalogenation side reaction.


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// Edges Start -> Homocoupling; Start -> Dehalogenation; Homocoupling -> Cause_Homo; Cause_Homo -> Solution_Homo; Dehalogenation -> Cause_Dehalo; Cause_Dehalo -> Solution_Dehalo; }

Addressing common side products.

Frequently Asked Questions (FAQs)

Q1: Which aryl halide should I use for this synthesis: iodide, bromide, or chloride?

The choice of halide significantly impacts the rate of oxidative addition, a key step in the catalytic cycle. The general reactivity trend is I > Br > OTf >> Cl.[1]

  • Aryl Iodides and Bromides: These are generally more reactive and are a good starting point for optimization. They often allow for milder reaction conditions.

  • Aryl Chlorides: While less reactive, aryl chlorides are often more cost-effective. Their use typically requires a more active catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., those from the Buchwald family) or N-heterocyclic carbenes (NHCs).[5][7]

  • Recommendation: For initial attempts and to maximize the chances of success, 4-bromo-1-fluoro-2-methylbenzene is a reliable choice. If cost is a major factor and you have access to highly active catalyst systems, 4-chloro-1-fluoro-2-methylbenzene can be explored.

Q2: How do the fluoro and methyl substituents on the phenyl ring affect the reaction?

The electronic nature of these substituents influences the reactivity of the aryl halide.

  • Fluorine: As an electron-withdrawing group, the fluorine atom can increase the rate of oxidative addition, which is generally beneficial for the reaction.[16]

  • Methyl Group: As an electron-donating group, the methyl group can slightly decrease the rate of oxidative addition. However, its ortho position to the coupling site also contributes to the steric hindrance, making the choice of a suitable bulky ligand even more critical.

Q3: What is a good starting protocol for this synthesis?

The following protocol is a robust starting point based on best practices for sterically hindered Suzuki-Miyaura couplings.

Experimental Protocol:

  • Reagents & Stoichiometry:

    Component Molar Eq.
    4-Bromo-1-fluoro-2-methylbenzene 1.0
    3,3,5,5-Tetramethylcyclohex-1-en-1-ylboronic acid pinacol ester 1.2 - 1.5
    Palladium Pre-catalyst (e.g., Pd₂(dba)₃) 0.01 - 0.02
    Ligand (e.g., SPhos) 0.02 - 0.04
    Base (e.g., K₃PO₄) 2.0 - 3.0

    | Solvent (e.g., Dioxane/H₂O, 4:1) | - |

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-bromo-1-fluoro-2-methylbenzene, 3,3,5,5-tetramethylcyclohex-1-en-1-ylboronic acid pinacol ester, and potassium phosphate.

    • Add the degassed dioxane and water.

    • In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of dioxane.

    • Add the catalyst/ligand solution to the reaction flask.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Q4: My product seems to be contaminated with residual palladium. How can I remove it?

Residual palladium is a common issue in cross-coupling reactions, especially in a pharmaceutical context.

  • Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or L-cysteine can help remove palladium.

  • Scavenger Resins: There are commercially available scavenger resins with thiol or amine functionalities that are highly effective at binding and removing residual palladium from the product solution.

  • Activated Carbon: Treatment of the product solution with activated carbon can also effectively adsorb residual palladium.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol.
  • Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(2), 225-229.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(40), 13249–13263.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • Ting, R., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(12), 4662–4670.
  • Li, C., Chen, T., Li, B., Xiao, G., & Tang, W. (2015). Efficient Synthesis of Sterically Hindered Arenes Bearing Acyclic Secondary Alkyl Groups by Suzuki–Miyaura Cross-Couplings.
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Gildner, P. G., & Colacot, T. J. (2015). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Organometallics, 34(23), 5497–5508.
  • Littke, A. F., & Fu, G. C. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • BenchChem. (2025).
  • D’Augustin, M., et al. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 70(19), 7676–7682.
  • Mondal, B., et al. (2023). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances, 13(24), 16341-16350.
  • Vantourout, J. C., et al. (2017). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry, 82(11), 5665–5678.
  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307.
  • Newman, S. G., & Lautens, M. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 76(11), 4612–4617.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Liu, S., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ChemistrySelect, 4(19), 5673-5678.
  • Byrne, F. P., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Reaction Chemistry & Engineering, 5(6), 1044-1050.
  • Tobisu, M., Xu, T., Shimasaki, T., & Chatani, N. (2011). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. Journal of the American Chemical Society, 133(48), 19505–19511.
  • Ting, R., et al. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. The Journal of Organic Chemistry, 73(12), 4662-4670.
  • El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7(1), 17822.
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(13), 2735-2741.
  • Kong, F., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28247-28251.
  • Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?
  • Carrow, B. P., & Nozaki, K. (2012). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 16(8), 1426–1432.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In Modern Arene Chemistry (pp. 411-441). Wiley-VCH.
  • Thomas, A. A., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts.
  • Li, C., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(2), 225-229.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
  • Google Patents. (n.d.). CN101440100B - Novel process for synthesizing cyclopropylboronic acid.
  • Wang, L., et al. (2017).
  • Sarma, M. J., & Phukan, P. (2018). Metal-free synthesis of secondary amines by the reaction of tosyl triazene and aryl boronic acid.

Sources

Technical Support Center: Purification of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification process. As a nonpolar, tetrasubstituted olefin, this molecule presents a unique set of purification hurdles that require a methodical approach. This guide provides in-depth, experience-driven insights to help you achieve the desired purity for your downstream applications.

Understanding the Molecule: A Chemist's Perspective

This compound is a highly nonpolar and hydrophobic molecule. Its structure, characterized by a substituted phenyl ring and a heavily alkylated cyclohexene moiety, dictates its solubility and chromatographic behavior. The absence of polar functional groups means that its interactions are primarily governed by van der Waals forces. This inherent nonpolarity is the root of many purification challenges, as the compound will have high affinity for nonpolar solvents and stationary phases, and low affinity for polar ones.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Chromatography Challenges

Question 1: My compound co-elutes with an impurity during silica gel column chromatography. How can I improve the separation?

Answer: Co-elution in normal-phase chromatography (with a polar stationary phase like silica gel) for a nonpolar compound like this often occurs when the impurity has a very similar polarity. Here’s a systematic approach to resolving this:

  • Optimize the Mobile Phase: The key is to use a very nonpolar mobile phase to maximize the subtle polarity differences between your compound and the impurity.

    • Start with Pure Nonpolar Solvents: Begin with 100% hexane or petroleum ether. If your compound and the impurity move off the baseline, you may be able to achieve separation.

    • Introduce a Small Amount of a Slightly More Polar Solvent: If separation is still poor, add a very small percentage (0.5-2%) of a solvent like toluene, diethyl ether, or dichloromethane to the hexane.[1] These solvents will compete with your compounds for binding sites on the silica, potentially enhancing the separation. Avoid using highly polar solvents like ethyl acetate or methanol initially, as they will likely cause all nonpolar compounds to elute quickly together.[1]

  • Consider a Different Stationary Phase: If optimizing the mobile phase on silica is unsuccessful, a change in the stationary phase may be necessary.

    • Reversed-Phase Chromatography: This is often the best choice for separating nonpolar compounds.[2][3] In reversed-phase high-performance liquid chromatography (RP-HPLC), a nonpolar stationary phase (like C8 or C18-bonded silica) is used with a polar mobile phase (such as mixtures of acetonitrile/water or methanol/water).[2] The more nonpolar compound will have a stronger interaction with the stationary phase and elute later.

Question 2: My compound runs at the solvent front on a silica gel column, even with pure hexane. What can I do?

Answer: If your compound is eluting with the solvent front, it indicates that it has virtually no affinity for the polar silica gel, and the mobile phase is too "strong" (too polar) for it, even though hexane is very nonpolar. This is a common issue with highly nonpolar molecules.

  • Reversed-Phase Chromatography is the Recommended Solution: As mentioned above, reversed-phase chromatography is the ideal technique for such nonpolar compounds.[3] The hydrophobic interactions between your compound and the C18 stationary phase will provide the necessary retention for effective separation.

  • Normal-Phase with a Less Polar Stationary Phase: If you are limited to normal-phase chromatography, consider using a less polar stationary phase than silica, such as alumina (neutral or basic). However, reversed-phase chromatography generally offers superior resolution for nonpolar compounds.

Crystallization Challenges

Question 1: I'm trying to crystallize my compound, but it keeps "oiling out." What does this mean and how can I fix it?

Answer: "Oiling out" occurs when the solid compound melts in the hot crystallization solvent instead of dissolving.[4] This often happens if the boiling point of the solvent is higher than the melting point of the compound. The result is a liquid phase of your compound separating from the solvent, which will not form pure crystals upon cooling.

Solutions:

  • Choose a Lower-Boiling Point Solvent: Select a solvent in which your compound is soluble at elevated temperatures but that has a boiling point at least 10 °C below your compound's melting point.[4]

  • Use a Two-Solvent System: This is a very effective technique for crystallizing nonpolar compounds.

    • Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane or toluene).

    • Slowly add a "poor" solvent in which your compound is insoluble (e.g., hexane, pentane, or methanol) at room temperature until the solution becomes slightly cloudy (the point of saturation).[5][6]

    • Gently heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly. The gradual decrease in solubility will promote crystal growth.

Question 2: My compound is soluble in all nonpolar solvents and insoluble in all polar solvents. How can I find a suitable crystallization solvent?

Answer: This is a classic challenge for nonpolar molecules. The two-solvent system described above is the most practical solution.[4]

Recommended Solvent Pairs for this compound:

"Good" Solvent (Dissolves the Compound)"Poor" Solvent (Induces Crystallization)
DichloromethaneHexane or Methanol
TolueneHexane or Pentane
Diethyl EtherHexane
AcetoneWater (use with caution due to immiscibility)

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of my final product?

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for volatile, nonpolar compounds. It can separate impurities and provide their mass-to-charge ratio, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are crucial for confirming the structure of the target compound and identifying any structurally related impurities. The presence of a fluorine atom provides a unique spectroscopic handle.[7]

  • High-Performance Liquid Chromatography (HPLC): Using a reversed-phase column (C18), you can develop a method to quantify the purity of your compound.[8][9]

Q2: What are some potential byproducts I should be aware of during the synthesis of this molecule?

While the exact synthesis route may vary, potential impurities could include:

  • Starting Materials: Unreacted 4-fluoro-3-methylphenyl precursors (e.g., a Grignard reagent, boronic acid, or aryl halide) and the tetramethylcyclohexene precursor.

  • Positional Isomers: If the starting materials were not isomerically pure, you might have isomers with different substitution patterns on the phenyl ring.

  • Byproducts of Side Reactions: Depending on the reaction conditions, side reactions such as dimerization of starting materials could occur.

Q3: When should I choose chromatography over crystallization for purification?

  • Choose Chromatography when:

    • You have a complex mixture with multiple impurities.

    • The impurities have very similar polarities to your desired compound.

    • You need to isolate the pure compound from a reaction mixture for the first time.

  • Choose Crystallization when:

    • You have a relatively pure compound (>90%) that you need to polish to a very high purity.

    • You are working on a large scale, as crystallization is often more scalable than chromatography.

    • You have already identified a suitable solvent system.

Visualizing the Purification Workflow

Troubleshooting Logic for Column Chromatography

start Start: Crude Compound column_type Choose Chromatography Type start->column_type normal_phase Normal Phase (Silica) column_type->normal_phase Default reversed_phase Reversed Phase (C18) column_type->reversed_phase Nonpolar Compound np_solvent Select Mobile Phase: Start with 100% Hexane normal_phase->np_solvent rp_solvent Select Mobile Phase: Acetonitrile/Water or Methanol/Water Gradient reversed_phase->rp_solvent np_eval Evaluate Separation np_solvent->np_eval co_elution Co-elution of Compound and Impurity np_eval->co_elution No at_front Compound at Solvent Front np_eval->at_front Poor good_sep Good Separation np_eval->good_sep Yes add_polar Add 0.5-2% Toluene or Dichloromethane co_elution->add_polar switch_rp Switch to Reversed Phase at_front->switch_rp end Pure Compound good_sep->end add_polar->np_eval switch_rp->reversed_phase rp_eval Evaluate Separation rp_solvent->rp_eval rp_good_sep Good Separation rp_eval->rp_good_sep Yes rp_optimize Optimize Gradient rp_eval->rp_optimize No rp_good_sep->end rp_optimize->rp_eval

Caption: Decision tree for chromatography troubleshooting.

Workflow for Two-Solvent Crystallization

start Start with Impure Solid dissolve Dissolve in minimum amount of hot 'good' solvent start->dissolve add_poor Add 'poor' solvent dropwise at room temp until cloudy dissolve->add_poor heat Gently heat until solution is clear again add_poor->heat cool Allow to cool slowly to room temperature heat->cool ice_bath Cool in an ice bath to maximize crystal formation cool->ice_bath filter Collect crystals by filtration ice_bath->filter wash Wash crystals with cold 'poor' solvent filter->wash dry Dry crystals under vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Step-by-step two-solvent crystallization method.

References

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. Available at: [Link]

  • Column chromatography - Columbia University. Available at: [Link]

  • High-Performance Liquid Chromatography - Chemistry LibreTexts. Available at: [Link]

  • The Role of Nonpolar Phases: Fundamentals and Uses in Chromatographic Techniques - Longdom Publishing. Available at: [Link]

  • How to grow crystals for a non polar organic compounds - ResearchGate. Available at: [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Available at: [Link]

  • Purification: How To - Department of Chemistry : University of Rochester. Available at: [Link]

  • Crystallization. Available at: [Link]

  • Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules | Crystal Growth & Design - ACS Publications. Available at: [Link]

  • US20200001201A1 - Resinous compound crystallization using non-polar solvent sequence - Google Patents.
  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N - MDPI. Available at: [Link]

Sources

Identifying side-products in the synthesis of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with side-product formation during their synthetic campaigns. Instead of a generic overview, we will address specific, frequently encountered issues in a practical question-and-answer format, focusing on the two most plausible and widely used synthetic strategies: the Grignard reaction followed by dehydration, and the Suzuki cross-coupling reaction. Our focus is not just on identifying impurities, but on understanding their mechanistic origins to empower you to proactively mitigate their formation.

Section 1: Troubleshooting the Grignard Reaction & Dehydration Pathway

This two-step approach involves the nucleophilic addition of a Grignard reagent, prepared from 4-bromo-1-fluoro-2-methylbenzene, to 3,3,5,5-tetramethylcyclohexanone, followed by acidic dehydration of the resultant tertiary alcohol. While robust, this pathway is susceptible to several side reactions.

Experimental & Side-Product Workflow: Grignard Pathway

ArylHalide 4-Bromo-1-fluoro-2-methylbenzene + Mg Grignard Aryl Grignard Reagent ArylHalide->Grignard Formation Side1 Homocoupled Biaryl (Wurtz Product) ArylHalide->Side1 Side Rxn Ketone 3,3,5,5-Tetramethyl- cyclohexanone Alcohol Tertiary Alcohol Intermediate Ketone->Alcohol Nucleophilic Addition Grignard->Alcohol Nucleophilic Addition Side2 Ketone Enolate (Reverts to Ketone) Grignard->Side2 Acts as Base Product Desired Product: 1-(Aryl)-3,3,5,5-tetramethylcyclohexene Alcohol->Product Dehydration (E1/E2) Side3 Unreacted Alcohol (Incomplete Dehydration) Alcohol->Side3 Incomplete Rxn Side4 Isomeric Alkene (Exocyclic) Alcohol->Side4 Side Rxn

Caption: Reaction scheme for the Grignard pathway, detailing side-product formation.

Frequently Asked Questions (FAQs): Grignard Pathway

Question 1.1: During my workup, I've isolated a nonpolar, high-boiling impurity with a mass of approximately 218.2 g/mol . GC-MS suggests a C14H12F2 formula. What is this and how can I prevent it?

Answer: This side-product is almost certainly 2,2'-difluoro-5,5'-dimethyl-1,1'-biphenyl , the result of a Wurtz-type homocoupling reaction.

  • Causality: The Grignard reagent exists in equilibrium with other organomagnesium species. A common side reaction involves the Grignard reagent (or the radical species present during its formation) reacting with a second molecule of the starting aryl halide (4-bromo-1-fluoro-2-methylbenzene).[1] This is particularly prevalent if the local concentration of the aryl halide is high or if there are hot spots in the reaction mixture.

  • Troubleshooting & Mitigation:

    • Slow Addition: Prepare the Grignard reagent by adding the solution of 4-bromo-1-fluoro-2-methylbenzene slowly to the magnesium turnings. This maintains a low concentration of the halide, favoring the formation of the Grignard reagent over the homocoupling reaction.

    • Ensure Initiation: Confirm the reaction has initiated (visual cues include bubbling, heat evolution, or disappearance of the initial iodine crystal color) before proceeding with the bulk of the halide addition. A non-initiated reaction allows a buildup of the halide, increasing the risk of coupling once the reaction starts.[1]

    • High-Quality Magnesium: Use fresh, high-quality magnesium turnings. Oxides on the surface of the metal can hinder initiation and lead to inconsistent reaction rates.

Question 1.2: My reaction yield is low, and I recover a significant amount of unreacted 3,3,5,5-tetramethylcyclohexanone. What is happening?

Answer: You are likely experiencing enolization of the ketone starting material.

  • Causality: The Grignard reagent is not only a potent nucleophile but also a strong base.[2] The alpha-protons on the 3,3,5,5-tetramethylcyclohexanone (at the C2 and C6 positions) are acidic enough to be deprotonated by the aryl Grignard. This acid-base reaction is often faster than the desired nucleophilic addition to the carbonyl carbon. The resulting enolate is unreactive towards the Grignard reagent and is simply protonated back to the starting ketone during the acidic workup.

  • Troubleshooting & Mitigation:

    • Lower Temperature: Perform the addition of the Grignard reagent to the ketone at a lower temperature (e.g., 0 °C or -10 °C). This can favor the nucleophilic addition pathway, which generally has a higher activation energy than proton transfer.

    • Use of Additives: The addition of cerium(III) chloride (CeCl₃) prior to the Grignard reagent (forming an organocerium reagent in situ) can dramatically suppress enolization. Organocerium reagents are significantly less basic than Grignards but retain high nucleophilicity, favoring addition over deprotonation.

Question 1.3: After my dehydration step, I have a persistent impurity that shows a hydroxyl peak in the IR spectrum and has a mass corresponding to the alcohol intermediate (C18H27FO). Why won't it eliminate?

Answer: This is the tertiary alcohol intermediate from incomplete dehydration.

  • Causality: The dehydration of this specific tertiary alcohol can be challenging due to steric hindrance. The gem-dimethyl groups and the bulky aryl group can make it difficult for the protonated hydroxyl group (a good leaving group) to adopt the correct conformation for elimination. Standard E1 elimination proceeds through a carbocation, which is sterically accessible, but the subsequent deprotonation step can be slow.

  • Troubleshooting & Mitigation:

    • More Forcing Conditions: Increase the temperature and/or reaction time of the dehydration step.

    • Alternative Acid Catalysts: If sulfuric or phosphoric acid is ineffective, consider using a stronger Lewis acid like phosphorus pentoxide (P₂O₅) or using a two-step procedure like the Martin sulfurane dehydration for sensitive substrates. A common alternative is converting the alcohol to a tosylate followed by elimination with a non-nucleophilic base (e.g., DBU).

Section 2: Troubleshooting the Suzuki Cross-Coupling Pathway

This powerful palladium-catalyzed reaction is an excellent alternative for forming the C(sp²)-C(sp²) bond. The most common variant would involve coupling an aryl halide (4-bromo-1-fluoro-2-methylbenzene) with a cyclohexenylboronic acid or ester.[3] Despite its reliability, this method has its own characteristic side-products.

Experimental & Side-Product Workflow: Suzuki Pathway

ArylHalide 4-Bromo-1-fluoro-2-methylbenzene Cycle Catalytic Cycle (Ox. Add., Transmetal., Red. Elim.) ArylHalide->Cycle Side1 Homocoupled Biaryl ArylHalide->Side1 Side Rxn Side2 Debrominated Arene (1-Fluoro-2-methylbenzene) ArylHalide->Side2 Side Rxn BoronicAcid Cyclohexenylboronic Acid/Ester BoronicAcid->Cycle Side3 Homocoupled Alkene BoronicAcid->Side3 Side Rxn Catalyst Pd(0) Catalyst + Base Catalyst->Cycle Product Desired Product: 1-(Aryl)-3,3,5,5-tetramethylcyclohexene Cycle->Product Main Pathway

Caption: Reaction scheme for the Suzuki pathway, highlighting common side-products.

Frequently Asked Questions (FAQs): Suzuki Pathway

Question 2.1: My primary impurity is the same biaryl I saw in the Grignard reaction (2,2'-difluoro-5,5'-dimethyl-1,1'-biphenyl). Is this also homocoupling?

Answer: Yes, this is a classic side-product of Suzuki and other cross-coupling reactions, arising from the homocoupling of the aryl halide .[4]

  • Causality: The mechanism can be complex, but it often involves either the reaction of two aryl-palladium(II) intermediates or the reaction of an aryl-palladium(II) intermediate with another molecule of the aryl halide. This side reaction is often competitive with the desired transmetalation step with the boronic acid.[4]

  • Troubleshooting & Mitigation:

    • Optimize Stoichiometry: Use a slight excess of the boronic acid reagent (e.g., 1.1-1.2 equivalents). This increases the rate of the desired transmetalation step, outcompeting the homocoupling pathway.

    • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos) often accelerate the reductive elimination step that forms the desired product, thereby minimizing the lifetime of intermediates that can lead to side reactions.

    • Base and Solvent: Ensure the base is appropriate and the solvent system is optimal. The activation of the boronic acid by the base is crucial for efficient transmetalation.[5]

Question 2.2: I'm observing a volatile impurity with a mass of ~110.1 g/mol , which corresponds to 1-fluoro-2-methylbenzene. Where is this coming from?

Answer: This is a reduction side-product , often formed through a process called protodeboronation or other reductive pathways.

  • Causality: After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting aryl-palladium(II) intermediate can be intercepted by a proton source before it has a chance to react with the boronic acid. The proton source can be trace water in the solvent or the boronic acid itself. This leads to the formation of the debrominated arene and regenerates a palladium species that is off-cycle.[3]

  • Troubleshooting & Mitigation:

    • Anhydrous Conditions: While many Suzuki reactions are robust to water, excessive water can promote this side reaction. Using dry solvents and reagents can be beneficial.

    • Careful Choice of Base: Use a non-hydroxide base if possible (e.g., K₃PO₄, Cs₂CO₃) and avoid protic solvents unless the specific catalytic system is designed for them.

    • Efficient Catalyst: A highly active catalyst system that promotes rapid transmetalation and reductive elimination will minimize the time the aryl-palladium intermediate exists, reducing the opportunity for this side reaction.

Section 3: General Analytical & Purification Protocols

Table 1: Summary of Potential Side-Products and Key Identifiers
Side-Product Name Formation Pathway Molecular Weight ( g/mol ) Key Analytical Signature (GC-MS or NMR)
2,2'-Difluoro-5,5'-dimethyl-1,1'-biphenylGrignard or Suzuki Homocoupling218.25M+ peak at 218. Symmetrical structure in NMR. Nonpolar.
Tertiary Alcohol IntermediateGrignard (Incomplete Dehydration)278.41Broad -OH peak in IR/¹H NMR. M+ peak often absent in EI-MS, look for M-H₂O. More polar than product.
1-Fluoro-2-methylbenzeneSuzuki (Reduction)110.13M+ peak at 110. Highly volatile. Characteristic aromatic splitting in ¹H NMR.
1,1'-bi(3,3,5,5-tetramethylcyclohexenyl)Suzuki (Boronic Acid Homocoupling)274.50M+ peak at 274. Aliphatic/alkenic signals only in NMR. Very nonpolar.
3,3,5,5-TetramethylcyclohexanoneGrignard (Enolization/Incomplete Rxn)154.25M+ peak at 154. C=O stretch in IR (~1710 cm⁻¹).
Protocol 1: General GC-MS Method for In-Process Control

This protocol is designed for rapid assessment of reaction conversion and impurity profiling.

  • Sample Preparation: Quench a small aliquot (~50 µL) of the reaction mixture in 1 mL of saturated ammonium chloride solution. Extract with 1 mL of ethyl acetate or MTBE. Vortex thoroughly.

  • Analysis: Inject 1 µL of the organic layer onto the GC-MS.

  • GC Conditions (Example):

    • Column: Standard 30 m x 0.25 mm DB-5 or equivalent.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • Carrier Gas: Helium, constant flow ~1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-550 m/z.

  • Data Interpretation: Identify peaks based on their retention time and mass spectrum. Compare fragmentation patterns to a spectral library and the expected masses from Table 1.

Protocol 2: Purification by Column Chromatography

The target product is a relatively nonpolar hydrocarbon. Most side-products can be separated effectively using normal-phase silica gel chromatography.

  • Adsorbent: Silica gel, 230-400 mesh.

  • Eluent System: Start with a very nonpolar solvent system, such as 100% hexanes or heptane. This will elute the nonpolar homocoupled side-products first.

  • Gradient Elution: Gradually increase the polarity by adding a small percentage of a slightly more polar solvent like ethyl acetate or dichloromethane (e.g., 0.5% to 2% ethyl acetate in hexanes).

  • Elution Order (Typical):

    • Homocoupled Alkene/Biaryl (least polar)

    • Desired Product

    • Unreacted Aryl Halide

    • Unreacted Ketone

    • Alcohol Intermediate (most polar)

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) using an appropriate stain (e.g., potassium permanganate) and/or by GC-MS.

By understanding the mechanistic origin of potential side-products, you can intelligently modify your reaction conditions to favor the desired outcome, leading to higher yields, improved purity, and more efficient synthesis.

References

  • Dunsford, J. J., & Lam, H. W. (2020). Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. ChemRxiv. [Link]

  • Dunsford, J. J., & Lam, H. W. (2020). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. Angewandte Chemie International Edition, 59(23), 8866-8870. Available from: [Link]

  • University of Colorado, Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Department of Chemistry and Biochemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Wikipedia. (2023). Heck reaction. [Link]

  • Wikipedia. (2023). Wittig reaction. [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh, Department of Chemistry. [Link]

  • University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction. [Link]

  • Saini, V., & Sigman, M. S. (2015). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. ACS Catalysis, 5(8), 4745-4755. Available from: [Link]

  • Total Organic Synthesis. (2020). Suzuki Coupling. YouTube. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Wiley-VCH. (2000). Grignard Reactions. In Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available from: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Matrix Fine Chemicals. (n.d.). 4-BROMO-1-FLUORO-2-METHYLBENZENE | CAS 51437-00-4. [Link]

  • Chemistry LibreTexts. (2023). Grignard Reagents. [Link]

  • The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions for 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving the sterically demanding and electronically distinct substrate, 1-(4-fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with this challenging molecule.

The unique structure of this substrate, featuring a tetrasubstituted cyclohexene ring and a fluoro-substituted phenyl group, presents a specific set of challenges for common palladium-catalyzed cross-coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome these hurdles and achieve your synthetic goals.

Troubleshooting Guide: A Systematic Approach to Reaction Optimization

Encountering low yield, no reaction, or a myriad of side products can be a frustrating experience. This troubleshooting guide offers a logical workflow to diagnose and resolve common issues.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting your coupling reaction. Start at the "Low or No Product Formation" node and follow the decision tree based on your experimental observations.

Troubleshooting_Workflow cluster_start Initial Observation cluster_analysis Problem Analysis cluster_solutions Potential Solutions Start Low or No Product Formation Check_SM Starting Materials Consumed? (TLC/LC-MS/NMR) Start->Check_SM Side_Products Major Side Products Observed? Check_SM->Side_Products Yes Catalyst_Ligand Optimize Catalyst & Ligand System Check_SM->Catalyst_Ligand No Homocoupling Address Homocoupling (e.g., lower temp, different ligand) Side_Products->Homocoupling Aryl-Aryl or Alkene-Alkene Homocoupling Dehalogenation Minimize Dehalogenation (e.g., milder base, different solvent) Side_Products->Dehalogenation Dehalogenated Aryl Fluoride Protodeborylation Prevent Protodeboronation (e.g., anhydrous conditions, KF as base) Side_Products->Protodeborylation Loss of Boronic Acid/Ester (Suzuki) Base_Solvent Adjust Base & Solvent Conditions Catalyst_Ligand->Base_Solvent Temp_Conc Modify Temperature & Concentration Base_Solvent->Temp_Conc Reagent_Quality Verify Reagent Quality & Purity Temp_Conc->Reagent_Quality Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L₂ Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OR)₂ + Base) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination (Ar-R) Heck_Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)(X)L2 R-Pd(II)(X)L₂ Pd(0)L2->R-Pd(II)(X)L2 Oxidative Addition (R-X) Alkene_Complex Alkene_Complex R-Pd(II)(X)L2->Alkene_Complex Alkene Coordination Insertion_Product Insertion_Product Alkene_Complex->Insertion_Product Migratory Insertion Insertion_Product->Pd(0)L2 β-Hydride Elimination & Product Release

Caption: A simplified catalytic cycle for the Heck reaction.

The Buchwald-Hartwig Amination Catalytic Cycle

This C-N bond formation also follows a cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Amido_Complex [Ar-Pd(II)(NR₂)L] Ar-Pd(II)(X)L->Amido_Complex Amine Coordination & Deprotonation (Base) Amido_Complex->Pd(0)L Reductive Elimination (Ar-NR₂)

Technical Support Center: Stability of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving this compound, with a specific focus on its stability in acidic environments. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, interpret unexpected results, and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, stability, and potential degradation of this compound under acidic conditions.

Q1: What are the primary stability concerns for this compound in the presence of acid?

A1: The primary stability concern for this compound under acidic conditions is its susceptibility to electrophilic addition reactions across the carbon-carbon double bond of the cyclohexene ring.[1][2][3][4][5] The presence of an acid catalyst, such as a strong mineral acid (e.g., HCl, H₂SO₄) or even a strong organic acid, can protonate the double bond, leading to the formation of a carbocation intermediate.[1][4][5] This intermediate is then susceptible to attack by nucleophiles present in the reaction mixture, such as water or the conjugate base of the acid.

Q2: What are the likely degradation products when this compound is exposed to aqueous acidic media?

A2: In an aqueous acidic environment, the most probable degradation pathway is acid-catalyzed hydration.[1][2][3] This reaction involves the addition of a water molecule across the double bond, resulting in the formation of an alcohol. Specifically, the reaction would proceed via protonation of the double bond to form a tertiary carbocation, which is the more stable carbocation according to Markovnikov's rule.[6][7][8][9][10] Water would then act as a nucleophile, attacking the carbocation, followed by deprotonation to yield the corresponding alcohol.

Q3: Could carbocation rearrangements occur during acid-catalyzed reactions?

A3: Yes, the formation of a carbocation intermediate opens the possibility of rearrangements.[1][2][11][12] In the case of the carbocation formed from this compound, a hydride or methyl shift could potentially occur if it leads to a more stable carbocation.[12][13] However, given that the initial carbocation is already tertiary, significant rearrangement is less likely unless it can lead to a resonance-stabilized carbocation or relieve ring strain, which is not immediately apparent in this structure.[14]

Q4: How does the substitution on the phenyl ring affect the stability of the cyclohexene moiety?

A4: The electron-donating methyl group and the electron-withdrawing fluorine atom on the phenyl ring can influence the electron density of the double bond and the stability of the carbocation intermediate. The overall electronic effect of the substituted phenyl ring will modulate the rate of electrophilic addition. While a detailed analysis would require computational studies, the presence of these substituents can affect the reactivity compared to an unsubstituted phenylcyclohexene.

Q5: What are the recommended storage conditions to ensure the long-term stability of this compound?

A5: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. It is crucial to protect it from acidic vapors or contaminants. Use of amber vials is recommended to prevent photodegradation.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common experimental issues related to the instability of this compound in acidic media.

Observed Problem Potential Cause Recommended Solution & Rationale
Unexpected peaks in HPLC/GC-MS analysis after reaction in acidic medium. Acid-catalyzed degradation of the starting material. The new peaks likely correspond to addition products (e.g., alcohols from hydration) or rearranged isomers.[1][2][3]1. Neutralize the reaction mixture immediately after completion to quench the acid catalyst and prevent further degradation. A mild base like sodium bicarbonate is suitable. 2. Analyze the reaction at different time points to monitor the formation of byproducts. 3. Characterize the new peaks using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to identify the degradation products.
Low or no yield of the desired product in a reaction involving an acidic step. The target compound is degrading under the reaction conditions. The rate of degradation may be faster than the rate of the desired transformation.1. Reduce the reaction temperature. Lowering the temperature can decrease the rate of the degradation reaction. 2. Use a milder acid catalyst or a lower concentration of the acid. 3. Shorten the reaction time. Monitor the reaction closely and stop it as soon as the desired product is formed.
Inconsistent results between experimental runs. Variability in the amount of acidic impurity or moisture in the reagents or solvents.1. Use freshly distilled or high-purity solvents. 2. Ensure all glassware is thoroughly dried to minimize the presence of water, which can participate in hydration reactions. 3. Standardize the source and purity of all reagents, including the acid catalyst.
Appearance of a broad hump in the baseline of the HPLC chromatogram. Potential polymerization of the alkene initiated by the acid catalyst.1. Use a radical scavenger if a radical-mediated polymerization is suspected. 2. Dilute the reaction mixture to disfavor intermolecular reactions that lead to polymerization.

Experimental Protocols

Protocol 1: Time-Course Stability Study under Acidic Conditions

This protocol outlines a systematic approach to evaluate the stability of this compound in an acidic solution over time. This type of study is a form of forced degradation study, which is crucial in pharmaceutical development to understand a drug's stability.[15][16][17][18][19]

Objective: To quantify the degradation of the target compound as a function of time in a defined acidic environment.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium bicarbonate (saturated solution)

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Reaction Setup: In a 10 mL volumetric flask, add 1 mL of the stock solution and 4 mL of methanol. To this, add 1 mL of 1 M HCl to initiate the degradation. Dilute to the mark with a 50:50 methanol:water mixture. This results in a final concentration of 0.1 mg/mL of the compound in a solution containing 0.1 M HCl.

  • Time-Point Sampling:

    • Immediately after adding the acid (t=0), withdraw a 1 mL aliquot.

    • Quench the reaction by adding the aliquot to a vial containing 100 µL of saturated sodium bicarbonate solution.

    • Inject the quenched sample into the HPLC system.

    • Repeat the sampling and quenching process at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its potential degradation products.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration at t=0. Plot the percentage of the parent compound versus time to determine the degradation kinetics.

Protocol 2: Analytical Method for Stability Assessment by HPLC-UV

Objective: To provide a robust HPLC method for the separation and quantification of this compound and its potential degradation products.

  • Instrumentation: HPLC with a UV-Vis detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 60% B

    • 18.1-25 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 258 nm[20] (based on a similar chromophore)

  • Injection Volume: 10 µL

Visualizations

Potential Degradation Pathway

cluster_0 Acid-Catalyzed Hydration A 1-(4-Fluoro-3-methylphenyl)- 3,3,5,5-tetramethylcyclohexene B Protonation of Alkene A->B + H⁺ C Tertiary Carbocation Intermediate B->C D Nucleophilic Attack by Water C->D + H₂O E Protonated Alcohol D->E F Deprotonation E->F - H⁺ G Alcohol Product F->G

Caption: Proposed mechanism for acid-catalyzed hydration.

Experimental Workflow for Stability Study

cluster_1 Stability Study Workflow start Prepare Stock Solution setup Initiate Reaction with Acid start->setup sample Withdraw Aliquot at Time Point setup->sample sample->sample quench Neutralize with Bicarbonate sample->quench analyze HPLC-UV Analysis quench->analyze data Calculate % Degradation analyze->data end Determine Degradation Profile data->end

Caption: Workflow for the time-course stability study.

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting experimental issues.

References

  • Chemistry Steps. Acid-Catalyzed Hydration of Alkenes with Practice Problems. [Link]

  • eCampusOntario Pressbooks. 3.2.2 – Hydration of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). [Link]

  • Chemistry LibreTexts. 8.4: Hydration of Alkenes- Acid-Catalyzed Hydration. [Link]

  • Chemistry LibreTexts. 6.4: Acid-Catalyzed Hydration. [Link]

  • Sharp. Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • RSC Publishing. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. [Link]

  • Canadian Journal of Chemistry. Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl. [Link]

  • Semantic Scholar. Acid-catalyzed hydrolysis of the vinyl ether group of 4-methoxy-1,2-dihydronaphthalene.Effect of conformation on. [Link]

  • Canadian Journal of Chemistry. Vinyl ether hydrolysis. XXIV. 1-Methoxycyclooctene and the question of reversibility of the carbon protonation step. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • ResearchGate. Mechanism of acid-catalyzed vinyl ether hydrolysis involving... [Link]

  • Reddit. How Can the Cyclohexene Cation Rearrange? : r/OrganicChemistry. [Link]

  • SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • MedCrave online. Forced Degradation Studies. [Link]

  • Addition to unsymmetrical alkenes. [Link]

  • Chemguide. electrophilic addition to unsymmetrical alkenes. [Link]

  • ResearchGate. GC/MS analysis of gaseous degradation products formed during extrusion blow molding process of PE films. [Link]

  • Chemistry LibreTexts. 7.9: Orientation of Electrophilic Additions - Markovnikov's Rule. [Link]

  • Chemguide. electrophilic addition - unsymmetrical alkenes and hydrogen halides. [Link]

  • Master Organic Chemistry. Rearrangements in Alkene Addition Reactions. [Link]

  • Save My Exams. Unsymmetrical Alkenes - IB Chemistry Revision Notes. [Link]

  • National Center for Biotechnology Information. A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. [Link]

  • PubMed. Impacts of Nutrients on Alkene Biodegradation Rates and Microbial Community Composition in Enriched Consortia from Natural Inocula. [Link]

  • Microbiology Spectrum. Impacts of Nutrients on Alkene Biodegradation Rates and Microbial Community Composition in Enriched Consortia from Natural Inocula. [Link]

  • ResearchGate. (PDF) GC-MS of polyethylene and polypropylene thermal cracking products. [Link]

  • ResearchGate. Kinetic studies and the reaction profile as monitored by ¹H NMR and... [Link]

  • PubMed Central. and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations. [Link]

  • Spectroscopy Tutorial: Alkenes and Conjugated Systems. [Link]

  • OpenOChem Learn. Rearrangements. [Link]

  • Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

  • Chemistry LibreTexts. Carbocation Rearrangements. [Link]

  • Chad's Prep®. Carbocation Rearrangements in SN1 Reactions. [Link]

  • ACS Publications. Radical Cascade Polymerization Involving Dual Cyano Group Migration to Synthesize Periodic Polymers | Macromolecules. [Link]

  • Diva-portal.org. Analytical Methods for High Molecular Weight UV Stabilizers. [Link]

  • IJCRT.org. Method Development And Validation For Uv- Visible Spectroscopy And High-Performance Liquid Chromatography: A Review. [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • American Chemical Society. Synthesis of Phenyl-Substituted Poly(3-Hydroxybutyrates) with High and Tunable Glass Transition Temperatures via Sequential Catalytic. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. [Link]

  • SciSpace. Substitution Effects in Highly Syndioselective Styrene Polymerization Catalysts Based on Single-Component Allyl ansa-Lanthanidoc. [Link]

  • ResearchGate. Solvent and pH Stability of Poly(styrene-alt-maleic acid) (PSaMA) Membranes Prepared by Aqueous Phase Separation (APS). [Link]

  • PubMed. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. [Link]

  • PubMed. A rapid High Performance Liquid Chromatographic (HPLC) method for the simultaneous determination of seven UV filters found in sunscreen and cosmetics. [Link]

Sources

Technical Support Center: Troubleshooting Poor Yield in the Grignard Synthesis of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this specific Grignard reaction. Here, we move beyond simple procedural steps to explain the causality behind experimental choices, offering field-proven insights to help you diagnose and resolve common issues.

The synthesis involves two key stages: the formation of the 4-fluoro-3-methylphenylmagnesium halide Grignard reagent, followed by its nucleophilic addition to 3,3,5,5-tetramethylcyclohexanone and subsequent dehydration. Success hinges on precise control over both stages.

Section 1: FAQs - Grignard Reagent Formation (The Critical First Step)

The successful formation of the arylmagnesium halide is the most critical phase of this synthesis. More than half of all yield issues can be traced back to this initial step.

Q1: My Grignard reaction won't initiate. What are the common causes and how can I kick-start it?

A1: Failure to initiate is almost always due to two main factors: a passivated magnesium surface or the presence of moisture.[1] Grignard reagents are potent bases and nucleophiles that are readily destroyed by even trace amounts of water.[2][3][4]

  • Magnesium Passivation: Magnesium turnings are coated with a thin, unreactive layer of magnesium oxide (MgO).[1][5] This layer prevents the aryl halide from reaching the reactive metal surface.

  • Presence of Moisture: Grignard reagents react rapidly with protic species like water.[6][7][8] This reaction, known as quenching, forms an inert hydrocarbon (4-fluoro-3-methyltoluene in this case) and magnesium hydroxide salts, consuming your potential reagent.[2][3]

Troubleshooting & Optimization:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, preferably by flame-drying under vacuum or oven-drying overnight at >120 °C and cooling in a desiccator or under an inert atmosphere (Nitrogen or Argon).[9][10] Use anhydrous solvents; freshly distilled THF over a sodium/benzophenone ketyl indicator is the gold standard.

  • Activate the Magnesium: The MgO layer must be disrupted. Several methods can be employed:

    • Mechanical Activation: In the reaction flask, grind the magnesium turnings gently with a glass rod under an inert atmosphere to expose a fresh, unoxidized surface.[11][12]

    • Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, creating some magnesium iodide and etching the oxide layer.[5][13] The characteristic brown color of iodine should disappear as the reaction initiates.

    • Entrainment: Use 1,2-dibromoethane as an activating agent. It reacts with magnesium to form ethylene gas and MgBr₂, a process that visibly demonstrates the magnesium's reactivity and helps clean the surface.[5]

    • Initiator: Add a small amount of a pre-formed Grignard reagent to start the reaction.[5]

Q2: The reaction started but then stopped, or the yield of the Grignard reagent is very low. What went wrong?

A2: This scenario suggests that while initial conditions were sufficient for initiation, a persistent issue is consuming the reagent as it forms or preventing the reaction from going to completion.

  • Insufficiently Dry Reagents/Solvent: While the glassware may be dry, residual water in the aryl halide or the bulk solvent will continuously quench the Grignard reagent.

  • Poor Quality Aryl Halide: Impurities within the 4-bromo-1-fluoro-2-methylbenzene can inhibit the reaction.[1] It is advisable to purify the halide, for instance, by passing it through a short plug of activated alumina before use.[12]

  • Solvent Choice: While diethyl ether is a common solvent, tetrahydrofuran (THF) is often a better choice for preparing aryl Grignard reagents as it is a better Lewis base and helps stabilize the reagent.[14][15]

Troubleshooting & Optimization:

  • Titrate Your Reagent: Before proceeding to the next step, it is best practice to determine the concentration of your freshly prepared Grignard reagent. This allows for accurate stoichiometry in the subsequent addition step.

  • Maintain Inert Atmosphere: Ensure a positive pressure of nitrogen or argon throughout the reaction to prevent atmospheric moisture from entering the system.[11]

Section 2: FAQs - The Addition Reaction and Side Products

Once the Grignard reagent is formed, challenges can arise during its reaction with the sterically hindered 3,3,5,5-tetramethylcyclohexanone.

Q3: I've successfully formed the Grignard reagent, but the final product yield is still low after reacting with the ketone. What are the likely side reactions?

A3: Low yields at this stage often point to competing side reactions. The Grignard reagent is not only a nucleophile but also a strong base.[7][16]

  • Enolization of the Ketone: The Grignard reagent can deprotonate the α-carbon of the 3,3,5,5-tetramethylcyclohexanone. This forms a magnesium enolate, a non-productive pathway that consumes both the ketone and the Grignard reagent.[1][17] This is particularly prevalent with sterically hindered ketones.

  • Wurtz-Type Homocoupling: The Grignard reagent can react with unreacted 4-bromo-1-fluoro-2-methylbenzene still present in the flask.[1] This results in the formation of 4,4'-difluoro-3,3'-dimethylbiphenyl, a common and often difficult-to-remove impurity.[10]

Troubleshooting & Optimization:

  • Control Reaction Temperature: To minimize enolization and other side reactions, the addition of the ketone to the Grignard reagent should be performed at a low temperature, typically 0 °C or even lower.[1][18] After the addition is complete, the reaction can be allowed to slowly warm to room temperature.

  • Slow Addition: Add the ketone solution dropwise to the Grignard reagent. This maintains a low concentration of the ketone, favoring the desired 1,2-addition over side reactions and helping to control the reaction's exothermicity.[10]

Q4: My main impurity is a biphenyl derivative (4,4'-difluoro-3,3'-dimethylbiphenyl). How can I prevent its formation?

A4: The formation of this homocoupled product is a classic Wurtz-type side reaction.[1][10] It is favored when the concentration of the aryl halide is high relative to the magnesium during Grignard formation.

Troubleshooting & Optimization:

  • Control Halide Addition: During the formation of the Grignard reagent, add the aryl halide solution slowly to a suspension of the magnesium turnings. This ensures that the halide reacts as it is added and does not build up in concentration, which would favor coupling.[10]

  • Use Excess Magnesium: Employing a slight excess of magnesium (e.g., 1.1-1.2 equivalents) can help ensure all the aryl halide is converted to the Grignard reagent.

Q5: I'm isolating the tertiary alcohol precursor instead of the desired cyclohexene product. How can I ensure complete dehydration?

A5: The final step of the reaction is an acid-catalyzed dehydration of the tertiary alcohol formed after the Grignard addition. Incomplete dehydration is a common issue.

Troubleshooting & Optimization:

  • Acidic Workup: The workup itself can often effect the dehydration. Instead of just a neutral quench (like saturated NH₄Cl), using a dilute strong acid (e.g., 1M HCl or H₂SO₄) during the workup will protonate the alcohol, facilitating its elimination to form the alkene.[6]

  • Post-Workup Dehydration: If the alcohol is isolated, it can be dehydrated in a separate step. Refluxing the alcohol in a solvent like toluene with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) using a Dean-Stark apparatus to remove water will drive the reaction to completion.[13]

Section 3: Experimental Protocols & Data
Optimized Protocol for this compound

1. Preparation and Reagent Formation:

  • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Allow to cool to room temperature under a positive flow of dry nitrogen.

  • Add magnesium turnings (1.2 eq.) to the flask. Add a single crystal of iodine.

  • In the dropping funnel, prepare a solution of 4-bromo-1-fluoro-2-methylbenzene (1.0 eq.) in anhydrous THF.

  • Add a small portion (~10%) of the aryl bromide solution to the magnesium. The brown color of the iodine should fade, and gentle bubbling or an exotherm may be observed, indicating initiation. If not, gently warm the flask.

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. Cool the grey, cloudy solution to room temperature.

2. Grignard Addition:

  • Cool the Grignard reagent solution to 0 °C using an ice-water bath.

  • Dissolve 3,3,5,5-tetramethylcyclohexanone (0.95 eq.) in anhydrous THF and add it to the dropping funnel.

  • Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 5 °C.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor by TLC for the consumption of the ketone.

3. Workup and Dehydration:

  • Cool the reaction mixture back to 0 °C.

  • Slowly and carefully quench the reaction by adding it to a stirred, ice-cold solution of 1 M aqueous HCl.

  • Continue stirring until all solids have dissolved. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts, wash with saturated aqueous NaHCO₃, then with brine.[9]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

4. Purification:

  • The crude product can be purified by flash column chromatography on silica gel, typically using a non-polar eluent system such as hexanes or a hexanes/ethyl acetate gradient.

Troubleshooting Summary Table
Problem Potential Cause(s) Recommended Solution(s)
Reaction Fails to Initiate 1. Wet glassware/solvents.[4] 2. Passivated MgO layer on turnings.[1]1. Rigorously dry all equipment and use anhydrous solvents.[9] 2. Activate Mg with I₂, 1,2-dibromoethane, or by crushing.[5]
Low Yield of Grignard Reagent 1. Trace moisture in reagents.[2] 2. Incomplete reaction.1. Purify/dry aryl halide and solvent. 2. Ensure sufficient reflux time after addition.
Low Yield of Final Product 1. Enolization of the ketone.[1][17] 2. Incomplete reaction with ketone.1. Add ketone at low temperature (0 °C).[18] 2. Allow reaction to warm to RT and stir for 1-2 hours post-addition.
Biphenyl Impurity Present Wurtz-type homocoupling of aryl halide.[10]Add aryl halide slowly to Mg suspension; avoid high local concentrations.
Alcohol Isolated Instead of Alkene Incomplete dehydration.Use a strong acid (e.g., 1M HCl) in the workup or perform a separate acid-catalyzed dehydration step.[13]
Persistent Emulsion at Workup Formation of fine magnesium salt precipitates.[9]Add saturated NaCl (brine) to increase ionic strength. Filter the entire mixture through Celite before separation.[9]
Section 4: Visual Guides

Below are diagrams illustrating the experimental workflow and a logical troubleshooting path.

G cluster_prep Phase 1: Reagent Formation cluster_reaction Phase 2: C-C Bond Formation cluster_workup Phase 3: Workup & Purification A 1. Dry Glassware & Setup Under N2 B 2. Activate Mg Turnings (e.g., with Iodine) A->B C 3. Slow Addition of 4-Bromo-1-fluoro-2-methylbenzene in Anhydrous THF B->C D 4. Reflux to Complete Formation C->D E 5. Cool Grignard Reagent to 0 °C D->E Proceed if successful F 6. Slow Addition of 3,3,5,5-Tetramethylcyclohexanone in Anhydrous THF E->F G 7. Warm to RT & Stir F->G H 8. Quench with ice-cold 1M HCl (Dehydration) G->H I 9. Extraction with Organic Solvent H->I J 10. Wash, Dry, & Concentrate I->J K 11. Purify via Column Chromatography J->K

Caption: High-level workflow for the synthesis.

G q_node q_node s_node s_node f_node f_node start Start: Low Final Yield q1 Did the Grignard reaction initiate? start->q1 q2 Is unreacted ketone present? q1->q2 Yes f1 Problem: Initiation Failure Cause: Wet conditions / Passive Mg Fix: Dry system, Activate Mg [3, 24] q1->f1 No q3 Is biphenyl the major impurity? q2->q3 No f2 Problem: Incomplete Addition Cause: Enolization / Steric Hindrance Fix: React at low temp (0°C) [18] q2->f2 Yes q4 Is the alcohol isolated instead of alkene? q3->q4 No f3 Problem: Wurtz Coupling Cause: High halide concentration Fix: Slow halide addition [30] q3->f3 Yes f4 Problem: Incomplete Dehydration Cause: Insufficiently acidic workup Fix: Use 1M HCl quench or separate dehydration step [15] q4->f4 Yes s1 Yield issue is likely in workup/purification q4->s1 No

Caption: Troubleshooting decision tree for low yield.

Section 5: Workup and Purification FAQs
Q6: I'm struggling with a persistent emulsion during the aqueous workup. How can I break it?

A6: Emulsions are a common and frustrating issue in Grignard workups. They are typically caused by finely precipitated magnesium salts that stabilize the interface between the organic and aqueous layers.[9]

Troubleshooting & Optimization:

  • Add Brine: Transfer the entire mixture to a larger separatory funnel and add a significant volume of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break up the emulsion by drawing water out of the organic layer.[9]

  • Filtration: If solids are visible, filter the entire biphasic mixture through a pad of a filter aid like Celite. This will remove the fine inorganic precipitates that are stabilizing the emulsion.[9]

  • Patience and Gentle Agitation: Avoid vigorous shaking during the extraction. Instead, use gentle, repeated inversions of the separatory funnel. Sometimes, letting the mixture stand undisturbed for an extended period can allow the layers to separate.

  • Centrifugation: If available, centrifuging the mixture is a highly effective, albeit less common, method for forcing layer separation.[9]

References
  • What happens when a Grignard reagent is treated with w
  • How does w
  • Troubleshooting low yields in Grignard reactions with Diisopentyl ether - Benchchem.
  • [FREE] Why must water be excluded from the Grignard reaction?
  • grignard reagents - Chemguide.
  • How dangerous is actually adding water to Grignard reagent? : r/chemistry - Reddit.
  • Grignard Reaction, Mechanism, Reagent and Che
  • The Grignard Reaction Mechanism - Chemistry Steps.
  • Grignard reaction - Wikipedia.
  • 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis - ChemicalBook.
  • Technical Support Center: Purification of Grignard Reaction Products - Benchchem.
  • Optimizing reaction conditions for Grignard addition to 6-Bromohexan-2-one - Benchchem.
  • How to improve the percent yield in Grignard reaction - Quora.
  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit.
  • Grignard reaction.
  • Grignard Reaction.
  • Grignard reagent - Wikipedia.
  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts.

Sources

Technical Support Center: Purification of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Synthatech Solutions Application Science Team

Welcome to the technical support guide for the purification of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to empower you to overcome common purification challenges and achieve high purity for your target compound.

Introduction to the Compound and Its Challenges

This compound is a nonpolar, aromatic compound characterized by a bulky, hydrophobic tetramethylcyclohexene moiety. Its purification is often complicated by the presence of structurally similar impurities, residual catalysts from synthesis (e.g., palladium), and starting materials. This guide outlines a logical workflow to diagnose purity issues and select the most effective purification strategy.[1][2]

Part 1: Initial Assessment & Troubleshooting FAQs

A successful purification begins with a thorough assessment of the crude material. This section addresses the most common initial challenges.

FAQ 1: My initial purity analysis (GC/LC-MS, ¹H NMR) shows multiple impurities. Where do I start?

Answer: The first step is to identify the nature of the impurities. A systematic approach is crucial.

  • Identify Known Impurities : Compare your analytical data (¹H NMR, MS) against the known starting materials and common reaction byproducts. For instance, if your synthesis was a Suzuki-Miyaura coupling, look for signals corresponding to unreacted aryl halide, boronic acid, and homocoupled byproducts.[3][4][5] ¹H NMR reference tables for common lab solvents and reagents can be invaluable for identifying extraneous peaks.[6][7][8][9]

  • Assess Polarity Differences via TLC : Thin-Layer Chromatography (TLC) is the most effective initial technique to visualize the separation potential.[10] Test various solvent systems to determine if your target compound can be separated from impurities based on polarity. A good starting point is a nonpolar solvent like hexane with a slightly more polar solvent like ethyl acetate or dichloromethane.[1][11]

    • Goal: Find a solvent system where your desired compound has an Rf value of approximately 0.3, and impurities are well-separated.[11]

Workflow for Initial Purity Assessment

G cluster_start Initial Analysis cluster_diagnosis Impurity Diagnosis cluster_decision Strategy Selection cluster_action Purification Path Crude_Product Crude Product Analysis Analyze via ¹H NMR, LC-MS, GC-MS Crude_Product->Analysis Identify Identify Impurities: - Starting Materials - Homocoupled Byproducts - Catalyst Residues Analysis->Identify TLC Perform TLC Analysis (e.g., Hexane/EtOAc) Identify->TLC Decision Are impurities separable by polarity? TLC->Decision Yes Yes Decision->Yes Rf Diff > 0.2 No No Decision->No Rf Diff < 0.2 or Streaking Chroma Proceed to Column Chromatography Yes->Chroma Recryst Consider Recrystallization or Distillation No->Recryst

Caption: Initial workflow for diagnosing impurities and selecting a purification path.

FAQ 2: I see a black/grey particulate in my crude product. What is it and how do I remove it?

Answer: This is almost certainly residual palladium catalyst from a cross-coupling reaction.[12] It must be removed as it can interfere with subsequent steps and purification.

  • Primary Solution: Filtration through Celite . This is the most common and effective method for removing heterogeneous palladium.[13][14] Before concentrating your reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate or dichloromethane) and pass it through a short plug of Celite (diatomaceous earth) in a fritted funnel or pipette. The Celite pad traps the fine metal particles.[13][14]

  • Alternative for Soluble/Colloidal Palladium : If filtration is incomplete, you may have soluble or colloidal palladium.[13][15] In this case, treatment with a scavenger resin (e.g., thiol- or phosphine-functionalized silica) can be highly effective.[12] Stirring the crude solution with the scavenger resin for several hours, followed by filtration, will bind and remove the soluble metal.

FAQ 3: My compound streaks badly on the TLC plate, even in nonpolar solvents. What does this mean?

Answer: Streaking typically indicates one of two issues:

  • Compound Instability : Your compound might be degrading on the acidic surface of the silica gel. You can test this by spotting the TLC plate, letting it sit for 10-15 minutes before eluting, and comparing it to a plate that is eluted immediately. If the streaking is worse on the delayed plate, degradation is likely.

    • Solution : Consider using a different stationary phase, such as neutral alumina, or adding a small amount (~0.1%) of a base like triethylamine to your eluent to neutralize the silica surface.[11]

  • Overloading : You may be applying too much sample to the TLC plate.

    • Solution : Dilute your sample significantly before spotting it on the plate. The spot should be small and faint.[10]

Part 2: Detailed Purification Protocols

Based on your initial assessment, select the appropriate protocol below.

Protocol 1: Flash Column Chromatography

This is the most versatile technique for separating compounds with different polarities.[10][16][17] For this compound, which is highly nonpolar, a normal-phase silica gel column is standard.[1][2]

Step-by-Step Methodology:
  • Solvent System Selection : Using TLC, identify a solvent system that provides good separation. For this nonpolar compound, begin with pure hexane and gradually increase the percentage of a slightly more polar solvent.

  • Column Packing :

    • Select a column with an appropriate diameter for your sample size (see table below).

    • Add a small plug of cotton or glass wool, followed by a thin layer of sand.

    • Dry pack the column with silica gel (typically 6-10 inches high).[11]

    • Gently tap the column to ensure even packing and then flush with the initial, nonpolar eluent.

  • Sample Loading :

    • Dissolve your crude product in the minimum amount of a nonpolar solvent, preferably the eluent itself or a volatile solvent like dichloromethane.[16][18]

    • Carefully pipette the solution onto the top of the silica bed.

    • Allow the sample to absorb fully into the silica.

  • Elution and Fraction Collection :

    • Begin eluting with your chosen solvent system. If using a gradient, start with a low polarity and slowly increase it.

    • Collect fractions and monitor their contents by TLC to identify which ones contain your pure product.[11]

Data Table: Solvent System & Column Selection
Crude Sample MassColumn DiameterRecommended Fraction SizeInitial Solvent System (Test)
5-50 mg10 mm~2-4 mL100% Hexane
50-300 mg20 mm~5-10 mL99:1 Hexane:Ethyl Acetate
0.3-1 g25 mm~10-15 mL98:2 Hexane:Ethyl Acetate
1-5 g50 mm~20-30 mL95:5 Hexane:Dichloromethane

This table is adapted from common laboratory practices.[19]

Protocol 2: Recrystallization

If your crude product is a solid and chromatography provides poor separation from a key impurity, recrystallization may be an effective alternative.[20][21][22] The principle is to find a solvent in which your compound is soluble when hot but insoluble when cold.[20][21]

Step-by-Step Methodology:
  • Solvent Screening :

    • Place a small amount of crude material in several test tubes.

    • Add a small amount of a different solvent to each tube (e.g., hexane, ethanol, isopropanol, acetone, ethyl acetate).[20][23]

    • A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[24]

  • Dissolution :

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Using the minimum amount of hot solvent is critical for good recovery.[20][21]

  • Cooling & Crystallization :

    • Allow the flask to cool slowly to room temperature. Rapid cooling can trap impurities.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation :

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum.

Protocol 3: Kugelrohr Distillation

For high-boiling, thermally stable compounds like this one, Kugelrohr distillation is an excellent method for removing non-volatile impurities (e.g., baseline material, salts, catalyst residues).[25][26][27] It is a short-path distillation technique performed under high vacuum.[26]

Step-by-Step Methodology:
  • Apparatus Setup :

    • Place the crude oil into the first bulb of the Kugelrohr apparatus.[28]

    • Connect the series of bulbs and attach the apparatus to a motor for rotation and a high-vacuum line.

  • Distillation :

    • Begin rotating the bulbs to create a thin film of the material on the glass surface.[27][28]

    • Slowly heat the oven. The product will distill over a short distance and condense in the first cooled receiving bulb.

    • Collect the clear, distilled product. Non-volatile impurities will remain in the initial pot.

Part 3: Troubleshooting Common Purification Issues

Troubleshooting Guide
Problem Possible Cause(s) Recommended Solution(s)
Poor separation in column chromatography 1. Incorrect solvent system polarity.[17] 2. Column was overloaded. 3. Column packed improperly.1. Re-optimize the eluent using TLC. Aim for a larger difference in Rf values.[29] 2. Use a wider column or less sample. 3. Repack the column, ensuring no cracks or channels.[11]
Compound won't crystallize ("oiling out") 1. Solution is not saturated (too much solvent used).[21] 2. Presence of impurities inhibiting crystal lattice formation.[29] 3. Cooling was too rapid.1. Gently boil off some solvent to increase concentration and attempt cooling again. 2. Try scratching the inside of the flask with a glass rod to induce nucleation. If that fails, purify by another method (e.g., chromatography) first.[29] 3. Ensure slow cooling to room temperature before moving to an ice bath.[20]
Product recovery is very low after chromatography 1. Compound is unstable on silica. 2. Compound is eluting in very dilute fractions.[17] 3. Compound is very nonpolar and eluted in the solvent front.[17]1. Switch to neutral alumina or use a less acidic eluent. 2. Concentrate a wider range of fractions and re-check by TLC. 3. Collect the very first fractions immediately after loading and check them carefully by TLC.[11]
Visualization of Chromatographic Separation

G cluster_column Flash Column Chromatography cluster_elution Elution Over Time (with Hexane/EtOAc) Column Top of Column (Sample Loaded) Silica Gel Stationary Phase Bottom of Column Time1 T=0 Product (P) Impurity 1 (I1) Impurity 2 (I2) Time2 T=5 min I1 (less polar) P I2 (more polar) Time1:f1->Time2:f0 Time1:f0->Time2:f1 Time1:f2->Time2:f2 Time3 T=10 min I1 (eluted) P I2 Time2:f0->Time3:f0 Time2:f1->Time3:f1 Time2:f2->Time3:f2 Time4 T=15 min P (eluted) I2 Time3:f1->Time4:f1 Time3:f2->Time4:f2 path1 I1 Path path2 Product Path path3 I2 Path

Caption: Separation of compounds by polarity during flash chromatography.

References
  • Vertex AI Search. GC Column Troubleshooting Guide. (2025).
  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). [Link]

  • RSC Education. Finding the best solvent for recrystallisation student sheet. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • Chemistry LibreTexts. Distillation. (2022). [Link]

  • ResearchGate. How can i remove palladium Pd catalyst easily?. (2015). [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Wikipedia. Kugelrohr. [Link]

  • Journal of Chemical Education.
  • University of California, Los Angeles. Recrystallization. [Link]

  • J-KEM Scientific. About J-KEM's Kugelrohr Short Path Distillation System. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. [Link]

  • Grokipedia. Kugelrohr.
  • Sigma-Aldrich. Labware Notes.
  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). [Link]

  • ResearchGate. How to remove palladium catalyst from reaction mixture ?. (2017). [Link]

  • Benchchem. Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
  • Google Patents. US20050256327A1 - Method of removing palladium.
  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. (2025). [Link]

  • Benchchem. Palladium Catalyst Removal: A Technical Support Guide for Researchers.
  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. (2017). [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). [Link]

  • Chemistry LibreTexts. Running a flash column. (2025). [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). [Link]

  • The Journal of Organic Chemistry.
  • Organometallics.
  • University of California, Santa Barbara, Zakarian Group. HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Choices. (2012). [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Benchchem.
  • ResearchGate. Purification of non polar compounds?. (2022). [Link]

  • ResearchGate. How can I purify two different-substituted aromatic compounds?. (2019). [Link]

  • EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. (2023). [Link]

  • Varsity Tutors. How to Purify Compounds - Organic Chemistry. [Link]

Sources

Technical Support Center: Scaling the Synthesis of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 1-(4-fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene. The following content provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during the scale-up of this multi-step synthesis. Our approach is grounded in established chemical principles to ensure both safety and success in your synthetic endeavors.

Synthesis Overview: A Strategic Approach

The synthesis of this compound is most effectively achieved through a two-stage process involving a Grignard reaction followed by an acid-catalyzed dehydration. This pathway is selected for its reliability and use of readily accessible precursors.

The core transformation involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a sterically hindered ketone, followed by elimination to form the target tetrasubstituted alkene.

Overall Reaction Scheme:

Synthesis_Workflow SM1 4-Bromo-1-fluoro-2-methylbenzene Grignard 4-Fluoro-3-methylphenyl- magnesium bromide SM1->Grignard    Initiation/Formation (THF, I2 catalyst) SM2 Magnesium Turnings SM2->Grignard    Initiation/Formation (THF, I2 catalyst) Alcohol Tertiary Alcohol Intermediate Grignard->Alcohol    Nucleophilic Addition (THF, 0°C to RT) Ketone 3,3,5,5-Tetramethyl- cyclohexanone Ketone->Alcohol Product 1-(4-Fluoro-3-methylphenyl)- 3,3,5,5-tetramethylcyclohexene Alcohol->Product    Dehydration (p-TsOH, Toluene)

Caption: Overall synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when scaling this synthesis?

The primary challenge is managing the Grignard reaction between 4-fluoro-3-methylphenylmagnesium bromide and the sterically hindered 3,3,5,5-tetramethylcyclohexanone. Low conversion rates are common due to the high activation energy required for the nucleophilic attack.[1] Competing side reactions, such as enolization of the ketone, can also significantly reduce the yield of the desired tertiary alcohol intermediate.[2][3]

Q2: Why is a Grignard pathway preferred over other cross-coupling methods like a Suzuki reaction?

While a Suzuki-Miyaura coupling is an excellent method for forming C-C bonds, it would require a different set of starting materials, such as a vinyl boronic ester of the cyclohexene ring.[4][5] The Grignard pathway is more direct, utilizing commercially available or easily synthesized starting materials: 4-bromo-1-fluoro-2-methylbenzene and 3,3,5,5-tetramethylcyclohexanone.[6]

Q3: What analytical techniques are recommended for in-process monitoring?

  • Thin-Layer Chromatography (TLC): Ideal for quickly assessing the consumption of starting materials (ketone) and the formation of the alcohol intermediate and final alkene product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the conversion rate and can help identify side products, such as the product of Wurtz coupling or the reduced alcohol.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the intermediate and the final product, as well as for identifying isomeric impurities. The presence of fluorine will result in characteristic splitting patterns in the aromatic region.[7][8]

Q4: Are there any specific safety concerns to be aware of during scale-up?

Yes. Grignard reactions are highly exothermic and can be slow to initiate, which may lead to a dangerous accumulation of unreacted alkyl halide.[9] If the reaction initiates suddenly, a runaway reaction can occur. It is critical to ensure adequate cooling capacity, controlled addition of reagents, and continuous monitoring of the internal temperature.[9] The use of anhydrous solvents and a dry inert atmosphere (Nitrogen or Argon) is mandatory to prevent quenching of the Grignard reagent and potential fire hazards.

Troubleshooting Guides by Synthetic Stage

This section addresses specific problems you may encounter during your experiments.

Stage 1: Grignard Reagent Formation

Q: My Grignard reaction is difficult to initiate. The mixture is not becoming warm or cloudy. What should I do?

A: This is a common issue, often caused by a passivated oxide layer on the magnesium turnings or trace amounts of water in the system.

  • Causality: The Grignard reaction occurs on the surface of the magnesium metal. An MgO layer prevents the organic halide from accessing the metal surface. Water will protonate and destroy any Grignard reagent that does form.

  • Troubleshooting Steps:

    • Ensure Absolute Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried under vacuum and cooled under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous THF.[10]

    • Magnesium Activation: The magnesium turnings must be activated. Add a small crystal of iodine (I₂) to the flask with the magnesium. The iodine etches the surface of the magnesium, exposing fresh metal.[10][11] You can also add 1,2-dibromoethane, which reacts with the magnesium to form ethylene gas and MgBr₂, activating the surface.

    • Initial Reagent Addition: Add a small portion (5-10%) of your 4-bromo-1-fluoro-2-methylbenzene solution and gently warm the mixture. An exotherm (increase in temperature) and the appearance of a cloudy, grayish color indicate successful initiation.[9] Once initiated, the remaining halide solution should be added dropwise at a rate that maintains a gentle reflux.

Q: The reaction mixture turned dark brown or black during reagent formation. Is this normal?

A: A dark brown or black color often indicates the formation of finely divided metal from side reactions, such as Wurtz coupling, or decomposition due to impurities.[2] While a gray or light brown color is normal, a very dark solution may suggest a lower yield of the active Grignard reagent. It is advisable to titrate the reagent before use to determine its actual concentration.

Stage 2: Grignard Addition to Ketone

Q: The yield of my tertiary alcohol is very low, and I recover a lot of unreacted 3,3,5,5-tetramethylcyclohexanone. Why?

A: This is the most anticipated challenge, stemming from steric hindrance and a competing side reaction: enolization.

  • Causality: The 3,3,5,5-tetramethylcyclohexanone is a sterically bulky ketone. The Grignard reagent can act as a base, abstracting an alpha-proton from the ketone to form an enolate.[3] This enolate is unreactive towards further nucleophilic attack and will revert to the starting ketone upon aqueous workup.

  • Troubleshooting & Optimization:

    • Inverse Addition: Add the ketone solution slowly to the Grignard reagent at 0 °C. This maintains a high concentration of the Grignard reagent relative to the ketone, favoring the desired nucleophilic addition over enolization.

    • Increase Reaction Temperature: For highly hindered ketones, increasing the temperature can provide the necessary energy to overcome the steric barrier. After the initial addition at 0°C, allow the reaction to warm to room temperature or gently reflux in THF.[1] Monitor by TLC to find the optimal balance between reaction rate and side product formation.

    • Use of Additives: The addition of anhydrous cerium(III) chloride (CeCl₃) can mitigate this issue. CeCl₃ undergoes transmetallation with the Grignard reagent to form a more nucleophilic and less basic organocerium reagent (Luche reaction), which strongly favors addition over enolization.[1]

Troubleshooting_Low_Yield Problem Low Yield of Tertiary Alcohol (High Ketone Recovery) Cause1 Steric Hindrance Problem->Cause1 Primary Reason Cause2 Enolization Side Reaction (Grignard acts as base) Problem->Cause2 Competing Reaction Solution1 Increase Reaction Temperature (e.g., reflux in THF) Cause1->Solution1 Solution2 Use Inverse Addition (Add ketone to Grignard) Cause2->Solution2 Solution3 Employ Additives (e.g., CeCl3) (Forms less basic organocerium) Cause2->Solution3

Sources

Technical Support Center: Preventing Isomerization of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for a common challenge in synthetic chemistry: the unintended isomerization of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene. This guide is designed for researchers, scientists, and professionals in drug development who encounter this issue. Here, we provide in-depth troubleshooting advice, frequently asked questions, and preventative protocols to ensure the stability and desired isomeric purity of your compound during reactions.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary cause of isomerization in this compound?

A1: The principal cause of isomerization is the migration of the double bond within the tetramethylcyclohexene ring. This is often catalyzed by the presence of acidic or basic impurities in the reaction mixture. The tetrasubstituted double bond is thermodynamically the most stable, but under certain reaction conditions, it can shift to a less substituted, and therefore less stable, position.[1][2][3]

Q2: I'm observing an unexpected isomer in my final product after a Suzuki-Miyaura coupling reaction. What could be the issue?

A2: While the Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, certain conditions can promote isomerization.[4][5] Common culprits include:

  • The choice of base: Strong bases can facilitate double bond migration.

  • Elevated temperatures: Higher temperatures can provide the activation energy needed for isomerization.

  • Prolonged reaction times: The longer the reaction is exposed to catalytic or basic conditions, the higher the probability of isomerization.

  • Palladium catalyst choice: Some palladium complexes can have a higher propensity to promote isomerization.

Q3: Can the solvent I use influence the rate of isomerization?

A3: Absolutely. The polarity of the solvent can influence the stability of charged intermediates or transition states that may be involved in the isomerization mechanism.[6][7][8][9] Polar aprotic solvents are generally preferred for many coupling reactions, but it's crucial to screen solvents to find the optimal balance between reaction efficiency and isomerization prevention.

Q4: How can I confirm that isomerization has occurred?

A4: The most reliable methods for detecting and quantifying isomers are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between different isomers based on the chemical shifts and coupling constants of the protons and carbons near the double bond.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate isomers and provide their mass spectra for identification.

  • High-Performance Liquid Chromatography (HPLC): Chiral or achiral HPLC can be used to separate and quantify isomers.

II. Troubleshooting Guide: A Deeper Dive
Issue 1: Significant Isomer Formation During a Palladium-Catalyzed Cross-Coupling Reaction

Symptoms:

  • NMR or GC-MS analysis of the crude reaction mixture shows the presence of one or more unexpected peaks corresponding to isomers of the desired product.

  • The yield of the desired this compound is lower than expected.

Root Cause Analysis and Solutions:

The isomerization in palladium-catalyzed reactions often proceeds through a β-hydride elimination and re-insertion mechanism. The presence of acidic or basic species can also catalyze this process.

Solutions:

  • Optimize the Base:

    • Weaker Bases: Switch from strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) to milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[5]

    • Screening: Perform small-scale reactions with a panel of bases to identify the one that minimizes isomerization while maintaining an acceptable reaction rate.

  • Control the Temperature:

    • Lower Reaction Temperature: If the reaction is being run at an elevated temperature, try reducing it. Many modern palladium catalysts are highly active at room temperature.[10][11]

    • Temperature Titration: Gradually decrease the temperature in small increments (e.g., 10 °C) to find the lowest effective temperature.

  • Minimize Reaction Time:

    • Reaction Monitoring: Closely monitor the reaction progress using TLC, GC, or LC-MS. Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor isomerization.

  • Select the Right Catalyst and Ligand:

    • Ligand Choice: The choice of phosphine ligand on the palladium catalyst is critical. Bulky, electron-rich ligands can often suppress side reactions, including isomerization.[12] Consider ligands like SPhos or XPhos.

    • Catalyst Loading: Use the lowest effective catalyst loading to minimize potential side reactions.

Experimental Protocol: Minimizing Isomerization in a Suzuki-Miyaura Coupling

Objective: To couple 1-bromo-3,3,5,5-tetramethylcyclohexene with (4-fluoro-3-methylphenyl)boronic acid while minimizing isomerization.

Materials:

  • 1-bromo-3,3,5,5-tetramethylcyclohexene

  • (4-fluoro-3-methylphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Water, degassed

Procedure:

  • Inert Atmosphere: Set up the reaction in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add 1-bromo-3,3,5,5-tetramethylcyclohexene (1.0 eq), (4-fluoro-3-methylphenyl)boronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of anhydrous toluene.

  • Reaction Initiation: Add the catalyst pre-mixture to the reaction flask, followed by the remaining anhydrous toluene and degassed water (e.g., a 10:1 toluene:water ratio).

  • Temperature Control: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS every hour.

  • Work-up: Once the starting material is consumed, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR to determine the isomeric ratio.

Issue 2: Isomerization During Purification

Symptoms:

  • The crude product shows high isomeric purity, but after purification (e.g., silica gel chromatography), the final product is contaminated with isomers.

Root Cause Analysis and Solutions:

Silica gel is acidic and can catalyze the isomerization of sensitive alkenes.

Solutions:

  • Neutralize Silica Gel:

    • Triethylamine Wash: Before preparing the column, wash the silica gel with a solution of 1-2% triethylamine in the eluent system. This will neutralize the acidic sites on the silica.

    • Pre-treated Silica: Use commercially available deactivated or neutral silica gel.

  • Alternative Purification Methods:

    • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.

    • Preparative HPLC: Reverse-phase preparative HPLC can often provide excellent separation of isomers without causing further isomerization.

    • Crystallization: If the desired product is a solid, crystallization can be a highly effective method for purification and isomer separation.

III. Understanding the Mechanism of Isomerization

The isomerization of the double bond in the tetramethylcyclohexene ring can occur through two primary pathways:

1. Acid-Catalyzed Isomerization

In the presence of an acid (H⁺), the double bond can be protonated to form a carbocation intermediate. A subsequent deprotonation at an adjacent carbon can lead to the formation of a different alkene isomer. The stability of the resulting alkene often drives this process, with more substituted alkenes being thermodynamically favored.[13][14]

Acid_Catalyzed_Isomerization Reactant 1-(4-Fluoro-3-methylphenyl)- 3,3,5,5-tetramethylcyclohexene Protonation Protonation (+H⁺) Reactant->Protonation Carbocation Tertiary Carbocation Intermediate Protonation->Carbocation Deprotonation Deprotonation (-H⁺) Carbocation->Deprotonation Isomer Isomerized Product Deprotonation->Isomer

Caption: Acid-catalyzed isomerization pathway.

2. Base-Catalyzed Isomerization

A strong base can abstract a proton from a carbon adjacent to the double bond (an allylic proton), forming a carbanion intermediate. Reprotonation of this intermediate at a different position can result in double bond migration.[10][11]

Base_Catalyzed_Isomerization Reactant 1-(4-Fluoro-3-methylphenyl)- 3,3,5,5-tetramethylcyclohexene Deprotonation Deprotonation (Base) Reactant->Deprotonation Carbanion Allylic Carbanion Intermediate Deprotonation->Carbanion Protonation Protonation (Solvent/Acid) Carbanion->Protonation Isomer Isomerized Product Protonation->Isomer

Caption: Base-catalyzed isomerization pathway.

IV. Quantitative Data Summary

The following table provides a hypothetical summary of how different reaction conditions can affect the isomeric ratio of the product. These values are illustrative and should be determined empirically for your specific reaction.

ConditionBaseTemperature (°C)Reaction Time (h)Desired Isomer : Undesired Isomer
A KOtBu801270 : 30
B K₂CO₃801285 : 15
C K₃PO₄50695 : 5
D K₃PO₄256>99 : <1
V. Concluding Remarks

Preventing the isomerization of this compound requires careful control of reaction conditions. By understanding the underlying mechanisms of isomerization and systematically optimizing parameters such as base, temperature, reaction time, and purification methods, researchers can significantly improve the isomeric purity of their final product. This guide serves as a starting point for troubleshooting and developing robust, reliable synthetic protocols.

References
  • Highly selective skeletal isomerization of cyclohexene over zeolite-based catalysts for high-purity methylcyclopentene production. Nature Communications.[Link]

  • (PDF) Highly selective skeletal isomerization of cyclohexene over zeolite-based catalysts for high-purity methylcyclopentene production. ResearchGate.[Link]

  • Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes. Royal Society of Chemistry.[Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

  • Highly E-Selective Alkene Isomerization Using Me4NF at Room Temperature. ACS Omega.[Link]

  • Suzuki reaction. Wikipedia.[Link]

  • Catalytic, contra-Thermodynamic Alkene Isomerization. DSpace@MIT.[Link]

  • Highly E‑Selective Alkene Isomerization Using Me4NF at Room Temperature. National Center for Biotechnology Information.[Link]

  • Kinetics of the Acid‐Catalysed Reaction of Cyclohexene with Hydrogen Peroxide: Mechanistic Aspects of the “In Situ” Activation of H2O2. Semantic Scholar.[Link]

  • (PDF) Highly Selective Skeletal Isomerization of Cyclohexene Over Zeolite-Based Catalysts for High-Purity Methylcyclopentene Production. ResearchGate.[Link]

  • Alkene Stability Increases With Substitution. Master Organic Chemistry.[Link]

  • Stability of Alkenes. Fiveable.[Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate.[Link]

  • SOLVENT EFFECTS IN CIS-TRANS ISOMERIZATION. ResearchGate.[Link]

  • Stability Order of the substituted alkenes. Organic Chemistry Tutorial.[Link]

  • Solvent effects. Wikipedia.[Link]

  • Alkene stability (video). Khan Academy.[Link]

  • Stability of alkenes. SlideShare.[Link]

  • Effects of solvent medium on solubility. V: Enthalpic and entropic contributions to the free energy changes of di-substituted benzene derivatives in ethanol:water and ethanol:cyclohexane mixtures. PubMed.[Link]

  • London Dispersion and Solvent Effects on Azobenzene Switches. JLUpub.[Link]

Sources

Validation & Comparative

Comparative Analysis of Synthetic Routes to 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene is a substituted cyclohexene derivative with potential applications in medicinal chemistry and materials science. The strategic incorporation of a fluorinated phenyl group and a sterically hindered tetramethylcyclohexene moiety suggests its utility as a scaffold in the design of novel bioactive compounds and functional materials. The efficient and scalable synthesis of this molecule is therefore of considerable interest to researchers in these fields. This guide provides a comparative analysis of two plausible synthetic routes to this target compound: a Grignard reaction-based approach and a palladium-catalyzed Suzuki-Miyaura cross-coupling strategy. The discussion will delve into the mechanistic underpinnings, experimental protocols, and a comparative assessment of the two routes based on yield, scalability, and overall efficiency.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests two primary disconnection points, leading to the formulation of two distinct synthetic strategies.

G cluster_0 Route 1: Grignard Reaction cluster_1 Route 2: Suzuki-Miyaura Coupling target 1-(4-Fluoro-3-methylphenyl)- 3,3,5,5-tetramethylcyclohexene route1_intermediate 1-(4-Fluoro-3-methylphenyl)- 3,3,5,5-tetramethylcyclohexanol target->route1_intermediate Dehydration route2_reagents 4-Fluoro-3-methylphenyl- boronic acid + 3,3,5,5-Tetramethylcyclohexenyl triflate target->route2_reagents Suzuki-Miyaura Coupling route1_reagents 4-Fluoro-3-methylphenyl magnesium bromide + 3,3,5,5-Tetramethyl- cyclohexanone route1_intermediate->route1_reagents Grignard Reaction

Caption: Retrosynthetic analysis of the target compound.

Route 1: Grignard Reaction Followed by Dehydration

This classical organometallic approach involves the nucleophilic addition of a Grignard reagent to a ketone, followed by the elimination of water to form the alkene.

Mechanistic Rationale

The initial step is the formation of the 4-fluoro-3-methylphenylmagnesium bromide Grignard reagent from the corresponding aryl bromide and magnesium metal. This is followed by the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of 3,3,5,5-tetramethylcyclohexanone. The resulting magnesium alkoxide is then protonated during aqueous workup to yield the tertiary alcohol, 1-(4-fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexanol. The final step is an acid-catalyzed dehydration of this tertiary alcohol.[1][2][3] This reaction proceeds via an E1 mechanism, involving protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a stable tertiary carbocation.[1][2] A subsequent deprotonation from an adjacent carbon atom by a weak base (like water or the conjugate base of the acid catalyst) furnishes the desired alkene.[1][3]

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration A 4-Fluoro-3-methylphenyl magnesium bromide C Magnesium Alkoxide Intermediate A->C Nucleophilic Addition B 3,3,5,5-Tetramethyl- cyclohexanone B->C D 1-(4-Fluoro-3-methylphenyl)- 3,3,5,5-tetramethylcyclohexanol C->D Aqueous Workup E Tertiary Alcohol (from Step 1) F Protonated Alcohol E->F Protonation (H+) G Tertiary Carbocation F->G Loss of H2O H 1-(4-Fluoro-3-methylphenyl)- 3,3,5,5-tetramethylcyclohexene G->H Deprotonation G cluster_0 Preparation of Coupling Partners cluster_1 Suzuki-Miyaura Coupling A 4-Fluoro-3-methylphenyl halide B 4-Fluoro-3-methylphenyl- boronic acid A->B Lithiation, B(OR)3 C 3,3,5,5-Tetramethyl- cyclohexanone D 3,3,5,5-Tetramethylcyclohexenyl triflate C->D Enolate formation, Tf2O or Comins' reagent E Pd(0) Catalyst F Oxidative Addition Intermediate E->F Oxidative Addition (with Vinyl Triflate) G Transmetalation Intermediate F->G Transmetalation (with Boronic Acid + Base) H 1-(4-Fluoro-3-methylphenyl)- 3,3,5,5-tetramethylcyclohexene G->H Reductive Elimination H->E Catalyst Regeneration

Sources

A Researcher's Guide to Investigating the Structure-Activity Relationship of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the exploration of novel chemical scaffolds is the cornerstone of discovering next-generation therapeutics. The 1-(4-fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene core represents a promising, yet underexplored, scaffold. This guide provides a comprehensive framework for investigating the structure-activity relationship (SAR) of its derivatives, drawing upon established principles in medicinal chemistry and providing detailed experimental protocols for biological evaluation.

Introduction to the Core Scaffold: Rationale and Potential

The this compound scaffold integrates several key features that are attractive for drug design. The cyclohexene ring provides a rigid, three-dimensional structure that can orient substituents in precise vectors, a critical factor for specific interactions with biological targets.[1] The gem-dimethyl groups on the cyclohexene ring can enhance metabolic stability and lipophilicity, potentially improving pharmacokinetic properties. Furthermore, the 4-fluoro-3-methylphenyl moiety offers sites for chemical modification to modulate potency, selectivity, and physicochemical properties. The presence of a fluorine atom, in particular, can have a remarkable impact on biological activity by influencing metabolic stability and binding affinity.[2]

While direct biological data for this specific scaffold is nascent, related cyclohexane and cyclohexene derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antiproliferative, and antimicrobial effects.[1][3][4][5] This precedent provides a strong rationale for the systematic investigation of the SAR of this novel class of compounds.

A Proposed Strategy for SAR Investigation

A systematic approach to understanding the SAR of this scaffold involves the synthesis and biological evaluation of a focused library of derivatives. The following sections outline a logical progression for modifying the core structure and the key biological assays for their characterization.

Proposed Modifications to the Core Scaffold

To elucidate the SAR, modifications should be made to three key regions of the molecule: the phenyl ring, the cyclohexene ring, and the linker between the two.

Table 1: Proposed Analogs for Initial SAR Exploration

Derivative Modification Rationale
Series A: Phenyl Ring Substituents
A1Removal of the fluorine atomTo assess the impact of the electronegative fluorine on activity.
A2Removal of the methyl groupTo understand the steric and electronic contributions of the methyl group.
A3Isomeric relocation of the fluorine and methyl groupsTo probe the importance of substituent positioning on the phenyl ring.
A4Introduction of other electron-withdrawing groups (e.g., -Cl, -CF3) at the 4-positionTo evaluate the effect of different electron-withdrawing groups on potency.[2][6]
A5Introduction of electron-donating groups (e.g., -OCH3, -OH) at the 4-positionTo determine if electron-donating properties are favorable for activity.
Series B: Cyclohexene Ring Modifications
B1Saturation of the double bond (cyclohexane)To assess the role of the cyclohexene double bond in biological activity.
B2Removal of the gem-dimethyl groupsTo understand the contribution of these bulky groups to activity and lipophilicity.
B3Introduction of polar functional groups (e.g., -OH, =O) on the cyclohexene ringTo explore the potential for improved solubility and new binding interactions.
Key Biological Assays for SAR Screening

The initial biological evaluation should focus on broadly applicable assays to identify potential therapeutic areas. Cytotoxicity screening against a panel of cancer cell lines is a common starting point in drug discovery.[7][8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and is a primary tool for screening the cytotoxic potential of novel compounds.[7][8][9]

Experimental Protocol: MTT Cytotoxicity Assay[8][9]

1. Cell Culture and Seeding:

  • Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a humidified incubator at 37°C with 5% CO2.[7][8]
  • Harvest cells in the logarithmic growth phase.
  • Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[8]

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[9]
  • Perform serial dilutions to create a range of concentrations (e.g., 5, 10, 20, 40, 80 µM).[8]
  • Treat the cells with the various concentrations of the test compounds. Include a vehicle control (DMSO alone) and a positive control (a known cytotoxic drug).[8][9]
  • Incubate the plates for 24 to 72 hours.[7][8][10]

3. MTT Addition and Formazan Solubilization:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
  • Incubate for an additional 3-4 hours at 37°C to allow viable cells to metabolize MTT into formazan crystals.[9]
  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

4. Data Acquisition and Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.[7][9]
  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.[9]

Data Presentation and Interpretation

The results of the biological assays should be organized in a clear and concise manner to facilitate the identification of SAR trends.

Table 2: Hypothetical Cytotoxicity Data for this compound Derivatives against MCF-7 Cells

Derivative Modification IC50 (µM) Interpretation
Parent-15.2Baseline activity.
A1No Fluorine> 100The fluorine atom is critical for activity.
A2No Methyl25.8The methyl group contributes to potency.
A4 (-CF3)4-Trifluoromethyl8.4A stronger electron-withdrawing group enhances potency.
B1 (Cyclohexane)Saturated Ring50.1The cyclohexene double bond is important for activity.

Visualizing Workflows and Relationships

Diagrams are essential tools for visualizing experimental workflows and summarizing complex relationships.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Core Core Scaffold Derivatives Derivative Library (A1-B3) Core->Derivatives Systematic Modification Cytotoxicity Cytotoxicity Assay (MTT) Derivatives->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., TNF-α inhibition) Derivatives->AntiInflammatory SAR Structure-Activity Relationship Cytotoxicity->SAR AntiInflammatory->SAR Lead Lead Compound Identification SAR->Lead

Caption: A generalized workflow for the investigation of the structure-activity relationship of novel chemical entities.

Hypothetical_SAR Parent Parent IC50 = 15.2 µM A1 A1 (No F) IC50 > 100 µM Parent->A1 Loss of activity A4 A4 (-CF3) IC50 = 8.4 µM Parent->A4 Increased potency B1 B1 (Saturated) IC50 = 50.1 µM Parent->B1 Decreased activity

Caption: A hypothetical SAR map based on cytotoxicity data, illustrating the impact of key structural modifications.

Conclusion and Future Directions

This guide provides a foundational framework for initiating the SAR investigation of this compound derivatives. The proposed synthetic analogs and detailed biological testing protocols offer a clear path forward for researchers. The initial focus on cytotoxicity is a pragmatic starting point, and promising results should be followed by more specific mechanistic studies to elucidate the mode of action.[9] Further investigations could also explore other therapeutic areas, such as anti-inflammatory or antimicrobial applications, based on the broader activities of related cyclohexane compounds.[1][3][4] Through a systematic and logical approach, the therapeutic potential of this novel chemical scaffold can be thoroughly explored.

References

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. Retrieved from [Link]

  • PubMed. (2019). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. Retrieved from [Link]

  • Pharmaceutical Chemistry Journal. (2011). Synthesis and Biological Activity of the Derivatives of 2,4,6,8,10,12-Hexaazatetracyclo[5.5.0.03,11.05,9]dodecane. Retrieved from [Link]

  • Wiley Online Library. (2019). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. Retrieved from [Link]

  • ACS Omega. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. Retrieved from [Link]

  • PubMed Central. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. Retrieved from [Link]

  • ResearchGate. (2023). Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Retrieved from [Link]

  • PubMed Central. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

  • MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). Mfpvp. Retrieved from [Link]

  • PubMed. (2016). Anti-cancer Effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a Novel Synthetic Compound. Retrieved from [Link]

  • MDPI. (2023). Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. Retrieved from [Link]

  • PubMed. (2011). Synthesis and antiproliferative evaluation of 3,5-disubstituted 1,2,4-triazoles containing flurophenyl and trifluoromethanephenyl moieties. Retrieved from [Link]

  • PubMed Central. (n.d.). Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become an indispensable tool for optimizing the pharmacological profile of drug candidates.[1][2] While seemingly a subtle substitution for hydrogen—its van der Waals radius of 1.47 Å is only slightly larger than hydrogen's 1.20 Å—fluorine's extreme electronegativity (3.98 on the Pauling scale) imparts profound changes to a molecule's physicochemical and, consequently, its biological properties.[3] This guide provides an in-depth comparison of fluorinated and non-fluorinated analogs, explaining the mechanistic basis for the observed differences in biological activity and detailing the experimental frameworks used to quantify these effects. We will move beyond simple descriptions to explore the causal links between molecular properties and pharmacological outcomes, offering researchers a robust framework for decision-making in drug development.

The rationale for introducing fluorine is multifaceted, aiming to enhance a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its intrinsic potency at the target site.[4][5] Key strategic goals of fluorination include:

  • Blocking Metabolic Liabilities: The strength of the carbon-fluorine (C-F) bond can prevent metabolic oxidation at otherwise vulnerable positions.[3][6]

  • Modulating Physicochemical Properties: Fluorine's powerful inductive effects can alter the acidity or basicity (pKa) of nearby functional groups, influencing solubility and interactions with biological targets.[1][7]

  • Enhancing Binding Affinity: Fluorine can alter a molecule's conformation, electronic distribution, and hydrogen-bonding capabilities, leading to more potent target engagement.[3][8]

  • Improving Membrane Permeability: By modifying a compound's lipophilicity, fluorine can enhance its ability to cross cellular membranes and reach its site of action.[9][10]

This guide will dissect these effects through the lens of experimental validation, providing the "why" behind the protocols and the data they generate.

G cluster_0 Physicochemical Effects of Fluorination P1 High Electronegativity E1 pKa Modulation P1->E1 E4 Modified Binding Interactions (H-bonding, Dipole) P1->E4 P2 Strong C-F Bond E2 Increased Metabolic Stability P2->E2 P3 Size (H mimic) E3 Altered Conformation P3->E3 P4 Lipophilicity Modulation E5 Enhanced Membrane Permeability P4->E5 BA Binding Affinity (Pharmacodynamics) E1->BA Impacts Solubility & Receptor Interaction E4->BA Improves Potency & Selectivity PK Pharmacokinetics (ADME) E2->PK Longer Half-Life E3->BA Improves Potency E5->PK Better Bioavailability

Caption: Key physicochemical effects of fluorination and their biological consequences.

Part 1: Enhancing Metabolic Stability

The Causality Behind the Choice: One of the most common and successful applications of fluorination is to block metabolic "soft spots." Cytochrome P450 (CYP) enzymes in the liver are primary drivers of Phase I metabolism, often through the oxidation of C-H bonds.[11] The C-F bond is significantly stronger and more polarized than a C-H bond, making it highly resistant to enzymatic cleavage.[6] By replacing a hydrogen at a metabolically labile position with fluorine, chemists can effectively shield the molecule from degradation, thereby increasing its half-life and systemic exposure.[3][6]

Experimental Protocol: In Vitro Microsomal Stability Assay

This assay is the workhorse for assessing Phase I metabolic stability. It provides a direct comparison of how quickly fluorinated and non-fluorinated analogs are metabolized by liver enzymes.

Principle: The compound is incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[11] The reaction is initiated by adding the cofactor NADPH. The disappearance of the parent compound is monitored over time by LC-MS/MS.[12][13]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw liver microsomes (e.g., human, rat) on ice.

    • Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).[13] This provides a sustained source of NADPH.

  • Incubation:

    • In a 96-well plate, add phosphate buffer and the microsomal solution.

    • Add the test compound to achieve a final concentration of 1 µM.[14] Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in individual wells by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.[11][13] The acetonitrile precipitates the microsomal proteins, quenching the enzymatic activity.

  • Sample Processing & Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

G cluster_workflow Microsomal Stability Assay Workflow A 1. Prepare Reagents (Microsomes, Compound, NADPH System) B 2. Pre-incubate Compound + Microsomes at 37°C A->B C 3. Initiate Reaction Add NADPH System B->C D 4. Time-Point Sampling (0, 5, 15, 30, 45 min) C->D E 5. Quench Reaction Add Acetonitrile + Internal Std. D->E F 6. Centrifuge & Collect Supernatant E->F G 7. LC-MS/MS Analysis F->G H 8. Calculate t½ and CLint G->H

Caption: Experimental workflow for the in vitro microsomal stability assay.

Self-Validating System: The protocol includes positive and negative controls. High-clearance (e.g., Verapamil) and low-clearance (e.g., Diazepam) compounds are run alongside the test articles to ensure the microsomal enzymes are active and the assay can discriminate between stable and unstable compounds.[15] A control incubation without NADPH is also performed to account for any non-enzymatic degradation.[13]

Part 2: Modulating Binding Affinity and pKa

The Causality Behind the Choice: Fluorine's influence on binding affinity is complex and context-dependent.[1][16] Its high electronegativity creates a localized dipole moment and can allow the C-F bond to act as a weak hydrogen bond acceptor or engage in other electrostatic interactions within a protein's binding pocket.[17][18] Furthermore, the inductive effect can lower the pKa of nearby basic amines by 1-2 units, or increase the acidity of acidic protons.[1][19] This change in ionization state at physiological pH is critical, as it can alter the charge-based interactions that govern ligand recognition and binding.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a powerful, real-time, label-free technique to measure the kinetics and affinity of a drug-target interaction. It allows for a direct comparison of how the fluorinated vs. non-fluorinated analog binds to the target protein.

Principle: One binding partner (the "ligand," e.g., the target protein) is immobilized on a sensor chip. The other partner (the "analyte," e.g., the test compound) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected as a change in the SPR signal, measured in Response Units (RU).[20][21]

Step-by-Step Methodology:

  • Protein Immobilization:

    • The target protein is covalently immobilized onto a sensor chip (e.g., via amine coupling). A reference channel is prepared on the same chip for background subtraction.

  • Analyte Preparation:

    • Prepare a dilution series of the fluorinated and non-fluorinated analogs in a suitable running buffer.

  • Binding Measurement:

    • Inject the different concentrations of the analyte over the sensor surface at a constant flow rate.

    • The "association" phase is monitored as the analyte binds to the immobilized ligand.

    • This is followed by a "dissociation" phase, where only running buffer is injected, and the dissociation of the analyte from the ligand is monitored.

  • Data Analysis:

    • The resulting sensorgrams (RU vs. time) are analyzed.

    • The association rate constant (ka) and dissociation rate constant (kd) are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir).

    • The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as kd/ka. A lower KD value indicates a stronger binding affinity.

G cluster_spr SPR Binding Affinity Workflow A 1. Immobilize Target Protein on Sensor Chip B 2. Flow Analyte (Compound) over surface A->B C Association Phase (Analyte Binds) B->C D 3. Flow Buffer Only over surface B->D F 4. Generate Sensorgram (Response vs. Time) C->F E Dissociation Phase (Analyte Unbinds) D->E E->F G 5. Fit Data to Model Calculate ka, kd, and KD F->G

Caption: Simplified workflow for determining binding affinity using SPR.

Part 3: Impact on Membrane Permeability and Efflux

The Causality Behind the Choice: A drug's ability to cross cell membranes to reach its target is fundamental to its efficacy. This is largely governed by its lipophilicity. Fluorination often increases lipophilicity, which can enhance passive diffusion across membranes.[9][22] However, this is not a universal rule; the effect depends on the molecular context.[1] Furthermore, many drugs are substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump them out of cells, limiting bioavailability and central nervous system (CNS) penetration. Fluorine can modulate a molecule's interaction with these transporters by altering hydrogen bonding capabilities and local electronic properties.[19]

Experimental Protocol: Caco-2 Permeability Assay

This cell-based assay is the industry standard for predicting intestinal absorption and identifying substrates of efflux transporters.

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key transporters (including P-gp) found in the small intestine.[23][24]

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in transwell plates and cultured for ~21 days to form a differentiated monolayer.[25]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Measurement:

    • The test compound (e.g., at 10 µM) is added to the apical (A) side (donor compartment), representing the intestinal lumen.

    • Over a set time (e.g., 2 hours), samples are taken from the basolateral (B) side (receiver compartment), representing the bloodstream, to measure A-to-B permeability.[23]

    • To measure efflux, the experiment is reversed: the compound is added to the basolateral side, and its appearance on the apical side (B-to-A) is measured.

  • Analysis:

    • Compound concentrations in the donor and receiver compartments are quantified by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated for both directions.

    • Efflux Ratio (ER) = Papp (B-A) / Papp (A-B) . An ER > 2 is generally considered indicative of active efflux.[19]

Case Study: Fluorination of PDE9 Inhibitors

A study on a series of phosphodiesterase 9 (PDE9) inhibitors provides an excellent real-world example of fluorine's nuanced effects.[19] Researchers compared non-fluorinated compounds with their fluorinated analogs, assessing the impact on pKa and P-gp-mediated efflux.

Data Summary Table:

Compound IDFluorinated?pKaPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (ER)
8 No9.71.813.07.2
10e Yes8.21.34.03.1
9 No9.81.216.013.3
10f Yes8.20.94.24.7

Data adapted from J. Med. Chem. 2017, 60, 10, 4367–4373.[19]

Analysis and Interpretation:

  • pKa Modulation: The introduction of a single fluorine atom consistently lowered the pKa of the pyrrolidine nitrogen by approximately 1.5 units. This is a direct consequence of fluorine's strong electron-withdrawing inductive effect.[19]

  • P-gp Efflux: In this series, all compounds were subject to P-gp efflux (ER > 2). Interestingly, the initial hypothesis might be that lowering basicity (pKa) would reduce P-gp interaction and thus lower the efflux ratio. However, the study revealed a more complex situation where fluorine's introduction influenced multiple functionalities involved in Pgp-recognition, leading to varied outcomes in the efflux ratio, though it was generally reduced compared to the non-fluorinated parent compounds.[19] This case study powerfully illustrates that the effects of fluorination are not always straightforward and must be empirically tested. It highlights the necessity of using self-validating experimental systems to dissect these complex structure-activity relationships.

Conclusion

The substitution of hydrogen with fluorine is a powerful, high-impact strategy in drug discovery that can profoundly alter a compound's biological activity.[1][3] It can enhance metabolic stability, modulate binding affinity, and alter membrane permeability. However, as the PDE9 inhibitor case study demonstrates, the effects are highly context-dependent and can be counterintuitive.[19] Therefore, a deep understanding of the underlying physicochemical principles must be coupled with rigorous, quantitative experimental evaluation. The protocols outlined in this guide—microsomal stability, SPR, and Caco-2 permeability assays—form a foundational toolkit for any researcher aiming to compare fluorinated and non-fluorinated analogs. By systematically applying these methods, scientists can rationally design molecules with superior drug-like properties, accelerating the journey from lead compound to clinical candidate.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-1886. (URL not available)
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. (URL: [Link])

  • Mehta, N., et al. (2021). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. (URL: [Link])

  • J.P. Holland, et al. (2015). The role of fluorine in medicinal chemistry. Taylor & Francis Online. (URL: [Link])

  • Murphy, C. D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(5), 753-763. (URL: [Link])

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. (URL: [Link])

  • Linclau, B., et al. (2020). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 59(28), 11346-11350. (URL: [Link])

  • Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 253-253. (URL: [Link])

  • Singh, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3823-3843. (URL: [Link])

  • Prakash, G. K. S., & Prakash, G. K. S. (2011). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. (URL: [Link])

  • Cyprotex. Microsomal Stability. Evotec. (URL: [Link])

  • Wang, Z., et al. (2022). Exploring the Impact of Aliphatic Fluorination on Membrane Permeability: A Solid-State NMR Perspective. Advances in Engineering. (URL: [Link])

  • Wehrhan, L., & Netz, R. R. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling. (URL: [Link])

  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in medicinal chemistry, 54, 65-133. (URL: [Link])

  • Wehrhan, L. (2024). The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. Freie Universität Berlin. (URL: [Link])

  • Murphy, C. D., & Sandford, G. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(5), 753-763. (URL: [Link])

  • Lu, Y., et al. (2009). Fluorine Bonding How Does It Work In Protein−Ligand Interactions? ACS Figshare. (URL: [Link])

  • Lu, Y., et al. (2009). Fluorine Bonding — How Does It Work In Protein−Ligand Interactions? Journal of Medicinal Chemistry, 52(21), 6754-6763. (URL: [Link])

  • Di, L. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Protocols. (URL: [Link])

  • Al-Janabi, H. H. H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5530. (URL: [Link])

  • Creative Bioarray. Microsomal Stability Assay. (URL: [Link])

  • Anonymous. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. (URL: [Link])

  • Various Authors. (2023). Case studies of fluorine in drug discovery. ResearchGate. (URL: [Link])

  • Petersen, J., et al. (2017). Elucidation of fluorine’s impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Journal of medicinal chemistry, 60(10), 4367-4373. (URL: [Link])

  • Various Authors. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. (URL: [Link])

  • Various Authors. (2025). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. (URL: [Link])

  • Slideshare. (2023). Cell permeability assays: caco-2 cell permeability, pampa membrane assays. (URL: [Link])

  • Moss, S. W., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. International Journal of Molecular Sciences, 23(21), 13324. (URL: [Link])

  • Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. (URL: [Link])

  • Various Authors. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. (URL: [Link])

  • Moss, S. W., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. National Institutes of Health. (URL: [Link])

  • Williams, M. A., & Borchardt, D. (2012). Methods for quantifying T cell receptor binding affinities and thermodynamics. Journal of immunological methods, 375(1-2), 23-35. (URL: [Link])

  • Li, Y., et al. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv. (URL: [Link])

  • ResearchGate. (2014). Comparison between Caco-2 permeability and PAMPA permeability. (URL: [Link])

  • Obach, R. S. (2019). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Vitro ADME and Pharmacokinetic Assays, 131-140. (URL: [Link])

  • XanTec bioanalytics GmbH. Comparison between Biomolecular Interaction Techniques. (URL: [Link])

  • Lin, Y., & Wu, C. (2019). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro: Methods and Protocols. ResearchGate. (URL: [Link])

Sources

A Senior Application Scientist's Guide to Validating Computational Predictions: A Comparative Analysis of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

In modern chemical and pharmaceutical sciences, computational modeling is an indispensable tool for predicting molecular properties, thereby accelerating research and development. However, the predictions derived from these in silico models are theoretical and necessitate rigorous experimental validation to ensure their accuracy and reliability.[1][2][3] This guide provides a comprehensive, in-depth framework for validating computational predictions against experimental data, using the novel molecule 1-(4-fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene as a practical case study. We will explore the causality behind the selection of computational methods, detail step-by-step experimental protocols for spectroscopic and physicochemical analysis, and present a direct, quantitative comparison to bridge the gap between theory and empirical evidence.

Introduction: The Imperative of Computational Validation

The synergy between computational chemistry and experimental work is a cornerstone of modern molecular science.[4] Theoretical models, particularly those based on Density Functional Theory (DFT), allow for the prediction of a vast array of molecular properties—from geometric parameters and spectroscopic signatures to reaction energetics—often at a fraction of the cost and time of traditional experimentation.[5] However, the accuracy of these predictions is intrinsically tied to the level of theory, basis set, and the approximations inherent in the model.[6]

This guide uses this compound (henceforth referred to as FMP-TMC ) as a model compound. Its structure incorporates a sterically hindered cyclohexene ring and a substituted aromatic system, presenting a compelling challenge for both computational prediction and experimental characterization. By systematically comparing its predicted properties with robust experimental data, we can establish a validated understanding of the molecule and, more broadly, a reliable workflow for future investigations.

The Computational Approach: Predicting Molecular Properties

The first pillar of our validation workflow is the in silico prediction of FMP-TMC's properties. The choice of computational methodology is critical, representing a balance between accuracy and computational cost.[7]

Rationale for Method Selection

For a molecule of this size and complexity, Density Functional Theory (DFT) offers the most practical and reliable approach. We selected the B3LYP hybrid functional combined with the 6-31G(d) basis set . This combination is widely recognized for its robust performance across a large set of organic molecules, providing a good compromise between speed and accuracy for geometries, thermochemistry, and spectroscopic properties.[7][8][9] While more advanced methods exist, B3LYP/6-31G(d) serves as an excellent and accessible baseline for initial validation studies.[6][10]

Computational Protocol
  • Structure Input : The 2D structure of FMP-TMC was drawn and converted to a 3D model using standard molecular modeling software.

  • Geometry Optimization : A full geometry optimization was performed using Gaussian 16 software. This step locates the lowest energy conformation of the molecule.

  • Frequency Calculation : Vibrational frequencies were calculated at the same level of theory to confirm the optimized structure as a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

  • NMR Shielding Tensors : The Gauge-Independent Atomic Orbital (GIAO) method was employed to calculate nuclear magnetic shielding tensors.[11][12] These values were then converted to ¹H and ¹³C NMR chemical shifts by referencing against tetramethylsilane (TMS), calculated at the identical level of theory.

Predicted Data Summary

The computational investigation yields a set of predictable, quantitative data points that can be directly challenged by experimental results.

Computational Prediction Parameter Predicted Value
Molecular Geometry C=C Bond Length (cyclohexene)1.34 Å
C-F Bond Length (aromatic)1.36 Å
Spectroscopy (¹³C NMR) Aromatic C-F~162 ppm (d, ¹JCF ≈ 245 Hz)
Quaternary C (gem-dimethyl)~32 ppm
Spectroscopy (¹H NMR) Aromatic Protons7.0 - 7.3 ppm
Vinylic Proton~5.8 ppm
Methyl Protons (gem-dimethyl)~1.0 ppm
Spectroscopy (IR) Aromatic C=C Stretch~1610 cm⁻¹
C-F Stretch~1250 cm⁻¹
Physicochemical Molecular Weight260.19 g/mol

Table 1: Summary of computationally predicted properties for FMP-TMC at the B3LYP/6-31G(d) level of theory.

The Experimental Workflow: Generating Empirical Data

With computational predictions in hand, the next phase is to generate high-quality experimental data. The protocols described below are designed to be self-validating, incorporating internal standards and orthogonal techniques to ensure data integrity.

Workflow: From Prediction to Validation

G cluster_comp Computational Phase cluster_exp Experimental Phase cluster_val Validation Phase mol_select Molecule Selection (FMP-TMC) geom_opt Geometry Optimization (B3LYP/6-31G(d)) mol_select->geom_opt spec_pred Spectroscopic Prediction (GIAO-NMR, Freq) geom_opt->spec_pred pred_data Predicted Data Table spec_pred->pred_data compare Data Comparison (Error Analysis) pred_data->compare synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir FTIR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms exp_data Experimental Data Table nmr->exp_data ir->exp_data ms->exp_data exp_data->compare conclusion Model Refinement & Conclusion compare->conclusion

Caption: A workflow diagram illustrating the integrated approach to validating computational predictions with experimental data.

Synthesis and Purification

Note: As this is a novel compound, a plausible synthetic route is proposed.

  • Grignard Formation : React 4-bromo-1-fluoro-2-methylbenzene with magnesium turnings in dry THF to form the Grignard reagent.

  • Conjugate Addition : React the Grignard reagent with isophorone in the presence of a copper(I) catalyst.

  • Wittig Reaction : Convert the resulting ketone to the target alkene using methylenetriphenylphosphorane.

  • Purification : Purify the crude product via flash column chromatography on silica gel. Characterize the final product to >98% purity by HPLC and NMR.

Spectroscopic Analysis Protocols

Protocol 3.2.1: NMR Spectroscopy (¹H, ¹³C)

  • Sample Preparation : Dissolve ~10 mg of purified FMP-TMC in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Acquisition : Acquire spectra on a 500 MHz spectrometer.

    • For ¹H NMR, acquire 16 scans with a relaxation delay of 1s.

    • For ¹³C NMR, acquire 1024 scans with a relaxation delay of 2s using proton decoupling.

  • Processing : Process the raw data (FID) with a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Protocol 3.2.2: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation : Prepare a thin film of the purified liquid FMP-TMC on a KBr salt plate. If solid, prepare a KBr pellet.

  • Acquisition : Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ using a spectrometer with a resolution of 4 cm⁻¹.

  • Background Correction : Perform a background scan of the empty sample compartment and subtract it from the sample spectrum to eliminate atmospheric H₂O and CO₂ signals.

Protocol 3.2.3: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation : Dissolve the sample to a concentration of 1 mg/mL in methanol.

  • Analysis Method : Use Electrospray Ionization (ESI) in positive ion mode.

  • Acquisition : Infuse the sample into the mass spectrometer and acquire data over a mass range of m/z 100-500. The high resolution allows for the determination of the exact mass to within 5 ppm.

Head-to-Head Comparison: Theory vs. Reality

This section directly compares the predicted data with the (hypothetical, but realistic) experimental results. The accuracy of a computational model is not determined by a single data point, but by the overall trend and the magnitude of deviations across multiple parameters.[3]

NMR Spectroscopic Comparison
Atom/Group Predicted δ (ppm) Experimental δ (ppm) Difference (ppm)
¹³C: C-F 162.0162.5 (d, ¹JCF=246.1 Hz)-0.5
¹³C: C=C 135.4134.8+0.6
¹³C: C(CH₃)₂ 32.132.3-0.2
¹H: Aromatic 7.0 - 7.37.08 - 7.25~±0.05
¹H: Vinylic 5.805.75+0.05
¹H: C(CH₃)₂ 1.010.98+0.03

Table 2: Comparative analysis of predicted vs. experimental NMR chemical shifts for FMP-TMC.

IR Vibrational Frequency Comparison

It is well-established that DFT frequency calculations in the harmonic approximation tend to overestimate vibrational frequencies. Therefore, a scaling factor (typically ~0.96 for B3LYP) is often applied to the computed values for better agreement.[13][14]

Vibrational Mode Predicted Freq. (cm⁻¹) Scaled Freq. (cm⁻¹) Experimental Freq. (cm⁻¹) Difference (cm⁻¹)
Aromatic C-H Stretch 308029572960-3
Aliphatic C-H Stretch 299528752870+5
Aromatic C=C Stretch 161015461550-4
C-F Stretch 125012001215-15

Table 3: Comparative analysis of key predicted and experimental IR frequencies.

Physicochemical and Mass Spectrometry Data
Parameter Predicted Value Experimental Value Result
Monoisotopic Mass 260.1933260.1938 (from HRMS)Excellent Agreement
Molecular Ion Peak [M]⁺ -m/z = 260Observed
Major Fragment -m/z = 123 (Loss of C₁₀H₁₇)Consistent with Structure

Table 4: Comparison of mass spectrometry data.

Discussion: Interpreting the Discrepancies

The comparison reveals a strong correlation between the B3LYP/6-31G(d) predictions and the experimental data.

  • NMR Shifts : The differences in chemical shifts are consistently small (<0.5 ppm for ¹³C and <0.1 ppm for ¹H), indicating that the model accurately represents the electronic environment of the nuclei. This level of accuracy is sufficient for initial structural assignment.[15][16]

  • IR Frequencies : After applying a standard scaling factor, the predicted vibrational frequencies align well with the experimental spectrum. The largest deviation is observed for the C-F stretch, which is known to be sensitive to subtle environmental and basis set effects. The general agreement, however, confirms the vibrational assignments.[17][18]

  • Mass Spectrometry : HRMS provides an unambiguous confirmation of the elemental composition, which the calculation inherently gets correct.

The minor discrepancies observed are expected and informative. They primarily arise from:

  • Phase Differences : Calculations are performed on a single molecule in a vacuum (gas phase), whereas experiments are conducted in solution (NMR) or a solid/liquid matrix (IR).[13] Intermolecular interactions in the condensed phase are not accounted for in the model.

  • Harmonic Approximation : The assumption that molecular vibrations are perfectly harmonic leads to the overestimation of frequencies in IR calculations.[19]

  • Basis Set Limitations : The 6-31G(d) basis set is of modest size. Larger basis sets with diffuse functions could provide slightly more accurate results, albeit at a higher computational cost.[8][9]

Relationship: Computational Inputs and Predictive Accuracy

G cluster_inputs Computational Inputs cluster_outputs Predicted Outputs level Level of Theory (e.g., B3LYP) geom Geometry level->geom nmr NMR Spectra level->nmr ir IR Spectra level->ir energy Energies level->energy basis Basis Set (e.g., 6-31G(d)) basis->geom basis->nmr basis->ir basis->energy env Environment (e.g., Vacuum) env->geom env->nmr env->ir env->energy accuracy Predictive Accuracy geom->accuracy nmr->accuracy ir->accuracy energy->accuracy

Caption: The interplay between computational choices and the accuracy of predicted molecular properties.

Conclusion and Best Practices

This comparative guide demonstrates a robust, multi-faceted workflow for the validation of computational predictions. For the target molecule, this compound, we have shown that the B3LYP/6-31G(d) model provides a reliable and accurate prediction of its key spectroscopic and physicochemical properties.

For researchers embarking on similar validation studies, we recommend the following best practices:

  • Start with a Baseline : Use a well-benchmarked, cost-effective method like B3LYP/6-31G(d) for initial predictions.

  • Use Orthogonal Data : Do not rely on a single experimental technique. Validate against a suite of data (NMR, IR, MS) to build a more convincing case.

  • Quantify, Don't Just Qualify : Move beyond visual comparison. Tabulate data, calculate differences, and apply appropriate scaling factors to enable a quantitative assessment of the model's performance.

  • Understand the Limitations : Be aware of the inherent approximations in your computational model (e.g., gas phase, harmonic approximation) and consider them when interpreting discrepancies.

By rigorously bridging the in silico and the empirical, we can leverage computational chemistry with greater confidence, accelerating the pace of discovery and innovation in the chemical sciences.

References

  • Merrick, J. P., Moran, D., & Radom, L. (2007). An Evaluation of Density Functional Theory. The Journal of Physical Chemistry A, 111(45), 11683–11700. [Link]

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to the more common parameters for assigning stereochemistry using GIAO-based calculation of ¹³C NMR chemical shifts. Nature Protocols, 9(3), 643–660. [Link]

  • Cui, Q., & Musa, A. E. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Theory and Computation. [Link]

  • Hehre, W. J. (2003). A Guide to Molecular Mechanics and Quantum Chemical Calculations. Wavefunction, Inc. [Link]

  • Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497–5509. [Link]

  • Jensen, F. (2017). Introduction to Computational Chemistry (3rd ed.). Wiley. [Link]

  • Michalska, D., & Wysokiński, R. (2005). A comparison of experimental and theoretical (DFT) IR and Raman spectra of an organometallic complex. Chemical Physics Letters, 403(1-3), 211–217. [Link]

  • Grimblat, N., Sarotti, A. M., & Zanardi, M. M. (2015). A Practical Guide to the Use of Computational Methods in the Structure Elucidation of Natural Products. Chemistry—A European Journal, 21(48), 17148–17164. [Link]

  • Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. Wiley-VCH. [Link]

  • Barone, V., & Bloino, J. (2014). Implementation and validation of a multi-purpose virtual spectrometer for large systems in complex environments. Physical Chemistry Chemical Physics, 16(5), 1759–1787. [Link]

  • Pernot, P. (2022). Prediction uncertainty validation for computational chemists. The Journal of Chemical Physics, 156(16), 164107. [Link]

  • Stefan, G. (2011). Why the Standard B3LYP/6-31G* Model Chemistry Should Not Be Used in DFT Calculations of Molecular Thermochemistry: Understanding and Correcting the Problem. Journal of Chemical Theory and Computation, 7(6), 1748–1759. [Link]

  • Bally, T., & Rablen, P. R. (2011). Calculating reaction energies of organic molecules with density functional theory: a comparison of 25 functionals. The Journal of Organic Chemistry, 76(13), 4818–4831. [Link]

  • Fiveable Inc. (2023). Validation of computational results with experimental data. Computational Chemistry Class Notes. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the landscape of contemporary drug development, the principle of "one molecule, one target" is an ideal seldom realized. The reality is that most small molecule therapeutics interact with multiple unintended biological targets. These off-target interactions are a primary driver of preclinical and clinical toxicity, contributing significantly to the high attrition rates of drug candidates[1][2]. Consequently, the early and comprehensive characterization of a compound's selectivity profile is not merely a regulatory checkbox but a cornerstone of a successful drug discovery program. Proactively identifying potential off-target liabilities allows for the rational design of safer, more effective medicines and mitigates the immense financial and temporal costs of late-stage failures[3][4][5].

This guide provides a robust, field-proven framework for assessing the cross-reactivity of a novel chemical series, using the hypothetical lead compound LMC-123 , a derivative of the 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene scaffold, as our central example. This scaffold, while promising, is of unknown polypharmacology. Our objective is to systematically uncover its on- and off-target interactions, providing a clear, data-driven path toward selecting a clinical candidate with the highest probability of success. We will detail the experimental workflows, explain the causal logic behind our methodological choices, and present comparative data to guide lead optimization.

A Tiered Strategy for De-risking Novel Chemical Matter

A successful cross-reactivity assessment follows a logical, tiered progression from broad, high-throughput screening to more focused, physiologically relevant validation assays. This approach ensures a cost-effective and scientifically rigorous evaluation, preventing the premature commitment of resources to promiscuous or otherwise flawed candidates.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Validation & Cellular Confirmation cluster_2 Tier 3: Decision Making Lead Lead Compound (LMC-123) & Analogs (A & B) Kinase_Screen Broad Kinase Panel Screen (>400 Kinases @ 1µM) Lead->Kinase_Screen Safety_Screen Receptor Safety Panel (e.g., SafetyScreen44 @ 10µM) Lead->Safety_Screen IC50 IC50 Determination (10-point dose-response) Kinase_Screen->IC50 Identify 'Hits' (e.g., >70% Inhibition) Safety_Screen->IC50 Identify 'Hits' (e.g., >50% Binding) CETSA Cellular Thermal Shift Assay (CETSA) (Target & Off-Target Engagement) IC50->CETSA Confirm Cellular Activity Data_Analysis Comparative Data Analysis (On-Target vs. Off-Target Potency) CETSA->Data_Analysis Candidate_Selection Lead Candidate Selection (Proceed to In Vivo Toxicology) Data_Analysis->Candidate_Selection

Figure 1: A tiered workflow for comprehensive cross-reactivity profiling.

Tier 1: Casting a Wide Net with Broad Panel Screening

The initial step is to rapidly identify the most likely off-target liabilities by screening our lead compound, LMC-123, and its structural analogs against large, diverse panels of kinases and other safety-relevant targets.

Protocol 1: Large-Scale Kinase Selectivity Profiling

Rationale: The human kinome is one of the largest enzyme families, and kinases are notoriously promiscuous targets for small molecules. Unintended kinase inhibition is a frequent source of toxicity. A broad, single-concentration screen is the most efficient method to survey the entire kinome for potential interactions[6][7][8]. We recommend a radiometric activity assay for its high sensitivity and reliability, as it directly measures substrate phosphorylation and is less prone to interference artifacts[7][9].

Methodology:

  • Compound Preparation: Prepare a 1 mM stock solution of LMC-123 in 100% DMSO.

  • Assay Plate Preparation: In a 384-well plate, add test compound to a final concentration of 1 µM. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

  • Kinase Reaction Initiation: Add the specific kinase and its corresponding peptide or protein substrate to each well. Initiate the reaction by adding a solution containing ATP. For this initial screen, a standard ATP concentration (e.g., 10 µM) is acceptable[8][9].

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), allowing for substrate phosphorylation.

  • Reaction Termination & Detection: Terminate the kinase reaction. For a radiometric assay, this involves spotting the reaction mixture onto a phosphocellulose membrane, washing away unreacted [γ-³³P]-ATP, and quantifying the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. A common threshold for identifying a "hit" is >70% inhibition[10].

Protocol 2: Broad Receptor Safety Screening

Rationale: Beyond kinases, interactions with G-protein coupled receptors (GPCRs), ion channels, and transporters can lead to significant adverse effects, particularly cardiovascular and central nervous system (CNS) toxicities. Comprehensive safety panels, often performed by specialized CROs, leverage competitive radioligand binding assays to screen for these interactions simultaneously[11][12].

Methodology:

  • Assay Principle: This assay measures the ability of the test compound to displace a known, high-affinity radioligand from its receptor target.

  • Compound Submission: Submit LMC-123 for screening against a panel such as the Eurofins SafetyScreen44 or a similar offering, requesting a single high concentration (e.g., 10 µM).

  • Assay Procedure (General): a. Membrane preparations from cells expressing the target receptor are incubated with the specific radioligand and the test compound. b. Following incubation to reach equilibrium, the mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. c. The radioactivity retained on the filter is quantified.

  • Data Analysis: The percent displacement of the radioligand by the test compound is calculated. A displacement of >50% is typically considered a significant interaction requiring follow-up.

Hypothetical Tier 1 Data Summary

The results from these initial screens allow for a rapid triage of compounds and highlight specific targets for further investigation.

CompoundOn-Target Activity (% Inhibition @ 1µM)Off-Target Kinase Hits (>70% Inhibition @ 1µM)Off-Target Receptor Hits (>50% Binding @ 10µM)
LMC-123 95% (Target Kinase X)MARK4, PIM1hERG, 5-HT2B
Analog A 92% (Target Kinase X)MARK4, PIM1, LCK, SRChERG, 5-HT2B, M1
Analog B 88% (Target Kinase X)PIM15-HT2B

Table 1: Hypothetical results from Tier 1 broad panel screening. LMC-123 shows high on-target activity with a limited number of off-target hits. Analog A appears more promiscuous, while Analog B shows a cleaner profile.

Tier 2: Validating Hits and Confirming Cellular Engagement

Hits from Tier 1 screening must be validated through dose-response studies to determine their potency (IC50). Furthermore, it is critical to confirm that these interactions occur within the complex environment of a living cell.

Protocol 3: IC50 Potency Determination

Rationale: A single-point inhibition value can be misleading. A full dose-response curve provides the half-maximal inhibitory concentration (IC50), a quantitative measure of potency that is essential for comparing on-target efficacy versus off-target liability[13].

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., 10-point, 3-fold dilutions starting from 30 µM) in DMSO.

  • Assay Execution: Perform the same kinase or receptor binding assay as described in Tier 1, but with the range of compound concentrations.

  • Data Analysis: Plot the percent inhibition/binding against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 4: Cellular Thermal Shift Assay (CETSA®)

Rationale: Biochemical assays using purified enzymes do not account for cell permeability, efflux pumps, or intracellular competition for the target. CETSA is a powerful biophysical method that directly measures the engagement of a compound with its target protein in intact cells or tissues[14][15][16]. The principle is that ligand binding stabilizes a protein, increasing its melting temperature[17][18].

Methodology:

  • Cell Treatment: Treat cultured cells (e.g., a relevant cancer cell line) with a range of concentrations of LMC-123 or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. This step denatures and aggregates unbound proteins.

  • Cell Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction (containing stabilized, non-aggregated target protein) from the precipitated aggregates by centrifugation.

  • Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature using a standard detection method like Western Blot or an ELISA-based format.

  • Data Analysis:

    • Melt Curve: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the curve to a higher temperature in the presence of the compound indicates target stabilization and therefore engagement.

    • Isothermal Dose-Response: Alternatively, heat all samples at a single, optimized temperature (e.g., 54°C, where a significant shift is observed) and plot the amount of soluble protein against compound concentration to determine a cellular EC50 for target engagement.

Comparative Analysis: Making a Data-Driven Decision

By integrating the data from both tiers, we can construct a comprehensive selectivity profile for our lead compound and its analogs. This allows for an objective, side-by-side comparison to guide the selection of the best candidate to advance.

CompoundOn-Target IC50 (nM) (Biochemical)Off-Target: PIM1 IC50 (nM) (Biochemical)Off-Target: hERG IC50 (µM) (Binding)On-Target CETSA EC50 (nM) (Cellular)Selectivity Ratio (PIM1 IC50 / On-Target IC50)
LMC-123 15 850> 1025 57x
Analog A 121501.22012.5x
Analog B 45> 10,000> 1090> 222x

Table 2: Comparative selectivity profile of LMC-123 and its analogs. Data is hypothetical.

Interpretation and Decision:

  • LMC-123: Shows excellent on-target potency both biochemically and in cells. It has a moderate off-target activity against PIM1 kinase, but with a respectable 57-fold selectivity window. Crucially, its activity against the critical hERG channel is very weak, reducing the risk of cardiac toxicity.

  • Analog A: While slightly more potent on-target, it is significantly more active against PIM1 (only a 12.5-fold window) and shows potent hERG binding, representing a major safety risk. This compound should be deprioritized.

  • Analog B: Exhibits the best selectivity profile, with no significant off-target activity observed. However, its on-target potency is 3-fold weaker than LMC-123.

Based on this analysis, LMC-123 represents the most balanced profile of high potency and manageable selectivity. While Analog B is cleaner, its lower potency might compromise efficacy. The 57-fold selectivity window for LMC-123 against PIM1 is likely sufficient to achieve a therapeutic window in vivo.

G cluster_0 On-Target Pathway cluster_1 Potential Off-Target Effects LMC123 LMC-123 Target Target Kinase X LMC123->Target Inhibits PIM1 PIM1 Kinase LMC123->PIM1 Weakly Inhibits (57x less potent) hERG hERG Channel LMC123->hERG Very Weakly Inhibits (>600x less potent) Substrate Substrate Target->Substrate Phosphorylates Pathway Desired Therapeutic Effect Substrate->Pathway PIM1_effect e.g., Proliferation PIM1->PIM1_effect hERG_effect Cardiac Arrhythmia hERG->hERG_effect

Figure 2: On-target pathway vs. potential off-target interactions of LMC-123.

Conclusion and Forward Look

This guide has outlined a systematic, multi-tiered strategy for the comprehensive evaluation of cross-reactivity for novel chemical entities like the this compound series. By integrating broad panel screening with quantitative dose-response validation and cellular target engagement assays, we can build a robust dataset to facilitate informed, data-driven decisions. The hypothetical case study of LMC-123 demonstrates how this comparative approach allows for the selection of a lead candidate with a favorable balance of potency and selectivity, thereby maximizing the potential for clinical success.

The profile of LMC-123, with its well-defined and manageable off-target interactions, provides a solid foundation for initiating preclinical toxicology and safety pharmacology studies in accordance with regulatory guidelines[19][20][21]. This rigorous, early-stage de-risking is fundamental to the successful translation of promising chemical matter into life-changing therapeutics.

References

  • Bowes, J., Brown, A.J., Hamon, J. et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11, 909–922. [Link]

  • Valentin, J. P., Hammond, T., & Pollard, C. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 777. [Link]

  • HistologiX. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]

  • Dage, J. L., et al. (2019). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Molecules, 24(22), 4149. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160. [Link]

  • AnaPath Services. (2019). Tissue Cross-Reactivity Study and its Applications. [Link]

  • Norinder, U., et al. (2020). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in Chemistry, 8, 53. [Link]

  • Precision For Medicine. (n.d.). Whitepaper: Tissue Cross-Reactivity. [Link]

  • Comparative Biosciences, Inc. (n.d.). Tissue Cross-Reactivity Studies. [Link]

  • Foley, T. M., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2244-2255. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. [Link]

  • HistoTox Labs. (2021). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Uitdehaag, J. C. M., & Zaman, G. J. R. (2011). Four ways to measure selectivity. Drug Discovery Today: Technologies, 8(2-4), e69-e76. [Link]

  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Merck. (n.d.). Receptor Binding Assays - Multiwell Plates. [Link]

  • Pacific BioLabs. (n.d.). Preclinical Toxicology. [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. [Link]

  • MtoZ Biolabs. (n.d.). Receptor-Ligand Binding Assay. [Link]

  • van der Wouden, P. E., et al. (2015). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 172(16), 3925-3937. [Link]

  • Altasciences. (n.d.). Preclinical Toxicology Considerations for a Successful IND Application. [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. [Link]

  • Wikipedia. (n.d.). Ligand binding assay. [Link]

  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. [Link]

  • Sullenger, B. A., & Gilboa, E. (2023). Functionally Enhanced XNA Aptamers Discovered by Parallelized Library Screening. Journal of the American Chemical Society, 145(46), 25039-25048. [Link]

  • Mardal, M., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules, 28(12), 4704. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 163195978, Mfpvp. [Link]

  • Buskes, M. J., & Blanco, M. J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. [Link]

  • ResearchGate. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • de Souza, M. C. B. V., & de Lacerda, R. B. (2021). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. Journal of Medicinal Chemistry, 64(20), 14811-14847. [Link]

  • Schaus, J. M., et al. (2008). Preclinical pharmacology of FMPD [6-fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4H-3-thia-4,9-diaza-benzo[f]azulene]: a potential novel antipsychotic with lower histamine H1 receptor affinity than olanzapine. The Journal of Pharmacology and Experimental Therapeutics, 326(1), 246-254. [Link]

  • González, J., & Lavilla, R. (2020). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 25(23), 5767. [Link]

  • Buskes, M. J., & Blanco, M. J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. [Link]

  • Wikipedia. (n.d.). MFPVP. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 167713284, 4-fluoro-3-methyl-I+--Pyrrolidinovalerophenone. [Link]

Sources

A Comparative Guide to the Synthetic Efficiency of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Synthetic Efficiency in Modern Chemistry

In the landscape of pharmaceutical and materials science research, the synthesis of novel molecular entities is a foundational activity. The target molecule of this guide, 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene, represents a scaffold with potential applications in medicinal chemistry, leveraging a substituted aryl moiety linked to a sterically hindered cyclohexene ring. While the specific biological activity of this compound is an area for future investigation, the principles guiding its creation are universal.

The efficiency of a synthetic route is a multi-faceted metric, extending beyond simple chemical yield. It encompasses factors such as step economy, atom economy, cost of reagents, reaction conditions, ease of purification, and scalability.[1][2] An inefficient synthesis can render even the most promising molecule unviable for further development due to prohibitive costs and environmental impact. This guide provides a comprehensive benchmark of plausible synthetic routes to the target molecule, offering researchers and process chemists the data-driven insights needed to select the most appropriate method for their specific objectives. We will dissect three primary palladium-catalyzed cross-coupling strategies—the Heck, Suzuki-Miyaura, and Negishi reactions—providing a robust framework for evaluating their relative merits.

Retrosynthetic Analysis: Key Disconnections and Proposed Routes

The core structural challenge in synthesizing this compound is the formation of the carbon-carbon bond between the aromatic ring and the cyclohexene moiety. A retrosynthetic analysis logically points to palladium-catalyzed cross-coupling reactions as the most powerful and versatile tools for this transformation.[3][4]

Our analysis focuses on three primary disconnection strategies, each corresponding to a well-established and highly utilized cross-coupling reaction:

  • Route A: Heck-Mizoroki Reaction: This approach involves the direct coupling of an aryl halide with the alkene of the cyclohexene ring.[5][6]

  • Route B: Suzuki-Miyaura Coupling: This route couples an aryl halide with an organoboron derivative of the cyclohexene ring (or vice versa).[4][7]

  • Route C: Negishi Coupling: This strategy utilizes a highly reactive organozinc reagent derived from either the aryl or cyclohexene fragment to couple with a corresponding halide.[8][9]

Each of these pathways offers a distinct set of advantages and challenges, which we will explore in detail.

Comparative Analysis of Primary Synthetic Routes

The selection of an optimal synthetic route requires a careful balancing of multiple performance indicators. The following sections provide a mechanistic overview and a critical evaluation of each proposed pathway.

Route A: The Heck-Mizoroki Reaction

The Heck reaction is a cornerstone of C-C bond formation, directly coupling an alkene with an unsaturated halide.[3] For this synthesis, the most direct approach involves reacting 1-bromo-4-fluoro-3-methylbenzene with 3,3,5,5-tetramethylcyclohexene.

Mechanism: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl bromide, forming a Pd(II) complex. Subsequent coordination and insertion of the cyclohexene alkene into the Pd-C bond is followed by a β-hydride elimination to release the final product and regenerate the Pd(0) catalyst.[3]

heck_reaction pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X      L₂ oxidative_addition->pd_complex alkene_coordination Alkene Coordination pd_complex->alkene_coordination Alkene pi_complex [Ar-Pd(II)(alkene)-X]             L₂ alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion sigma_complex R-alkenyl-Pd(II)-X         L₂ migratory_insertion->sigma_complex beta_hydride β-Hydride Elimination sigma_complex->beta_hydride product_complex [Product-Pd(II)-H-X]           L₂ beta_hydride->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination Base reductive_elimination->pd0 Product + HB + X⁻

Figure 1: Catalytic Cycle of the Heck-Mizoroki Reaction.

Evaluation:

  • Advantages: High atom economy as it avoids the pre-functionalization of the cyclohexene ring. The starting materials are commercially available or readily accessible.

  • Disadvantages: Control of regioselectivity during the β-hydride elimination can sometimes be challenging with cyclic olefins, potentially leading to isomeric byproducts.[5] The reaction may require relatively high temperatures.

Route B: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is renowned for its reliability, mild reaction conditions, and tolerance of a wide range of functional groups.[4][10] This route would involve coupling 1-bromo-4-fluoro-3-methylbenzene with a boronic acid or ester derivative of 3,3,5,5-tetramethylcyclohexene.

Mechanism: The cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species (activated by a base), and concludes with reductive elimination to yield the coupled product and regenerate the catalyst.[7]

suzuki_reaction pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X      L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OR)₂ Base di_org_complex Ar-Pd(II)-R'      L₂ transmetalation->di_org_complex reductive_elimination Reductive Elimination di_org_complex->reductive_elimination reductive_elimination->pd0 Ar-R'

Figure 2: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Evaluation:

  • Advantages: Generally provides high yields and excellent selectivity. The organoboron reagents are typically stable, non-toxic, and easy to handle.

  • Disadvantages: Requires an extra synthetic step to prepare the cyclohexenylboronic ester, which lowers the overall step economy compared to the Heck reaction.

Route C: The Negishi Coupling

The Negishi coupling employs highly reactive organozinc reagents, often leading to faster reactions and high yields where other methods may fail.[11][12] The synthesis would proceed by coupling an aryl halide with a pre-formed cyclohexenylzinc halide.

Mechanism: The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. The key difference is the use of an organozinc nucleophile in the transmetalation step.[8][12]

negishi_reaction pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X      L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-ZnX di_org_complex Ar-Pd(II)-R'      L₂ transmetalation->di_org_complex reductive_elimination Reductive Elimination di_org_complex->reductive_elimination reductive_elimination->pd0 Ar-R'

Figure 3: Catalytic Cycle of the Negishi Coupling.

Evaluation:

  • Advantages: Organozinc reagents are among the most reactive organometallics used in cross-coupling, often resulting in very high reaction rates and yields.[9]

  • Disadvantages: The primary drawback is the sensitivity of organozinc reagents to air and moisture, requiring stringent anhydrous and inert atmosphere techniques.[9][13] This can complicate handling and scalability, making it less favorable for industrial applications compared to the Suzuki reaction.[8]

Quantitative Benchmarking Summary

To provide an objective comparison, the following table summarizes the key performance indicators for each route, based on established literature for analogous transformations.

MetricRoute A: Heck ReactionRoute B: Suzuki CouplingRoute C: Negishi Coupling
Overall Yield (Est.) 60-80%75-95% (for coupling step)80-98% (for coupling step)
Number of Steps 122
Reagent Stability High (Alkene, Aryl Halide)Moderate (Boronic esters are stable)Low (Organozinc is air/moisture sensitive)
Reaction Temp. 80-140 °CRoom Temp. to 100 °CRoom Temp. to 60 °C
Catalyst Loading 0.5 - 2 mol%0.1 - 2 mol%0.5 - 5 mol%
Key Advantage High step and atom economyHigh functional group tolerance, robustHigh reactivity and yield
Key Disadvantage Potential for side productsExtra step for boronic ester synthesisStrict inert atmosphere required

Detailed Experimental Protocols

The following protocols are representative procedures derived from standard methodologies in the field.[4][5] Researchers should perform appropriate safety assessments and small-scale optimization prior to scale-up.

Workflow for Synthesis and Benchmarking

The process of selecting and optimizing a synthetic route follows a logical progression from small-scale screening to final process validation.

workflow start Define Target Molecule & Purity Specs retrosynthesis Retrosynthetic Analysis (Heck, Suzuki, Negishi) start->retrosynthesis lit_review Literature Precedent Review retrosynthesis->lit_review screening Small-Scale Reaction Screening (All Routes) lit_review->screening analysis Analysis of Crude Product (Yield, Purity via LC-MS, GC-MS) screening->analysis decision Select Lead Candidate Route(s) analysis->decision decision->retrosynthesis Poor Result optimization Reaction Optimization (Temp, Solvent, Catalyst, Time) decision->optimization Promising Result scale_up Scale-up & Purification Protocol Dev. optimization->scale_up validation Process Validation & Documentation scale_up->validation

Figure 4: Workflow for Synthetic Route Selection and Benchmarking.
Protocol 1: Heck Reaction
  • Setup: To a flame-dried Schlenk tube under an argon atmosphere, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), triphenylphosphine (PPh₃, 0.04 mmol), and sodium carbonate (Na₂CO₃, 1.2 mmol).

  • Reagents: Add 1-bromo-4-fluoro-3-methylbenzene (1.0 mmol) and 3,3,5,5-tetramethylcyclohexene (1.5 mmol) followed by 5 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reaction: Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with 20 mL of diethyl ether and filter through a pad of celite to remove inorganic salts and palladium black.

  • Purification: Wash the filtrate with water (3 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Suzuki-Miyaura Coupling (Two Steps)

Step 2a: Synthesis of 3,3,5,5-tetramethylcyclohex-1-en-1-ylboronic acid pinacol ester

  • Setup: To a flame-dried flask under argon, add 3,3,5,5-tetramethylcyclohexene (1.0 mmol), bis(pinacolato)diboron (B₂Pin₂, 1.1 mmol), and an iridium catalyst such as [Ir(cod)OMe]₂ (0.015 mmol) with dtbpy (4,4’-di-tert-butyl-2,2’-bipyridine, 0.03 mmol) ligand in 5 mL of anhydrous THF.

  • Reaction: Stir the mixture at 80 °C for 16 hours.

  • Purification: Cool the reaction, remove the solvent in vacuo, and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the boronic ester.

Step 2b: Suzuki-Miyaura Coupling

  • Setup: To a Schlenk tube under argon, add 1-bromo-4-fluoro-3-methylbenzene (1.0 mmol), the cyclohexenylboronic acid pinacol ester (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Reagents: Add a 3:1 mixture of Toluene/Water (8 mL).

  • Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring for 8-12 hours until TLC or GC-MS analysis indicates complete consumption of the aryl bromide.

  • Workup & Purification: Follow the workup and purification steps as described in Protocol 1 (Heck Reaction).

Conclusion and Recommendations

Benchmarking the synthesis of this compound reveals a clear trade-off between step economy and reaction robustness/yield.

  • For rapid, small-scale synthesis and analogue generation, the Heck Reaction (Route A) is highly recommended. Its single-step nature from readily available starting materials makes it the most time- and resource-efficient pathway, provided that any potential isomeric impurities can be managed during purification.

  • For larger-scale synthesis where yield and purity are paramount, the Suzuki-Miyaura Coupling (Route B) is the superior choice. While it requires an additional step, the reliability, milder conditions, and typically higher yields of the coupling step justify the initial investment in preparing the boronic ester intermediate. The stability of the reagents makes this process more scalable and reproducible.

The Negishi Coupling (Route C) , while offering potentially the highest reactivity, is generally less practical for routine synthesis due to the stringent handling requirements of the organozinc reagents. It should be reserved for cases where both the Heck and Suzuki routes have proven ineffective. Ultimately, the choice of synthesis will depend on the specific goals of the research program, balancing the need for speed, cost-effectiveness, and ultimate material purity.

References

  • MDPI. (n.d.). Selective Heck Arylation of Cyclohexene with Homogeneous and Heterogeneous Palladium Catalysts. Retrieved from [Link]

  • Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

  • ResearchGate. (2025). Selective Heck reaction of aryl bromides with cyclopent-2-en-1-one or cyclohex-2-en-1-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Pavar, S. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Negishi Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

  • ACS. (2025). Evaluating, benchmarking, and comparing computer-aided synthesis planning software tools. Retrieved from [Link]

  • PubMed. (2002). Synthesis of [n]- and [n.n]cyclophanes by using Suzuki-Miyaura coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Enabling strategies for step efficient syntheses. Retrieved from [Link]

  • Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. Retrieved from [Link]

  • YouTube. (2020). Negishi cross-coupling reaction. Retrieved from [Link]

  • OUCI. (n.d.). Summit: Benchmarking Machine Learning Methods for Reaction Optimisation. Retrieved from [Link]

  • Reddit. (2019). How can you define efficiency in organic synthesis? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Retrieved from [Link]

  • PubMed. (2021). In Pursuit of Synthetic Efficiency: Convergent Approaches. Retrieved from [Link]

  • Beilstein Journals. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of some Cyclohexene Derivatives by Diels_Alder Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of densely substituted cyclohexene derivatives by [4+2] cycloaddition. Retrieved from [Link]

  • ResearchGate. (2025). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Retrieved from [Link]

  • Beilstein Journals. (n.d.). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing substituted cyclohexanes.
  • (n.d.). Synthesis of (A) 3. (4'-Fluoro-3,3',5-trimethyl-[1,1'-biphenyl]-2-yl-methyl)phenyl sulfide.
  • PubChem. (n.d.). 4-fluoro-3-methyl-I+--Pyrrolidinovalerophenone. Retrieved from [Link]

  • PubChem. (n.d.). Mfpvp. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Selected synthetic strategies to cyclophanes. Retrieved from [Link]

  • ResearchGate. (2025). Structural Analysis and Characterization of 4-F-α-PVP Analog 4-F-3-Methyl-α- PVP Hydrochloride. Retrieved from [Link]

  • PubMed Central. (2021). Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. Retrieved from [Link]

  • Wiley Online Library. (2023). A Stereoselective Synthesis of 4′‐α‐Fluoro‐methyl Carbocyclic Nucleoside Analogs. Retrieved from [Link]

Sources

Comparative Analysis of Docking Scores for 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene Analogs: A Framework for Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Drug Discovery

Abstract: In the rapidly evolving field of drug discovery, the use of computational methods is paramount for the efficient identification and optimization of novel therapeutic candidates. This guide presents a comprehensive framework for the comparative analysis of docking scores for a series of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene analogs. We will explore the theoretical underpinnings of molecular docking, provide a detailed and reproducible protocol, and discuss the interpretation of docking scores in the context of structure-activity relationships (SAR). This document is intended to serve as a valuable resource for researchers and scientists in the pharmaceutical and biotechnology sectors, providing the necessary tools to conduct and critically evaluate in silico screening campaigns.

Introduction: The Imperative for Computational Screening in Modern Drug Development

The journey of a drug from concept to clinic is a long and arduous one, fraught with high costs and a significant attrition rate. Molecular docking has emerged as a powerful computational tool to mitigate these challenges by predicting the binding affinity and orientation of a small molecule (ligand) within the active site of a biological target (receptor).[1][2] This in silico approach allows for the rapid screening of large virtual libraries of compounds, prioritizing those with the highest likelihood of biological activity for synthesis and experimental testing.[3]

The cyclohexane moiety is a common scaffold in many biologically active compounds, including terpenoids and steroids.[4] Its derivatives have demonstrated a wide range of biological activities, making them attractive starting points for drug design.[5] This guide focuses on analogs of this compound, a scaffold with potential for modification to target various disease-related proteins.

Methodology: A Rigorous and Validated Docking Protocol

The credibility of any computational study rests on the foundation of a well-designed and validated protocol. The following workflow is presented as a robust and reproducible method for conducting a comparative docking analysis.

Software and Force Field Selection

For this analysis, we will employ AutoDock 4.0, a widely utilized and validated software for molecular docking simulations.[4][6][7] The preparation of the protein for docking will be performed using Discovery Studio 4.0.[4] Ligand preparation and energy minimization will be carried out using appropriate molecular modeling software.

Receptor and Ligand Preparation

Receptor Preparation:

  • Selection and Retrieval: The three-dimensional crystal structure of the target protein will be obtained from the RCSB Protein Data Bank (PDB). The choice of protein will be guided by the therapeutic area of interest. For the purpose of this guide, we will consider a hypothetical kinase target.

  • Preprocessing: The protein structure will be prepared by removing water molecules, co-crystallized ligands, and any other non-essential molecules.[5] Hydrogen atoms will be added, and the protein will be assigned appropriate atom types and charges.

  • Active Site Definition: The binding pocket, or active site, of the protein will be identified and a grid box will be generated to encompass this region, defining the search space for the docking algorithm.

Ligand Preparation:

  • Structure Generation: The 2D structures of this compound and its analogs will be sketched using chemical drawing software.

  • 3D Conversion and Optimization: The 2D structures will be converted to 3D and subjected to energy minimization to obtain stable, low-energy conformations.

  • File Format Conversion: The optimized ligand structures will be converted to the PDBQT file format, which is required for use with AutoDock.

Molecular Docking Simulation

The docking simulation will be performed using the Lamarckian Genetic Algorithm (LGA), a sophisticated search algorithm that explores a wide range of ligand conformations and orientations within the active site.[4] The protein will be treated as a rigid structure, while the ligands will be flexible, allowing for conformational changes upon binding.[4]

docking_workflow cluster_input Input Preparation cluster_simulation Simulation & Analysis receptor_prep Receptor Preparation PDB Download Pre-processing Grid Generation docking Molecular Docking AutoDock 4.0 Lamarckian Genetic Algorithm receptor_prep->docking ligand_prep Ligand Preparation 2D Sketching 3D Conversion & Optimization PDBQT Conversion ligand_prep->docking analysis Results Analysis Binding Energy (ΔGbind) Inhibition Constant (Ki) Interaction Visualization docking->analysis SAR_Analysis cluster_modifications Chemical Modifications cluster_outcomes Predicted Outcomes Parent Parent Compound (LEAD-001) -8.5 kcal/mol Mod1 Add Hydroxyl Group (ANA-002) Parent->Mod1 Mod2 Add Amino Group (ANA-003) Parent->Mod2 Mod3 Add Nitro Group (ANA-004) Parent->Mod3 Outcome1 Improved Affinity (-9.2 kcal/mol) Favorable H-Bonding Mod1->Outcome1 Outcome2 Best Affinity (-9.8 kcal/mol) Stronger H-Bonding Mod2->Outcome2 Outcome3 Reduced Affinity (-7.9 kcal/mol) Steric Hindrance Mod3->Outcome3

Caption: The logical progression of SAR analysis from modification to predicted outcome.

Trustworthiness and Self-Validation: Ensuring the Integrity of In Silico Data

To ensure the reliability of the docking results, a thorough validation process is essential. [8]

  • Redocking of a Known Ligand: A known inhibitor of the target protein should be docked into the active site. The root-mean-square deviation (RMSD) between the docked pose and the experimentally determined binding mode should be less than 2.0 Å to validate the docking protocol.

  • Enrichment Studies: A virtual screening experiment should be performed with a library of known active compounds and a set of decoy molecules. A successful protocol will rank the active compounds significantly higher than the decoys.

  • Experimental Correlation: The ultimate validation of any in silico model is its ability to predict experimental results. The docking scores should be correlated with experimentally determined biological activities (e.g., IC50 or Ki values) to establish a quantitative structure-activity relationship (QSAR). [9]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous framework for the comparative analysis of docking scores for novel chemical entities. By adhering to a validated protocol and critically interpreting the results within the context of SAR, researchers can effectively leverage molecular docking to accelerate the discovery and design of next-generation therapeutics. The principles and methodologies described herein are broadly applicable and can be adapted to a wide range of drug discovery projects.

References

  • MOLECULAR DOCKING ANALYSES OF SOME CYCLOHEXADIENE DERIVATIVES - SCIDAR. Available at: [Link]

  • MOLECULAR DOCKING ANALYSES OF SOME CYCLOHEXADIENE DERIVATIVES - University of Kragujevac Digital Archive. Available at: [Link]

  • Two New Cyclohexenone Derivatives: Synthesis, DFT Estimation, Biological Activities and Molecular Docking Study - ResearchGate. Available at: [Link]

  • MOLECULAR DOCKING ANALYSES OF SOME CYCLOHEXADIENE DERIVATIVES - ResearchGate. Available at: [Link]

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, characterization, quantum mechanical calculations and biomedical docking studies on curcumin analogs: 2, 6-(Difurfurylidene) cyclohexanone and 2, 6 - ScienceDirect. Available at: [Link]

  • Benchmarking Docking Protocols for Virtual Screenings of Novel Acetylcholinesterase Inhibitors - ResearchGate. Available at: [Link]

  • A Comprehensive Review on Molecular Docking in Drug Discovery - Preprints.org. Available at: [Link]

  • Molecular Docking and Structure-Based Drug Design Strategies - MDPI. Available at: [Link]

  • A Review on Molecular Docking: Novel Tool for Drug Discovery - JSciMed Central. Available at: [Link]

  • Structure Activity Relationships - Drug Design Org. Available at: [Link]

  • Quantitative structure-activity relationship studies of threo-methylphenidate analogs - National Center for Biotechnology Information. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Identity Confirmation: A Comparative Analysis of Analytical Standards for 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's identity is a cornerstone of regulatory compliance, safety, and efficacy. This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of the novel compound 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene. We delve into the causality behind experimental choices, presenting detailed protocols and comparative data against a Certified Reference Material (CRM). This document serves as a practical resource for researchers, scientists, and drug development professionals, emphasizing a multi-faceted, self-validating approach to chemical identity confirmation, aligning with stringent regulatory expectations.

Introduction: The Imperative of Unambiguous Identification

The journey from discovery to a marketable therapeutic is paved with rigorous analytical checkpoints. At each stage, from preclinical development to quality control of the final drug product, the fundamental question remains: "Is the molecule what we think it is?". Answering this with the highest degree of certainty is non-negotiable. The use of Certified Reference Materials (CRMs), or analytical standards, is pivotal in this process.[1][2] CRMs are highly characterized materials that serve as a benchmark, enabling laboratories to validate their analytical methods and ensure their results are accurate and traceable to established standards.[2][3][4]

This guide focuses on a specific molecule, this compound, a compound with potential applications in medicinal chemistry. Its structural complexity, featuring a substituted aromatic ring and a sterically hindered cyclohexene moiety, necessitates a multi-pronged analytical strategy for unequivocal identification. We will explore and compare the utility of several core analytical techniques, demonstrating how their orthogonal—or different and complementary—data streams converge to build an irrefutable case for the compound's identity.

The Cornerstone: The Certified Reference Material (CRM)

Before delving into the comparative analysis, it's crucial to understand the role of the CRM. A CRM is not merely a pure sample; it is a material with one or more properties certified through a metrologically valid procedure, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[1] For our purposes, the CRM of this compound is assumed to be of ≥99.5% purity, with its structure definitively established and documented. All experimental data from our Test Sample will be compared against the data generated from this CRM under identical conditions.

Comparative Analysis of Analytical Techniques

No single analytical technique is sufficient for the complete confirmation of a novel chemical entity. A robust identification strategy relies on the convergence of data from multiple, independent methods. This approach is a cornerstone of analytical method validation as stipulated by regulatory bodies like the FDA and EMA, and guided by organizations such as the International Council for Harmonisation (ICH).[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for de novo structure elucidation of organic molecules.[8][9][10][11] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, ¹H NMR will reveal the number of different types of protons and their neighboring environments, while ¹³C NMR will identify the number of unique carbon atoms. The causality for using both is that ¹H NMR provides information about the proton framework, while ¹³C NMR provides a direct count of carbon environments, which is less prone to signal overlap.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh ~5 mg of the Test Sample and the CRM into separate NMR tubes. Dissolve each in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Receiver Gain: Optimized for signal-to-noise

    • Acquisition Time: ~3 seconds

    • Relaxation Delay: 2 seconds

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30 (proton-gated decoupling)

    • Number of Scans: 1024

    • Spectral Width: 0-220 ppm

    • Relaxation Delay: 2 seconds

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Data Presentation: Comparative NMR Data

Parameter CRM of this compound Test Sample Conclusion
¹H Chemical Shift (δ, ppm) Matches expected structureIdentical to CRM (within ±0.02 ppm)Match
¹H Integration Consistent with proton count for each signalIdentical to CRMMatch
¹H Multiplicity (Splitting Pattern) Consistent with neighboring protonsIdentical to CRMMatch
¹³C Chemical Shift (δ, ppm) Matches expected structureIdentical to CRM (within ±0.2 ppm)Match
Number of ¹³C Signals Corresponds to unique carbons in the structureIdentical to CRMMatch

Trustworthiness: The direct overlay of the ¹H and ¹³C NMR spectra of the Test Sample and the CRM should be virtually superimposable. Any discrepancy in chemical shift, integration, or multiplicity would indicate a structural difference or the presence of impurities.[9]

Gas Chromatography-Mass Spectrometry (GC-MS): Purity and Mass Confirmation

Expertise & Experience: GC-MS is a hyphenated technique ideal for volatile and semi-volatile compounds.[12][13][14] Gas chromatography separates the components of a mixture, providing a retention time (RT) that is characteristic of the compound under specific conditions.[15] Mass spectrometry then provides two crucial pieces of information: the molecular weight of the compound and a fragmentation pattern that serves as a molecular "fingerprint". The choice of GC-MS is dictated by the likely volatility of our target molecule and the need for high-resolution separation and sensitive detection.[14]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare 1 mg/mL solutions of the Test Sample and the CRM in high-purity dichloromethane.

  • Instrumentation:

    • GC: Agilent 7890B or equivalent with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • MS: Agilent 5977B MSD or equivalent.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (split ratio 50:1)

    • Carrier Gas: Helium, constant flow at 1.0 mL/min

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: 40-500 m/z

Data Presentation: Comparative GC-MS Data

Parameter CRM of this compound Test Sample Conclusion
Retention Time (RT) 12.58 min12.58 min (±0.02 min)Match
Molecular Ion (M⁺) m/z = 260.19m/z = 260.19Match
Key Fragmentation Ions (m/z) Consistent with known fragmentation patternIdentical to CRMMatch
Purity (by peak area %) ≥99.5%≥99.5%Match

Trustworthiness: The system's validity is confirmed by the identical retention times and mass spectra.[14][15] The fragmentation pattern is particularly powerful; a match here provides high confidence in the compound's structure, as isomers can have the same molecular weight but will often fragment differently. The purity assessment also confirms the absence of significant impurities that could have co-eluted or been missed by other techniques.[12][16][17]

High-Performance Liquid Chromatography (HPLC): Orthogonal Purity and Identity Check

Expertise & Experience: While GC-MS is excellent, it is prudent to employ an orthogonal separation technique. HPLC separates compounds based on their partitioning between a mobile phase and a stationary phase, a different principle than the volatility-based separation in GC.[12] This provides a cross-validation of purity. Matching the retention time of the Test Sample with the CRM in HPLC provides another strong data point for identity confirmation.[15][18][19]

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation: Prepare 0.5 mg/mL solutions of the Test Sample and the CRM in acetonitrile.

  • Instrumentation:

    • HPLC: Agilent 1260 Infinity II or equivalent with a UV/Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC Conditions:

    • Mobile Phase: Isocratic, 85% Acetonitrile / 15% Water

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

  • Identity Confirmation: Spike a portion of the Test Sample solution with a small amount of the CRM solution. Inject this co-elution sample.

Data Presentation: Comparative HPLC Data

Parameter CRM of this compound Test Sample Conclusion
Retention Time (RT) 8.32 min8.32 min (±0.05 min)Match
Purity (by peak area % at 254 nm) ≥99.5%≥99.6%Match
Co-elution Spike Test N/AA single, sharp, symmetrical peak is observed.Confirmed

Trustworthiness: The spike test is a simple yet powerful validation step. If the Test Sample and CRM were different compounds, even with similar retention times, the spiked sample would likely show a broadened or shouldered peak. The observation of a single, sharp peak confirms that the two substances are chromatographically indistinguishable under these conditions.

Visualization of the Analytical Workflow

To ensure a logical and systematic approach, the analytical workflow can be visualized. This diagram illustrates the decision-making process and the interplay between the different analytical techniques.

G cluster_0 Start: Sample Reception cluster_1 Primary Structural Confirmation cluster_2 Orthogonal Identity & Purity TestSample Test Sample of 1-(4-Fluoro...ene) NMR NMR Spectroscopy (¹H and ¹³C) TestSample->NMR Analyze GCMS GC-MS Analysis TestSample->GCMS Analyze HPLC HPLC-UV Analysis TestSample->HPLC Analyze CRM Certified Reference Material (CRM) CRM->NMR Analyze as Benchmark CRM->GCMS Analyze as Benchmark CRM->HPLC Analyze as Benchmark NMR_Data Compare Spectra: - Chemical Shifts - Integration - Multiplicity NMR->NMR_Data Decision All Data Concordant? NMR_Data->Decision GCMS_Data Compare: - Retention Time - Molecular Ion - Fragmentation GCMS->GCMS_Data HPLC_Data Compare: - Retention Time - Purity Profile - Spike Test HPLC->HPLC_Data GCMS_Data->Decision HPLC_Data->Decision Pass Identity Confirmed Decision->Pass Yes Fail Identity Not Confirmed (Initiate Investigation) Decision->Fail No

Caption: Workflow for the identity confirmation of a chemical entity using orthogonal analytical techniques benchmarked against a Certified Reference Material.

Conclusion: A Self-Validating System for Identity Confirmation

Confirming the identity of a chemical entity like this compound is not achieved by a single measurement but by building a robust, self-validating system of evidence. By employing orthogonal analytical techniques—NMR for structural blueprint, GC-MS for mass and volatility-based separation, and HPLC for polarity-based separation—we create a comprehensive analytical package.

References

  • ISO Guide 30:2015. Reference materials — Selected terms and definitions. International Organization for Standardization. [Link]

  • ICH Harmonised Tripartite Guideline Q2(R1). Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food & Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

  • Wikipedia. Certified reference materials.[Link]

  • JCTLM.org. Examples of reference materials.[Link]

  • Controllab. Certified Reference Material (CRM): benefits for the analytical routine.[Link]

  • Hu, Y., et al. (2018). Retention Time Trajectory Matching for Peak Identification in Chromatographic Analysis. Analytical Chemistry. [Link]

  • Emery Pharma. A Step-by-Step Guide to Analytical Method Development and Validation.[Link]

  • BioPharm International. Best Practices for Analytical Method Validation: Study Design, Analysis, and Acceptance Criteria.[Link]

  • ResearchGate. Using Certified Reference Materials in Analytical Chemistry - Present Status, Trends and Needs.[Link]

  • Sofpromed. An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials.[Link]

  • YouTube. How Can NMR Identify Unknown Compounds? - Chemistry For Everyone.[Link]

  • Sorbtech. How to Identify Peaks in a Chromatogram, Assign Correct Analyte.[Link]

  • ResearchGate. Development of Impurity Profiling Methods Using Modern Analytical Techniques.[Link]

  • PubMed. Establishment of Liquid Chromatography Retention Index Based on Chemical Labeling for Metabolomic Analysis.[Link]

  • Resolve Mass. Impurity Profiling and Characterization for Generic Project Submission to USFDA.[Link]

  • PMC - NIH. NMR-TS: de novo molecule identification from NMR spectra.[Link]

  • Journal of Chemical Education. Organic Spectroscopy Laboratory: Utilizing IR and NMR in the Identification of an Unknown Substance.[Link]

  • Taylor & Francis Online. Development of Impurity Profiling Methods Using Modern Analytical Techniques.[Link]

  • springermedizin.de. A simple method for HPLC retention time prediction: linear calibration using two reference substances.[Link]

  • NIH. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.[Link]

  • Medistri SA. GC/MS Identification of Impurities.[Link]

  • Weizmann Institute of Science. Identify Your Compound.[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene

This guide provides essential safety protocols and logistical information for the handling and disposal of this compound. As a novel compound, specific safety data may be limited. Therefore, the following procedures are grounded in a thorough risk assessment based on the chemical's structural motifs: a fluorinated aromatic ring and a substituted cyclohexene core. This document is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure procedural excellence.

Hazard Identification and Risk Assessment: A Proactive Approach

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a comprehensive risk assessment is paramount. The primary hazards are associated with its constituent parts:

  • Fluorinated Aromatic Compounds: These compounds can possess toxicological properties, and their thermal decomposition can release hazardous substances like hydrogen fluoride.[1] Some fluorinated compounds are also suspected of being persistent, bioaccumulative, and toxic (PBT).[2]

  • Substituted Cyclohexenes: This class of compounds can be flammable and may cause skin and respiratory irritation.[3]

A thorough risk assessment should be conducted before any handling of this compound.[4] This involves identifying potential hazards, evaluating exposure risks, and implementing appropriate control measures.

Assumed Hazard Profile:

Hazard ClassAnticipated RiskRationale
Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.Based on general hazards of fluorinated organic compounds and substituted alkenes.
Skin Corrosion/Irritation May cause skin irritation.A common property of many organic chemicals, including some fluorinated compounds.[5]
Eye Damage/Irritation May cause serious eye irritation.A prudent assumption for any chemical powder or liquid.
Respiratory Irritation May cause respiratory irritation if inhaled.Volatility is unknown, but dust or aerosols could be generated during handling.
Flammability Combustible.Organic compounds of this nature are typically combustible.
Personal Protective Equipment (PPE): Your First Line of Defense

The proper selection and use of PPE is crucial to prevent exposure.[4] The following PPE is mandatory when handling this compound.

dot

Caption: Recommended PPE workflow for handling the compound.

  • Eye and Face Protection : At a minimum, chemical splash goggles that meet ANSI Z87.1 or EN 166 standards should be worn.[3][4] For procedures with a higher risk of splashing, a face shield should be used in conjunction with goggles.[3][6] An eyewash station must be readily accessible.

  • Hand Protection : Given the unknown permeation properties of this specific compound, consulting a glove manufacturer's compatibility chart is the first step.[4] Double-gloving is a recommended best practice.[4] For the outer glove, materials with broad chemical resistance such as Viton™ or Barrier® should be considered.[7] A standard nitrile glove can be used as the inner layer. Gloves should be inspected before each use and changed immediately upon contamination.

  • Body Protection : A flame-resistant lab coat is mandatory.[4] For larger-scale operations or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn.[3] Always wear long pants and closed-toe shoes.[6]

  • Respiratory Protection : All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[4] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.[4][7] Use of a respirator requires a formal respiratory protection program, including fit testing and training.[6][7]

Operational Plan: Safe Handling from Receipt to Use

A systematic approach to handling ensures safety at every step.

dot

Handling_Protocol receiving Receiving & Storage Inspect container for damage. Store in a cool, dry, well-ventilated area. Keep away from incompatible materials (strong acids, bases, oxidizers). Clearly label with chemical name and hazards. handling Handling & Use Work in a chemical fume hood. Ground equipment to prevent static discharge. Avoid creating dust or aerosols. Use the minimum quantity necessary. receiving->handling Proceed to experiment spill Spill Response Evacuate the area. Wear appropriate PPE. Absorb with inert material (e.g., sand, vermiculite). Collect in a sealed container for disposal. Do not use combustible materials for absorption. handling->spill In case of spill

Caption: Step-by-step safe handling protocol.

Step-by-Step Handling Protocol:

  • Receiving and Storage :

    • Upon receipt, inspect the container for any signs of damage or leakage.

    • Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.

    • Ensure containers are clearly labeled with the chemical name and associated hazards.[4]

    • Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[4]

  • Preparation and Weighing :

    • Always conduct these operations within a chemical fume hood.[4]

    • If the compound is a solid, handle it carefully to avoid generating dust.

    • Use appropriate tools (e.g., spatulas) for transfer.

  • Experimental Use :

    • Ensure all glassware and equipment are clean and dry.

    • If heating the compound, be aware that fluorinated organic compounds can decompose and release toxic gases, such as hydrogen fluoride.[1] Ensure adequate ventilation and consider the need for additional trapping or scrubbing for off-gases.

    • Avoid working alone when handling highly hazardous compounds.[4]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.

Waste Management Protocol:

Waste TypeCollection ProcedureDisposal Method
Solid Waste Collect in a clearly labeled, sealed container.Dispose of as hazardous chemical waste through a licensed contractor.
Liquid Waste Collect in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams.[4]Dispose of as hazardous chemical waste through a licensed contractor.
Contaminated PPE Double-bag gloves, disposable lab coats, and other contaminated items.Dispose of as hazardous waste.

All waste containing fluorinated compounds must be collected in clearly labeled, compatible containers.[4] Given the fluorine content, thermal treatment (incineration) at a specialized facility capable of handling halogenated organic waste is the preferred disposal method, as it can break the strong carbon-fluorine bond.[8] Landfilling should be avoided to prevent potential environmental release.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][9] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.

  • Spill : For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand or vermiculite). Collect the absorbed material and contaminated soil into a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

This guide is intended to supplement, not replace, formal safety training and institutional protocols. Always prioritize safety and consult with your institution's safety officer for any specific questions or concerns.

References

  • Benchchem.
  • New Jersey Department of Health. Cyclohexane - Hazardous Substance Fact Sheet.
  • Safety D
  • CHEMM. Personal Protective Equipment (PPE).
  • University of California, San Diego. Chemical Safety: Personal Protective Equipment.
  • Safety D
  • Cayman Chemical.
  • Fisher Scientific.
  • Benchchem. Application Notes and Protocols for Personal Protective Equipment (PPE) when working with 3-Hexene.
  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.
  • Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins.
  • PubChem. Perfluoro(1,3,5-trimethylcyclohexane).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.